Methyl 4-chloro-2-methoxybenzoate
Description
The exact mass of the compound Methyl 4-chloro-2-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-chloro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEXPQWKBMXWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316178 | |
| Record name | methyl 4-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78955-90-5 | |
| Record name | 78955-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-chloro-2-methoxybenzoate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Organic Synthesis
Methyl 4-chloro-2-methoxybenzoate, with the CAS Number 78955-90-5, is a substituted aromatic carboxylic acid ester that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules.[1] Its strategic placement of chloro, methoxy, and methyl ester functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable synthon for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis, synthesis protocols, and its role as a versatile building block in the development of pharmaceutically relevant compounds.
Chemical Identity and Physicochemical Properties
Methyl 4-chloro-2-methoxybenzoate is a solid at room temperature, with a reported melting point of 36°C.[2] While comprehensive experimental data on all its physicochemical properties are not extensively published, predictions based on its structure provide valuable insights for its handling and use in reactions.
| Property | Value | Source |
| CAS Number | 78955-90-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| IUPAC Name | methyl 4-chloro-2-methoxybenzoate | [2] |
| Physical Form | Solid or Semi-solid | [2] |
| Melting Point | 36 °C | [2] |
| Boiling Point (Predicted) | 271.4 ± 20.0 °C | [2] |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Structural Elucidation and Spectroscopic Analysis
The structural arrangement of substituents on the benzene ring is key to the reactivity of Methyl 4-chloro-2-methoxybenzoate. The electron-donating methoxy group at the ortho position and the electron-withdrawing chloro group at the para position create a specific electronic environment that influences its behavior in chemical transformations.
Caption: 2D Structure of Methyl 4-chloro-2-methoxybenzoate.
Spectroscopic Data (Predicted and Analog-Based Interpretation)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.
-
Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.8-8.0 ppm). The proton ortho to the methoxy group and meta to the chloro group will be the most shielded, while the proton ortho to the chloro group and meta to the ester will be the most deshielded.
-
Methoxy Protons: Two singlets, each integrating to three protons, are expected for the ester methyl group and the ether methoxy group. The ester methyl protons will likely appear around δ 3.8-3.9 ppm, while the ether methoxy protons will be at a slightly lower chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the chlorine atom will be deshielded.
-
Methoxy Carbons: Two signals for the methoxy carbons will be present in the aliphatic region, typically between δ 50-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be observed in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring will also be present.
Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 200 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the methyl group (-CH₃), and potentially the chloro group (-Cl).
Synthesis and Reaction Chemistry
A common and efficient method for the synthesis of Methyl 4-chloro-2-methoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 4-chloro-2-methoxybenzoic acid
This protocol outlines a general procedure for the synthesis of Methyl 4-chloro-2-methoxybenzoate.
Materials:
-
4-chloro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methoxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Methyl 4-chloro-2-methoxybenzoate can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as both a reactant and a solvent drives the equilibrium of the reversible Fischer esterification reaction towards the product side, maximizing the yield of the ester.
-
Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted starting material, and water-soluble byproducts, ensuring the purity of the final product.
Caption: General workflow for the synthesis of Methyl 4-chloro-2-methoxybenzoate.
Applications in Drug Development and Organic Synthesis
Methyl 4-chloro-2-methoxybenzoate is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups offer multiple points for modification, allowing for the construction of diverse molecular scaffolds.
While specific examples of its direct use in blockbuster drugs are not prominently documented, its structural motifs are present in various biologically active compounds. The related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a known intermediate in the synthesis of Metoclopramide, an antiemetic and gastroprokinetic agent.[3] This highlights the pharmaceutical relevance of the substituted methoxybenzoate core.
The chloro and ester functionalities of Methyl 4-chloro-2-methoxybenzoate allow for a range of chemical transformations:
-
Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles under specific conditions, enabling the introduction of different functional groups at the 4-position.
-
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further functionalization or for mimicking peptide bonds.
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
Safety and Handling
Methyl 4-chloro-2-methoxybenzoate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.[2][4]
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and predictable reactivity make it an important tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial processes. As research continues to explore new synthetic methodologies and novel therapeutic agents, the importance of such fundamental building blocks is likely to grow.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Methyl 4-chloro-2-methoxybenzoate
This guide provides a comprehensive overview of Methyl 4-chloro-2-methoxybenzoate, a key chemical intermediate, tailored for researchers, scientists, and professionals in drug development. The focus is on ensuring scientific integrity and operational safety through a deep understanding of the compound's properties, synthesis, and handling requirements.
Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry
Methyl 4-chloro-2-methoxybenzoate belongs to the class of substituted benzoic acid esters, a scaffold of significant interest in medicinal chemistry. The specific arrangement of the chloro, methoxy, and methyl ester groups on the benzene ring provides a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules. Its utility is particularly noted in the development of receptor agonists and antagonists. For instance, derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been explored as potent modulators of 5-HT4 receptors, which are targets for treating gastrointestinal disorders[1]. This highlights the potential of Methyl 4-chloro-2-methoxybenzoate as a precursor to novel therapeutic agents.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and hazard profile of a compound is fundamental to its safe handling. Below is a summary of the available data for Methyl 4-chloro-2-methoxybenzoate.
| Property | Value | Source |
| CAS Number | 78955-90-5 | [2][3][4] |
| Molecular Formula | C₉H₉ClO₃ | [4] |
| Molecular Weight | 200.62 g/mol | [4] |
| Appearance | White to light beige fine crystalline powder (inferred from related compounds) | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3] |
| Storage Temperature | Store in a cool place | [2] |
Synthesis and Reactivity
Methyl 4-chloro-2-methoxybenzoate can be synthesized through various routes. A common approach involves the chlorination of a precursor such as methyl 4-amino-2-methoxybenzoate. The following diagram illustrates a representative synthetic pathway.
Caption: Synthetic pathway for Methyl 4-chloro-2-methoxybenzoate.
This chlorination reaction is typically carried out using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as N,N-dimethylformamide (DMF)[6]. The reaction conditions, including temperature and reaction time, are critical for achieving a good yield and purity of the final product.
In-depth Safety and Handling Protocols
Given the hazardous nature of Methyl 4-chloro-2-methoxybenzoate, strict adherence to safety protocols is paramount. The following sections detail the necessary precautions for handling this compound in a laboratory setting.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
-
Ventilation: All handling of Methyl 4-chloro-2-methoxybenzoate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors[7].
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[8].
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are crucial for personal safety. The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment (PPE).
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust particles[8].
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling[9].
-
Body Protection: A laboratory coat should be worn to protect the skin and clothing from contamination.
-
Respiratory Protection: Handling should be performed in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and maintain the integrity of the compound.
-
Handling: Avoid creating dust when handling the solid material. Use non-sparking tools and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area[9].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[10]. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[10].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[10].
Accidental Release and Disposal
-
Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Sweep up the material and place it in a suitable, closed container for disposal. Avoid runoff into storm sewers and ditches[10].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is advisable to consult with a licensed professional waste disposal service.
Applications in Research and Drug Development
Methyl 4-chloro-2-methoxybenzoate serves as a valuable intermediate in the synthesis of pharmacologically active molecules. Its structural features allow for further functionalization to create a diverse range of compounds. As mentioned earlier, the corresponding 4-amino-5-chloro-2-methoxybenzoic acid derivatives have shown high affinity for 5-HT4 receptors, indicating the potential of this chemical scaffold in the development of drugs for gastrointestinal motility disorders[1]. Researchers can utilize this compound as a starting point for the synthesis of novel small molecules for screening against various biological targets.
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a chemical intermediate with significant potential in drug discovery and development. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety and handling protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively, paving the way for new scientific advancements.
References
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Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem. (n.d.). Retrieved from [Link]
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Methyl 4-acetamido-5-chloro-2-methoxybenzoate - NINGBO INNO PHARMCHEM CO.,LTD. (2025-04-03). Retrieved from [Link]
- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents. (n.d.).
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New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors | Journal of Medicinal Chemistry. (1997-02-14). Retrieved from [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 78955-90-5 Name: - XiXisys. (n.d.). Retrieved from [Link]
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Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. (n.d.). Retrieved from [Link]
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Safety Data Sheet: Sodium benzoate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
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Safety Guideline - ChemTrack.org. (n.d.). Retrieved from [Link]
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United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. (2023-12-05). Retrieved from [Link]
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Methyl 4-(2-chloro-2-oxoethoxy)benzoate | C10H9ClO4 | CID 174400887 - PubChem. (n.d.). Retrieved from [Link]
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Potential Safety Issues Surrounding the Use of Benzoate Preservatives - MDPI. (n.d.). Retrieved from [Link]
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Managing Exposure to Biological Agents in Laboratories - Health and Safety Authority (HSA). (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-chloro-2-methoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its substituted benzene ring, featuring a chloro group at the 4-position and a methoxy group at the 2-position, provides a unique scaffold for the development of novel pharmaceutical agents. The presence and positioning of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a subject of interest for drug development professionals.
This technical guide provides a comprehensive overview of methyl 4-chloro-2-methoxybenzoate, including its synthesis, physicochemical properties, spectral characterization, and its emerging role as a key intermediate in the synthesis of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-chloro-2-methoxybenzoate is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 78955-90-5 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to light beige fine crystalline powder[1] |
| Melting Point | 153-156 °C[2] |
| Solubility | Slightly soluble in water (approx. 1.14 g/L at 25°C), DMSO, and methanol[2] |
Synthesis of Methyl 4-chloro-2-methoxybenzoate
The synthesis of methyl 4-chloro-2-methoxybenzoate can be approached through two primary strategic routes: the esterification of 4-chloro-2-methoxybenzoic acid or the chlorination of methyl 2-methoxybenzoate. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Esterification of 4-chloro-2-methoxybenzoic Acid
This method involves the classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]
-
Materials:
-
4-chloro-2-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude methyl 4-chloro-2-methoxybenzoate, which can be further purified by recrystallization or column chromatography.
-
Caption: Fischer-Speier esterification workflow.
Route 2: Electrophilic Chlorination of Methyl 2-methoxybenzoate
This approach involves the direct chlorination of the aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The regioselectivity of the chlorination will be influenced by the choice of chlorinating agent and reaction conditions. N-Chlorosuccinimide (NCS) is a commonly used reagent for such transformations.[4][5]
-
Materials:
-
Methyl 2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve methyl 2-methoxybenzoate in DMF in a reaction flask.
-
Add N-chlorosuccinimide to the solution.
-
Heat the reaction mixture and maintain the temperature for several hours while monitoring with TLC.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure methyl 4-chloro-2-methoxybenzoate.
-
Caption: Electrophilic chlorination workflow.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing clear evidence of the carbon skeleton.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the ester, the C-O stretching of the ether and ester, and the C-Cl stretching.
Applications in Drug Discovery and Development
Methyl 4-chloro-2-methoxybenzoate and its derivatives are of significant interest in the pharmaceutical industry. The chloro and methoxy substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability.
A notable application of a closely related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is its role as a key intermediate in the synthesis of Metoclopramide.[1][2] Metoclopramide is a dopamine D2 receptor antagonist used as an antiemetic agent.[1] The synthesis of Metoclopramide and its impurities, which are crucial for quality control in pharmaceutical manufacturing, often involves intermediates derived from substituted 2-methoxybenzoic acids.[2]
Furthermore, the structural motif of chloro- and methoxy-substituted aromatic rings is present in various other biologically active compounds, suggesting the potential for methyl 4-chloro-2-methoxybenzoate to serve as a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents.[2]
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The synthetic routes to this compound are well-established, relying on fundamental organic reactions such as Fischer esterification and electrophilic aromatic substitution. Its utility as a building block for more complex molecules, particularly in the synthesis of pharmaceutical agents, underscores its importance for researchers and scientists in the field of medicinal chemistry. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel bioactive molecules with therapeutic potential.
References
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- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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- YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]
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A-Z of Methyl 4-chloro-2-methoxybenzoate: A Guide to Research Applications
Abstract
Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5) is a substituted benzoic acid ester that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique arrangement of a chloro substituent, a methoxy group, and a methyl ester on an aromatic scaffold provides a synthetically tractable platform for constructing complex molecular architectures. This guide delves into the core physicochemical properties, reactivity, and, most importantly, the diverse research applications of this compound. We will explore its pivotal role as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for targeted cancer therapy, as well as its utility in the development of novel agrochemicals and materials. Detailed experimental insights and workflow visualizations are provided to empower researchers in leveraging this compound for their next scientific breakthrough.
Core Compound Characteristics
Methyl 4-chloro-2-methoxybenzoate is a stable, crystalline solid under standard conditions. The interplay of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a specific electronic environment on the benzene ring, influencing its reactivity in various chemical transformations.
Table 1: Physicochemical Properties of Methyl 4-chloro-2-methoxybenzoate
| Property | Value | Source |
| CAS Number | 78955-90-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Not specified; related isomers have distinct melting points | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like methanol and chloroform | [4] |
The Synthetic Keystone: Applications in Pharmaceutical Research
The primary and most impactful application of Methyl 4-chloro-2-methoxybenzoate lies in its role as a crucial intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its structure is frequently found embedded within the core of complex drug molecules, particularly those designed as enzyme inhibitors.
Central Role in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many human cancers.[5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. Methyl 4-chloro-2-methoxybenzoate and its close structural analogs serve as indispensable starting materials for the synthesis of several potent kinase inhibitors.
For instance, quinoline-based structures, known for their potent inhibitory effects on Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, can be synthesized using derivatives of this compound.[6] The VEGF signaling pathway is a master regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6] By providing the foundational chemical scaffold, Methyl 4-chloro-2-methoxybenzoate enables the construction of molecules that block this pathway, effectively starving tumors of their blood supply.
A notable example involves the synthesis of Gefitinib, an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[5][7] While not a direct starting material, structurally similar hydroxy-methoxy-benzoates undergo a series of reactions including alkylation, nitration, reduction, cyclization, and chlorination to build the core quinazoline structure of the drug.[5][7] The chloro and methoxy groups on the starting benzoate ring are instrumental in directing these chemical transformations and are ultimately incorporated into the final complex API.
Workflow Diagram: Generalized Synthesis of a Kinase Inhibitor Core
The following diagram illustrates a generalized workflow for utilizing a substituted benzoate like Methyl 4-chloro-2-methoxybenzoate to construct a heterocyclic core common in kinase inhibitors.
Caption: Generalized workflow for kinase inhibitor synthesis.
Protocol: Synthesis of an Amino-Benzoate Intermediate
The conversion of the nitro group (introduced via nitration) to an amine is a critical step that enables subsequent cyclization reactions. This protocol is a representative example based on established chemical principles for this type of transformation.[8]
Objective: To reduce a nitro-substituted 4-chloro-2-methoxybenzoate derivative to its corresponding amino-benzoate intermediate.
Materials:
-
Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1 equivalent)
-
Iron powder (Fe), fine grade (4-5 equivalents)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Charge a round-bottom flask with iron powder and glacial acetic acid. Stir the suspension vigorously for 15 minutes at a moderate temperature (e.g., 50°C) under an inert atmosphere (e.g., Nitrogen).
-
Substrate Addition: Dissolve the starting nitro-benzoate in a suitable solvent like methanol and add it dropwise to the stirred iron/acetic acid suspension.
-
Reaction Monitoring: Maintain the reaction temperature (e.g., 50-60°C) and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Filtration: Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with methanol or ethyl acetate.
-
Work-up - Extraction: Combine the filtrate and washes and remove the volatile solvents using a rotary evaporator. Pour the resulting residue into a large volume of water and extract the product into ethyl acetate (3x).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude amino-benzoate product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Agrochemical Synthesis
The structural motifs present in Methyl 4-chloro-2-methoxybenzoate are also valuable in the agrochemical industry. Substituted benzoic acids are precursors to a wide range of herbicides, fungicides, and pesticides.[9][10] The specific substitution pattern can be fine-tuned to achieve selective activity against target pests or weeds while minimizing harm to crops.[9] This compound serves as a key intermediate, allowing for the introduction of pharmacophores necessary for biological activity in crop protection agents.
Logical Diagram: Structure to Application Relationship
This diagram illustrates how the distinct functional groups of Methyl 4-chloro-2-methoxybenzoate enable its diverse applications.
Caption: Mapping functional groups to research applications.
Emerging Roles in Materials Science
Beyond life sciences, Methyl 4-chloro-2-methoxybenzoate is finding use in materials science. It can act as a monomer or a building block in the synthesis of specialty polymers and coatings.[9][10] The aromatic core provides rigidity and thermal stability, while the functional groups offer sites for polymerization or for tuning the material's properties, such as durability, refractive index, or resistance to environmental factors.[9]
Future Outlook and Conclusion
Methyl 4-chloro-2-methoxybenzoate is a prime example of a versatile chemical intermediate whose value spans multiple scientific disciplines. While its role in pharmaceutical synthesis, particularly for anti-cancer therapeutics, is well-established, its potential in agrochemicals and advanced materials continues to be explored. Future research will likely focus on developing more efficient and sustainable synthetic routes utilizing this compound and exploring its incorporation into novel functional materials and next-generation APIs. Its unique and synthetically accessible structure ensures it will remain a compound of high interest to researchers for the foreseeable future.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- Smolecule. (n.d.). Buy Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate.
- Chem-Impex. (n.d.). 2-Chloro-4-methoxy-benzoic acid methyl ester.
- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond.
- Chem-Impex. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 4-chloro-2-methoxybenzoate.
- Benchchem. (n.d.). Methyl 4-Chloro-3-Methoxybenzoate | CAS 116022-18-5.
- ChemicalBook. (2025). Methyl 4-chloro-2-methoxybenzoate | 78955-90-5.
- MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate.
- PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8.
- ChemicalBook. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6.
- Biosynth. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | FM25431.
- PMC - PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.
- Santa Cruz Biotechnology. (n.d.). Methyl 4-chloro-2-methoxybenzoate | CAS 78955-90-5.
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- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Elusive Spectroscopic Signature of Methyl 4-chloro-2-methoxybenzoate: A Technical Note
For Immediate Release
Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the meticulous characterization of chemical entities is paramount. A comprehensive understanding of a molecule's spectroscopic properties is the bedrock upon which its identity, purity, and structural integrity are established. This technical guide was intended to provide an in-depth analysis of the spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5), a compound of interest to researchers and scientists in the field. However, an exhaustive search of publicly available scientific literature, spectral databases, and chemical supplier documentation has revealed a significant and unexpected scarcity of empirical spectral data for this specific molecule.
While numerous sources list Methyl 4-chloro-2-methoxybenzoate and offer it for sale, the corresponding experimental spectra necessary for a detailed technical analysis are not provided. Searches have frequently yielded data for isomeric and related compounds, such as Methyl 5-chloro-2-methoxybenzoate and various other substituted benzoates. This underscores the critical importance of precise isomer identification in chemical analysis, as even minor positional changes in substituents can lead to significant differences in spectral characteristics.
This document will, therefore, pivot from a detailed analysis of non-existent data to a foundational overview of the theoretical spectroscopic principles and expected spectral features of Methyl 4-chloro-2-methoxybenzoate. It will serve as a guide for researchers on what to anticipate when analyzing this compound and the methodologies for acquiring and interpreting the data once it becomes available.
The Structural Framework: Anticipating the Spectrum
The molecular structure of Methyl 4-chloro-2-methoxybenzoate is the key to predicting its spectral behavior. The molecule consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a methyl ester group at position 1.
Caption: Molecular Structure of Methyl 4-chloro-2-methoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The Proton Environment
Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shift (δ) values are indicative of the electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons.
Expected ¹H NMR Spectrum: For Methyl 4-chloro-2-methoxybenzoate, we would anticipate the following signals:
-
Aromatic Protons (3H): The three protons on the benzene ring will exhibit distinct signals due to their unique electronic environments influenced by the surrounding substituents. We would expect to see a doublet, a doublet of doublets, or a more complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The exact coupling constants (J values) would be crucial for assigning the specific positions of these protons.
-
Methoxy Protons (3H): The three protons of the methoxy group (-OCH₃) attached to the ring are expected to appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.
-
Methyl Ester Protons (3H): The three protons of the methyl ester group (-COOCH₃) will also present as a sharp singlet, typically slightly downfield from the methoxy protons, around δ 3.9-4.1 ppm.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Theoretical Principles: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Expected ¹³C NMR Spectrum: We would predict the following signals for Methyl 4-chloro-2-methoxybenzoate:
-
Carbonyl Carbon (1C): The carbon of the ester carbonyl group (-C=O) is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative oxygen and chlorine atoms (C1, C2, and C4) will have characteristic chemical shifts.
-
Methoxy Carbon (1C): The carbon of the methoxy group (-OCH₃) is expected to appear around δ 55-60 ppm.
-
Methyl Ester Carbon (1C): The carbon of the methyl ester group (-COOCH₃) will likely resonate in a similar region to the methoxy carbon, around δ 50-55 ppm.
Experimental Protocol:
-
Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Process and analyze the data to assign the signals to the individual carbon atoms.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence.
Expected IR Spectrum: Key absorption bands for Methyl 4-chloro-2-methoxybenzoate would include:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong absorptions in the region of 1000-1300 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
-
Aliphatic C-H Stretches (Methyl groups): Absorptions just below 3000 cm⁻¹.
Experimental Protocol:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analyze the positions and intensities of the absorption bands to identify the functional groups present.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, leading to a molecular ion (M⁺) and various fragment ions.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of Methyl 4-chloro-2-methoxybenzoate is 200.62 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at m/z 200 (for ³⁵Cl) and a peak at m/z 202 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Patterns: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak and the loss of the methyl ester group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the chlorine and methoxy substituents on the ring will also influence the fragmentation pattern, leading to characteristic daughter ions.
Caption: Predicted key fragmentation pathways for Methyl 4-chloro-2-methoxybenzoate in EI-MS.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using an appropriate method (e.g., electron ionization).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Conclusion and Future Outlook
While a comprehensive, data-driven guide on the spectral properties of Methyl 4-chloro-2-methoxybenzoate is not currently feasible due to the lack of publicly available experimental data, this document provides a robust theoretical framework for its spectroscopic characterization. The predicted spectral features outlined herein should serve as a valuable resource for any researcher undertaking the synthesis or analysis of this compound. It is our hope that as this compound is further investigated, its empirical spectral data will be published and made accessible to the scientific community, allowing for a more complete and definitive technical guide in the future.
References
Due to the nature of this technical note, which is based on established spectroscopic principles rather than specific data for the target compound, a formal reference list to external sources for Methyl 4-chloro-2-methoxybenzoate's spectral data cannot be provided. The information presented is derived from foundational knowledge in the fields of NMR spectroscopy, IR spectroscopy, and mass spectrometry. For general principles, the following types of resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, which, although not containing the specific data for the target compound at the time of this writing, are invaluable resources for organic spectroscopy.
An In-Depth Technical Guide to Methyl 4-chloro-2-methoxybenzoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Benzoin Derivative
Methyl 4-chloro-2-methoxybenzoate, with the CAS Number 78955-90-5, is a substituted aromatic ester that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a chlorine atom, a methoxy group, and a methyl ester on the benzene ring—provides multiple reactive sites and modulates the electronic and steric properties of the molecule. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and potential applications, providing a critical resource for researchers engaged in the design and development of novel chemical entities.
The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the ester functionality. This interplay of electronic effects makes Methyl 4-chloro-2-methoxybenzoate an intriguing scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of Methyl 4-chloro-2-methoxybenzoate is fundamental for its effective use in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate handling and storage procedures.
| Property | Value | Source |
| CAS Number | 78955-90-5 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Physical Form | Solid, Semi-solid, or liquid | Multiple suppliers |
| Melting Point | 36 °C | ChemicalBook |
| Boiling Point (Predicted) | 271.4 ± 20.0 °C | ChemicalBook |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Multiple suppliers |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic data is indispensable for the unambiguous identification and characterization of Methyl 4-chloro-2-methoxybenzoate. While a publicly available, comprehensive dataset is not readily accessible, the expected spectral features can be predicted based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methoxy and methyl ester protons would each appear as a singlet, with characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and electron-withdrawing substituents.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4-chloro-2-methoxybenzoate would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretching of the ester group.[4][5]
-
Bands in the 2850-3000 cm⁻¹ region for C-H stretching of the methyl and methoxy groups.[5]
-
Absorptions in the 1400-1600 cm⁻¹ range corresponding to C=C stretching in the aromatic ring.[5]
-
A distinct band for the C-O stretching of the ester and ether linkages.
-
A band in the fingerprint region characteristic of the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 200.62, corresponding to the molecular weight of the compound.[6][7][8]
-
Isotope Peak: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃), leading to characteristic fragment ions.[6][7][8]
Synthesis and Reactivity: A Practical Approach
Methyl 4-chloro-2-methoxybenzoate can be synthesized through the esterification of its corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid, with methanol. The Fischer esterification is a classic and reliable method for this transformation.[9][10][11][12][13]
Experimental Protocol: Fischer Esterification of 4-chloro-2-methoxybenzoic acid
This protocol outlines a general procedure for the synthesis of Methyl 4-chloro-2-methoxybenzoate.
Materials:
-
4-chloro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid in an excess of anhydrous methanol.[9][10][11][13]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[9][10][11][13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9][10][11][13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9][10][11]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Methyl 4-chloro-2-methoxybenzoate.[10]
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and in large excess drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[14]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14]
-
Sodium Bicarbonate Wash: This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst, preventing potential hydrolysis of the ester product during storage.[9][10][11]
Caption: Fischer Esterification Workflow for Methyl 4-chloro-2-methoxybenzoate.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of Methyl 4-chloro-2-methoxybenzoate is primarily centered around its three key functional components: the ester, the aromatic ring, and the chloro and methoxy substituents.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This allows for the subsequent formation of amides, which are common functionalities in many drug molecules.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although the presence of the electron-donating methoxy group might deactivate the ring towards this type of reaction.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, which could facilitate electrophilic substitution on the aromatic ring at positions ortho and para to it.
While specific applications of Methyl 4-chloro-2-methoxybenzoate in drug development are not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate. Substituted benzoic acids and their esters are common starting materials in the synthesis of a wide range of pharmaceuticals. For instance, related methoxybenzoic acid derivatives have been utilized in the synthesis of kinase inhibitors and other therapeutic agents.[15][16] This compound could serve as a key building block for creating libraries of novel compounds for screening in various disease areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-chloro-2-methoxybenzoate.
Hazard Identification:
-
GHS Pictograms: Irritant
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[3]
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a chemical compound with a range of properties that make it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined structure and multiple functional groups offer numerous possibilities for elaboration into more complex and potentially bioactive molecules. This guide provides a foundational understanding of its key characteristics, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies.
References
- Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- Procedure. (n.d.). Retrieved from [Link]
- Supporting Information. (n.d.). Retrieved from [Link]
- Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
- Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]
- Methyl 4-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]
- Methyl 5-chloro-2-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
- The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. (n.d.). Retrieved from [Link]
- 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]
- Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
- Interpretation of mass spectra. (n.d.). Retrieved from [Link]
- mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
- Methyl 4-Chloro-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
- 4-Chloro-2-methoxybenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. (n.d.). Retrieved from [Link]
- mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. (n.d.). doc brown. Retrieved from [Link]
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A Technical Guide to Sourcing and Application of Methyl 4-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Methyl 4-chloro-2-methoxybenzoate in Synthetic Chemistry
Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5) is a substituted aromatic carboxylic acid ester that serves as a critical building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxy-substituted benzene ring with a methyl ester group, provides multiple reactive sites. This trifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chloro, methoxy, and ester groups allows for selective chemical transformations, such as nucleophilic aromatic substitution, ester hydrolysis, or cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Its utility is analogous to other halogenated methoxybenzoates which are recognized as key intermediates for developing novel drug candidates and materials.[1]
Commercial Sourcing and Availability
For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a foundational requirement for reproducible and successful outcomes. Methyl 4-chloro-2-methoxybenzoate is available from several reputable chemical suppliers. When selecting a supplier, key considerations include purity, available quantities, lead times, and the availability of comprehensive technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of major commercial suppliers for Methyl 4-chloro-2-methoxybenzoate (CAS 78955-90-5).
| Supplier | Product / Catalog Number | Purity | Available Quantities | Notes |
| Merck (Sigma-Aldrich) | Not explicitly listed, but related compounds are available. | Typically ≥98% | Grams to Kilograms | A leading supplier with extensive quality control and documentation. |
| Thermo Fisher Scientific (Alfa Aesar) | A10787 (related isomer)[2][3] | ≥97.5% (GC)[2] | 25g, 100g, 500g[2][3] | Offers various pack sizes suitable for lab-scale research.[2] |
| ChemicalBook | CB7747989[4] | Varies by supplier | Grams to Kilograms | An online directory listing multiple suppliers, including Jiangsu Aikon Biopharmaceutical and SuZhou ShiYa Biopharmaceuticals.[4] |
| Vihasibio Sciences Pvt Ltd | Not explicitly numbered in search results. | 98% | Custom | An India-based manufacturer of fine chemicals and drug intermediates.[5] |
| United States Biological | 455485 | Not Specified | Inquiry-based | Listed in chemical buyer's guides. |
Note: Availability and product specifications are subject to change. It is imperative to verify details directly with the supplier before procurement.
Technical Insights: Handling and Quality Control
Safe Handling and Storage
Proper handling of Methyl 4-chloro-2-methoxybenzoate is crucial for laboratory safety. According to safety data sheets for similar chemical compounds, it should be handled in a well-ventilated area.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][7] Avoid breathing dust or vapors and prevent contact with skin and eyes.[7][8]
For storage, the compound should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
Quality Assessment
Upon receiving the material, it is best practice to validate its identity and purity, even when a CoA is provided. Standard analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton and carbon environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.
Application Protocol: Base-Catalyzed Hydrolysis to 4-chloro-2-methoxybenzoic acid
One of the most fundamental and useful transformations of Methyl 4-chloro-2-methoxybenzoate is its hydrolysis to the corresponding carboxylic acid. This carboxylic acid is often a more versatile intermediate for subsequent reactions, such as amide bond formation. The following protocol describes a standard procedure for this saponification reaction.
Causality: The reaction mechanism involves the nucleophilic acyl substitution of the ester. The hydroxide ion (OH⁻) from a base like sodium hydroxide (NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group.[9] An acidic workup is required in the final step to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of Methyl 4-chloro-2-methoxybenzoate.
Step-by-Step Methodology
This protocol is adapted from general procedures for methyl benzoate hydrolysis and should be optimized for this specific substrate.[10][11]
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-2-methoxybenzoate (e.g., 10.0 g, 49.8 mmol) in methanol (80 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3.0 g, 75.0 mmol) in deionized water (20 mL).
-
Add the NaOH solution to the flask containing the ester.
-
-
Reflux:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material spot has disappeared.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of deionized water.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring in an ice bath until the pH of the solution is approximately 2-3. A white precipitate of 4-chloro-2-methoxybenzoic acid should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
-
Characterization:
-
Determine the melting point of the dried solid.
-
Confirm the structure and assess the purity of the final product using NMR, IR spectroscopy, and/or mass spectrometry. The expected yield is typically high for this type of reaction, often exceeding 90%.
-
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a readily available and synthetically valuable intermediate for professionals in drug discovery and chemical research. Understanding the landscape of commercial suppliers, coupled with a firm grasp of its safe handling, quality control, and chemical reactivity, empowers researchers to effectively utilize this compound in their synthetic endeavors. The hydrolysis protocol provided serves as a practical example of its application, transforming it into another versatile building block for the synthesis of complex target molecules.
References
- ChemicalBook. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate - Safety Data Sheet.
-
PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cybex. (n.d.). Methoxybenzoate Export Data Global. Retrieved from .
- ChemBuyersGuide.com, Inc. (n.d.). United States Biological (Page 118).
- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Vihasibio Sciences PVT LTD. (n.d.). Product List. Scribd. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]
- Alfa Aesar. (n.d.). 4-Chloro-2-methoxybenzoic acid.
-
Ehrenkaufer, R. L., et al. (2009). A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial.
-
Khan, M. N. (2008). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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Methodological & Application
Synthesis of derivatives from "Methyl 4-chloro-2-methoxybenzoate"
An Application Guide to the Synthetic Diversification of Methyl 4-chloro-2-methoxybenzoate
Introduction: A Privileged Scaffold in Medicinal Chemistry
Methyl 4-chloro-2-methoxybenzoate is a highly versatile and valuable starting material in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its structure is endowed with three key functional handles that can be selectively manipulated: a reactive aryl chloride, a hydrolyzable methyl ester, and an electron-donating methoxy group that influences the reactivity of the aromatic ring. The chlorine atom at the C4 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The methyl ester at C1 can be readily converted to a carboxylic acid, opening pathways to a vast array of amides, esters, and other derivatives. This guide provides detailed protocols and expert insights into the most effective methods for leveraging this scaffold to generate diverse libraries of compounds for biological screening.
Core Synthetic Strategies and Protocols
The strategic diversification of Methyl 4-chloro-2-methoxybenzoate hinges on several robust and well-established synthetic transformations. This section provides detailed, field-proven protocols for the most critical of these reactions.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] For Methyl 4-chloro-2-methoxybenzoate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position, dramatically increasing molecular complexity.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the difficult oxidative addition step.[1]
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1]
-
Solvent: A mixed solvent system, commonly an organic solvent like dioxane or toluene with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 4-(aryl)-2-methoxybenzoate derivatives.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (Dioxane/Water ratio typically 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-chloro-2-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Product | Typical Yield |
| Phenylboronic acid | Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate | 85-95% |
| 4-Methoxyphenylboronic acid | Methyl 4'-methoxy-2-methoxy-[1,1'-biphenyl]-4-carboxylate | 80-90% |
| Pyridin-3-ylboronic acid | Methyl 2-methoxy-4-(pyridin-3-yl)benzoate | 70-85% |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[3][4][5] This reaction couples an aryl halide with a primary or secondary amine, offering a direct route to synthesize aniline derivatives that would be difficult to access through other methods like nucleophilic substitution.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a palladium source and a specialized, bulky phosphine ligand are required. Ligands like XPhos, RuPhos, or BrettPhos are highly effective for coupling aryl chlorides.[5]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, although milder bases like K₃PO₄ can be used with more advanced catalyst systems.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
-
Inert Atmosphere: The catalyst system, particularly the phosphine ligands and the Pd(0) species, is sensitive to oxygen. A rigorously maintained inert atmosphere is critical for success.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 4-(amino)-2-methoxybenzoate derivatives.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate
-
Primary or secondary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Remove the tube from the glovebox, add Methyl 4-chloro-2-methoxybenzoate (1.0 eq), and seal with a septum.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine (1.1 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Functional Group Interconversion: Ester Hydrolysis and Amide Coupling
A critical step in diversifying the scaffold is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation unlocks the ability to form amide bonds, which are fundamental in biological systems and pharmaceutical design.[7]
A. Ester Hydrolysis
The saponification of the methyl ester is typically straightforward but requires careful control to ensure complete conversion without unwanted side reactions.
Causality Behind Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes provide better yields and cleaner reactions, especially with sterically hindered esters.[8]
-
Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water ensures that both the ester and the hydroxide base are in the same phase, facilitating the reaction.
-
Acidification: Careful acidification with an acid like HCl is required to protonate the carboxylate salt formed in the basic hydrolysis, yielding the neutral carboxylic acid product.
Experimental Protocol: Ester Hydrolysis
Objective: To synthesize 4-chloro-2-methoxybenzoic acid.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve Methyl 4-chloro-2-methoxybenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH·H₂O (2.5 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 4-chloro-2-methoxybenzoic acid, which is often pure enough for the next step or can be recrystallized.
B. Amide Bond Formation
With the carboxylic acid in hand, standard peptide coupling reagents can be used to form amides with a diverse range of amines.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[9]
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the acid produced during the reaction and to ensure the amine nucleophile remains in its free base form.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction.
Experimental Protocol: Amide Coupling via HATU
Objective: To synthesize 4-chloro-2-methoxybenzamide derivatives.
Materials:
-
4-chloro-2-methoxybenzoic acid (from previous step)
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) and stir for another 10-15 minutes to allow for pre-activation of the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Workflow for Hydrolysis and Amide Coupling
Caption: Sequential Ester Hydrolysis and Amide Coupling.
Conclusion
Methyl 4-chloro-2-methoxybenzoate represents a powerful and economically viable starting point for the synthesis of diverse chemical libraries. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ester/amide manipulations provide a robust framework for researchers in medicinal chemistry and drug development. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt these methods to generate novel molecules with significant therapeutic potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
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Google Patents. WO2008011045A2 - 3-ARYL-6-ARYL-7H-[3][10][11]TRIAZOLO[3,4-b][3][10][12]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF. Available at:
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
- ChemicalBook. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6.
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A Key Intermediate for Pharmaceutical Synthesis.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- DOI. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. WO2004076424A1 - Heterocyclic kinase inhibitors.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Organic Chemistry Portal. Suzuki Coupling.
- JACS Au. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Fisher Scientific. Amide Synthesis.
- Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives.
- PubMed Central (PMC). (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
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EPO. 5,10-DIHYDRO-11H-DIBENZO[B,E][3][10]DIAZEPIN-11-ONE AS KINASE INHIBITORS. Available at:
- Moshang Chemical. 2-Methoxy-4-chlorobenzoyl chloride | 5607-64-7.
- Semantic Scholar. (Open Access) Aromatic nucleophilic substitution (1967) | Joseph Miller.
- PubChem. Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978.
- PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721.
- ChemicalBook. Methyl 4-chloro-2-methoxybenzoate | 78955-90-5.
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- NIH. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
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The Versatile Building Block: Methyl 4-chloro-2-methoxybenzoate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic use of well-functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, Methyl 4-chloro-2-methoxybenzoate has emerged as a valuable and versatile scaffold. Its unique substitution pattern, featuring a reactive aryl chloride, an electron-donating methoxy group, and a readily transformable methyl ester, offers a powerful handle for medicinal chemists and materials scientists to forge intricate molecules with diverse applications. This technical guide provides an in-depth exploration of the applications of Methyl 4-chloro-2-methoxybenzoate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 78955-90-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 58-62 °C | |
| Boiling Point | ~300 °C (predicted) | |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, DMF, and DMSO. Insoluble in water. |
Core Applications in Cross-Coupling Reactions
The presence of a chloro-substituent on the aromatic ring makes Methyl 4-chloro-2-methoxybenzoate an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] This reaction is exceptionally mild and tolerant of a wide array of functional groups, making it a workhorse in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.[2] Methyl 4-chloro-2-methoxybenzoate can be effectively coupled with various boronic acids or their esters to generate substituted biaryl systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 4-chloro-2-methoxybenzoate with an Arylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 4-chloro-2-methoxybenzoate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and degassed Water (e.g., 5:1 v/v)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-chloro-2-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is another cornerstone of modern organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[3][4] This reaction has broad utility in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many bioactive molecules.[3] Methyl 4-chloro-2-methoxybenzoate can serve as the electrophilic partner in this reaction, allowing for the introduction of a wide range of primary and secondary amines.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Methyl 4-chloro-2-methoxybenzoate
This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand and base is crucial and often substrate-dependent.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then Methyl 4-chloro-2-methoxybenzoate.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Synthetic Utility and Further Transformations
The strategic positioning of the methoxy and methyl ester groups on the Methyl 4-chloro-2-methoxybenzoate scaffold provides further opportunities for synthetic diversification.
-
Hydrolysis of the Ester: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This functional group can then be used in amide bond formations, converted to other carbonyl derivatives, or participate in decarboxylation reactions.
-
Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, which opens up another avenue for functionalization through O-alkylation, O-acylation, or reactions that are specific to phenols.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of additional substituents. A synthetic route for Gefitinib, an anticancer agent, utilizes a substituted methoxybenzoate as a starting material, showcasing the utility of this class of compounds in pharmaceutical synthesis.[5]
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and sequential transformations, providing access to a wide range of complex molecules. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as outlined in this guide, serve as a solid foundation for researchers to explore the full synthetic potential of this remarkable scaffold. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in driving innovation.
References
Application Notes and Protocols for Methyl 4-chloro-2-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Synthetic Potential of an Electron-Rich Aryl Chloride
Methyl 4-chloro-2-methoxybenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a chloro substituent, a methoxy group, and a methyl ester, offers multiple points for synthetic diversification. The chloro group, while traditionally considered less reactive than its bromo or iodo counterparts, can participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing methyl ester at the meta position relative to the chlorine atom creates a unique electronic environment. While the methoxy group increases the electron density of the aromatic ring, making oxidative addition to a palladium(0) catalyst more challenging, modern advancements in catalyst design have largely overcome this hurdle.[1] This guide provides a comprehensive overview of the properties of Methyl 4-chloro-2-methoxybenzoate and a detailed, field-proven protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety profile of a reagent, is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 78955-90-5 | [2] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Physical Form | Solid or Semi-solid | [1] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [1][3] |
Safety and Handling
Methyl 4-chloro-2-methoxybenzoate should be handled with care in a well-ventilated laboratory fume hood, utilizing appropriate personal protective equipment (PPE).
-
Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment : Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
-
Storage : Store in a tightly sealed container in a dry, well-ventilated place.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many biologically active compounds.[4] The following protocol is a representative procedure for the coupling of Methyl 4-chloro-2-methoxybenzoate with phenylboronic acid.
Causality Behind Experimental Choices
The primary challenge in the cross-coupling of Methyl 4-chloro-2-methoxybenzoate is the low reactivity of the C-Cl bond, which is further influenced by the electron-donating methoxy group.[5] To overcome this, a highly active catalyst system is required.
-
Catalyst System : We have selected a catalyst system comprising a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, specifically 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos). Such ligands have demonstrated exceptional efficacy in promoting the oxidative addition of palladium to unactivated aryl chlorides and facilitating the subsequent steps of the catalytic cycle.[6]
-
Base : Potassium phosphate (K₃PO₄) is chosen as the base. It is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction and is compatible with a wide range of functional groups.[4]
-
Solvent System : A mixture of 1,4-dioxane and water is a commonly used solvent system for Suzuki-Miyaura reactions. The presence of water can enhance the rate of the reaction.[4][7]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of Methyl 4-chloro-2-methoxybenzoate.
Step-by-Step Protocol
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-chloro-2-methoxybenzoate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : In a separate vial, under an inert atmosphere (e.g., in a glovebox), add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol % Pd) and SPhos (0.08 mmol, 8 mol %).
-
Inert Atmosphere : Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the pre-weighed catalyst and ligand mixture to the Schlenk flask under a positive flow of inert gas. Then, add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 4-methoxy-[1,1'-biphenyl]-2-carboxylate.
Experimental Workflow Diagram
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Methyl 4-chloro-2-methoxybenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile chemical building blocks are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 4-chloro-2-methoxybenzoate, a substituted aromatic ester, represents one such scaffold with significant, yet not fully exploited, potential. Its unique substitution pattern—featuring a chlorine atom, a methoxy group, and a methyl ester on a benzene ring—offers a rich platform for a variety of chemical transformations. This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 4-chloro-2-methoxybenzoate in the synthesis of valuable pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a forward-looking perspective on its broader applications.
The strategic importance of this starting material lies in its pre-installed functional groups, which can be either retained in the final molecule or serve as directing groups for further functionalization. The chloro and methoxy groups, for instance, play a crucial role in modulating the electronic properties of the aromatic ring, thereby influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. This guide will focus on a key synthetic pathway: the transformation of Methyl 4-chloro-2-methoxybenzoate into amino-substituted derivatives, which are precursors to a range of pharmacologically active compounds, including antiemetics and prokinetic agents.
Proposed Synthetic Pathway: From Chloro-Substituted Benzoate to Key Amino Intermediate
While direct applications of Methyl 4-chloro-2-methoxybenzoate in pharmaceutical synthesis are not extensively documented, its chemical structure strongly suggests a logical and efficient pathway to high-value intermediates, such as those used in the synthesis of Metoclopramide and related compounds. The introduction of an amino group at the 5-position of the benzene ring is a critical transformation that unlocks this potential. This can be achieved through a two-step process: regioselective nitration followed by reduction of the resulting nitro group.
The following diagram illustrates the proposed synthetic route:
Application Notes and Protocols for the Synthesis of Methyl 4-chloro-2-methoxybenzoate
Introduction
Methyl 4-chloro-2-methoxybenzoate is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound.[1][2] The presence of multiple functional groups—an ester, an aryl chloride, and a methoxy ether—provides a versatile scaffold for the construction of more complex molecular architectures. This guide provides detailed protocols for two common synthetic routes to Methyl 4-chloro-2-methoxybenzoate, designed for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 78955-90-5 | --INVALID-LINK--[3] |
| Molecular Formula | C₉H₉ClO₃ | --INVALID-LINK-- |
| Molecular Weight | 200.62 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder/crystals | N/A |
| Melting Point | 146-148 °C (for the parent acid) | --INVALID-LINK--[4] |
Safety Profile: While specific GHS data for Methyl 4-chloro-2-methoxybenzoate is not extensively reported, data for structurally similar compounds, such as Methyl 4-acetamido-5-chloro-2-methoxybenzoate, suggest potential hazards.[5] It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[6][7]
Synthetic Strategies
Two primary and reliable synthetic routes for the preparation of Methyl 4-chloro-2-methoxybenzoate are detailed below. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.
-
Route A: Fischer Esterification of 4-chloro-2-methoxybenzoic acid. This is a direct, one-step method ideal when the corresponding carboxylic acid is readily available.
-
Route B: Two-step synthesis from 4-chlorosalicylic acid, involving an initial esterification followed by a Williamson Ether Synthesis. This route is advantageous when 4-chlorosalicylic acid is the more accessible precursor.
Route A: Fischer Esterification of 4-chloro-2-methoxybenzoic acid
This classical acid-catalyzed esterification provides a straightforward and cost-effective method for the synthesis of Methyl 4-chloro-2-methoxybenzoate.[8] The reaction equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.[9]
Reaction Workflow
Figure 1: Workflow for Fischer Esterification.
Detailed Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[10]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Methanol | Serves as both reactant and solvent, driving the equilibrium forward. |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[11] |
| Temperature | Reflux (~65°C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for reaching equilibrium. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acid catalyst and removes any unreacted carboxylic acid. |
Route B: Williamson Ether Synthesis from 4-Chlorosalicylic Acid
Reaction Workflow
Figure 2: Two-step synthesis via Williamson Ether Synthesis.
Detailed Protocol - Step 1: Esterification of 4-Chlorosalicylic Acid
This step is analogous to Route A.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorosalicylic acid (1.0 eq) in an excess of methanol.[12]
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Route A to isolate Methyl 4-chloro-2-hydroxybenzoate.
Detailed Protocol - Step 2: Methylation of Methyl 4-chloro-2-hydroxybenzoate
The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[9]
-
Reaction Setup: Dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone, DMF, or acetonitrile in a round-bottom flask.
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.
-
Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: After cooling, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 4-chloro-2-methoxybenzoate.
| Parameter | Condition | Rationale |
| Solvent | Acetone, DMF, or Acetonitrile | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Base | K₂CO₃ | A mild base sufficient to deprotonate the phenolic hydroxyl group. |
| Methylating Agent | Dimethyl sulfate or Methyl iodide | Provides the methyl group for the ether formation. |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Reaction Time | 4-8 hours | Allows for complete conversion. |
Conclusion
The synthesis of Methyl 4-chloro-2-methoxybenzoate can be efficiently achieved through either direct esterification of the corresponding carboxylic acid or a two-step sequence starting from 4-chlorosalicylic acid. The choice of the synthetic route should be based on the availability of starting materials, cost, and scale of the reaction. The protocols provided herein are robust and can be adapted to various laboratory settings. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction progress should be carefully monitored.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-chloro-2-methoxybenzoate | 78955-90-5 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
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- 12. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum [chemicalbook.com]
Step-by-step synthesis of a target molecule using "Methyl 4-chloro-2-methoxybenzoate"
An in-depth guide to the multi-step synthesis of bioactive scaffolds from common starting materials is essential for researchers in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of 4-(4'-methoxyphenyl)-2-hydroxybenzoic acid , a valuable biaryl scaffold, using Methyl 4-chloro-2-methoxybenzoate as the starting material.
This guide is structured to provide not just a series of steps, but a comprehensive understanding of the chemical logic, from the selection of the synthetic route to the nuances of each experimental procedure. We will explore a three-step sequence involving a Suzuki-Miyaura cross-coupling, a selective O-demethylation, and a final ester hydrolysis.
Strategic Overview: A Three-Pronged Approach
The transformation of Methyl 4-chloro-2-methoxybenzoate into 4-(4'-methoxyphenyl)-2-hydroxybenzoic acid requires the manipulation of all three functional sites on the starting molecule: the chloro group, the 2-methoxy group, and the methyl ester. Our synthetic strategy is designed to address these in a logical sequence that maximizes yield and purity.
-
C-C Bond Formation via Suzuki-Miyaura Coupling: The initial and most crucial step is the construction of the biaryl system. The Suzuki-Miyaura reaction is an exceptionally powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] We will couple the aryl chloride with 4-methoxyphenylboronic acid. While aryl chlorides are typically less reactive than bromides or iodides, modern catalyst systems can effectively facilitate this transformation.[2][3]
-
Selective O-Demethylation: The resulting intermediate possesses two methoxy groups. The target molecule requires the selective cleavage of the methoxy group at the 2-position while preserving the one on the newly introduced phenyl ring. This selectivity is achievable due to the electronic and steric environment of the ortho-position relative to the ester, a known phenomenon that can be exploited with appropriate reagents.[4]
-
Ester Hydrolysis (Saponification): The final step is the conversion of the methyl ester to a carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions followed by an acidic workup.[5] The steric hindrance around the carbonyl group, now flanked by a methoxy group and a bulky biaryl system, must be considered.[6]
Visualizing the Synthetic Workflow
The entire synthetic pathway is summarized in the workflow diagram below.
Caption: Overall 3-step synthesis from starting material to target molecule.
PART 1: Suzuki-Miyaura Cross-Coupling
Expertise & Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2] The catalytic cycle, driven by a palladium catalyst, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
For coupling aryl chlorides, a catalyst system with electron-rich, bulky phosphine ligands is often employed to facilitate the challenging oxidative addition step.[1]
Detailed Protocol: Synthesis of Methyl 2-methoxy-4-(4'-methoxyphenyl)benzoate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methyl 4-chloro-2-methoxybenzoate | 200.62 | 2.00 g | 9.97 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.82 g | 11.96 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 91 mg | 0.10 | 0.01 |
| Tricyclohexylphosphine (PCy₃) | 280.42 | 112 mg | 0.40 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.13 g | 29.91 | 3.0 |
| Toluene | - | 40 mL | - | - |
| Water | - | 4 mL | - | - |
Procedure:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloro-2-methoxybenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst Pd₂(dba)₃ (0.01 eq) and the ligand PCy₃ (0.04 eq).
-
Add the degassed solvents, toluene (40 mL) and water (4 mL), via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-methoxy-4-(4'-methoxyphenyl)benzoate as a solid.
PART 2: Selective O-Demethylation
Expertise & Rationale
Cleaving aryl methyl ethers is a common transformation, but achieving selectivity between two such groups requires careful consideration. The methoxy group at C2 is ortho to the bulky methyl ester group. This steric hindrance can influence its interaction with the demethylating agent. Furthermore, the C2 position is electronically distinct. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving ethers. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The ortho-ester can provide a secondary coordination site, potentially facilitating selective demethylation at the C2 position.
Detailed Protocol: Synthesis of Methyl 2-hydroxy-4-(4'-methoxyphenyl)benzoate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methyl 2-methoxy-4-(...)-benzoate | 272.29 | 2.00 g | 7.35 | 1.0 |
| Boron Tribromide (BBr₃), 1M in DCM | 250.52 | 8.8 mL | 8.80 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - | - |
Procedure:
-
Dissolve the starting biaryl ester (1.0 eq) in anhydrous dichloromethane (40 mL) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (1.2 eq) dropwise via syringe over 15 minutes. The solution may change color.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours. Monitor by TLC.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary to yield Methyl 2-hydroxy-4-(4'-methoxyphenyl)benzoate.
PART 3: Ester Hydrolysis (Saponification)
Expertise & Rationale
The final step is the hydrolysis of the methyl ester to the carboxylic acid. The standard mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2).[6] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. Under the basic reaction conditions, the acidic proton of the carboxylic acid is immediately removed to form the carboxylate salt.[5][6] A final acidification step is required to protonate the carboxylate and the phenoxide to yield the final product.
Detailed Protocol: Synthesis of 4-(4'-methoxyphenyl)-2-hydroxybenzoic acid
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methyl 2-hydroxy-4-(...)-benzoate | 258.26 | 1.50 g | 5.81 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.70 g | 17.43 | 3.0 |
| Methanol | - | 20 mL | - | - |
| Water | - | 10 mL | - | - |
| Hydrochloric Acid (HCl), 3M | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, dissolve the hydroxy-ester (1.0 eq) in a mixture of methanol (20 mL) and water (10 mL).
-
Add sodium hydroxide pellets (3.0 eq) and heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Acidify the solution to a pH of ~2 by slowly adding 3M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the solid in a vacuum oven to afford the final product, 4-(4'-methoxyphenyl)-2-hydroxybenzoic acid.
Summary of Results
| Step | Product Name | Expected Yield | Purity (Typical) | Key Analytical Markers |
| 1 | Methyl 2-methoxy-4-(4'-methoxyphenyl)benzoate | 75-85% | >95% | Disappearance of C-Cl, appearance of new aromatic signals in ¹H NMR. |
| 2 | Methyl 2-hydroxy-4-(4'-methoxyphenyl)benzoate | 80-90% | >97% | Appearance of a broad -OH peak in ¹H NMR, shift of ortho-protons. |
| 3 | 4-(4'-methoxyphenyl)-2-hydroxybenzoic acid | >90% | >98% | Disappearance of -OCH₃ ester signal, appearance of broad -COOH peak in ¹H NMR. |
Conclusion
This application note details a robust and logical three-step synthesis to produce 4-(4'-methoxyphenyl)-2-hydroxybenzoic acid from the commercially available Methyl 4-chloro-2-methoxybenzoate. By employing a Suzuki-Miyaura coupling, a selective demethylation, and a final saponification, this guide provides researchers with a reliable pathway to access complex biaryl scaffolds. The protocols are designed to be self-validating, and the mechanistic discussions offer insights into the causality behind the experimental choices, empowering scientists to adapt and troubleshoot similar synthetic challenges.
References
-
The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. | Request PDF. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
National Institutes of Health. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]
-
Blucher Chemistry Proceedings. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: The Strategic Importance of the 4-Chloro-2-methoxybenzoate Scaffold
An in-depth guide to the synthetic utility of Methyl 4-chloro-2-methoxybenzoate and its derivatives in the construction of medicinally relevant heterocyclic compounds. Authored for researchers and professionals in drug development, this document elucidates the strategic application of this versatile chemical scaffold.
Methyl 4-chloro-2-methoxybenzoate is a highly functionalized aromatic building block whose strategic importance in medicinal chemistry and organic synthesis cannot be overstated. The substituents on the benzene ring are not merely passive decorations; they are active participants that dictate reactivity and provide synthetic handles for elaboration into complex molecular architectures. The chloro and methoxy groups, in particular, play crucial roles in modulating the electronic properties of the ring and influencing the binding of the final molecule to biological targets.[1]
The chloro group serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3][4][5] Its electron-withdrawing nature also influences the acidity of adjacent protons and the regioselectivity of further aromatic substitutions. The methoxy group, a strong electron-donating group, activates the ring towards electrophilic substitution and can play a significant role in hydrogen bonding interactions within a protein's binding pocket.[1]
While Methyl 4-chloro-2-methoxybenzoate itself is a starting point, its true synthetic power is often unlocked after modification, particularly at the 4-position. Conversion to an amino or acetamido group transforms the scaffold into a precursor for a variety of critical heterocyclic systems, including quinolones and other pharmacologically active benzamides. This guide provides detailed protocols and scientific rationale for these transformations, offering a comprehensive view of the journey from a simple benzoate ester to complex, high-value heterocyclic compounds.
PART 1: Synthesis of Key Amino and Acetamido Intermediates
The conversion of the parent benzoate framework into amino or acetamido derivatives is a foundational step for many subsequent cyclization and derivatization strategies. These functional groups provide the necessary nucleophilicity or directing-group capabilities to build fused ring systems.
Application Note:
The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a prime example of electrophilic aromatic substitution where the existing substituents guide the position of the incoming chloro group. The starting material, methyl 4-acetamido-2-methoxybenzoate, possesses two activating groups (acetamido and methoxy), which direct the chlorination to the position ortho to the methoxy group and meta to the acetamido group. N-chlorosuccinimide (NCS) is an effective and milder alternative to chlorine gas for this transformation.
Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Objective: To introduce a chlorine atom at the C5 position of methyl 4-acetamido-2-methoxybenzoate.
Materials:
-
Methyl 4-acetamido-2-methoxybenzoate
-
N-chlorosuccinimide (NCS)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
In a 1L reaction flask, dissolve 50g of methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until a clear solution is obtained.
-
Add 50g of N-chlorosuccinimide (NCS) to the solution.
-
Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours, monitoring the reaction progress by TLC.
-
Increase the temperature to 65°C and continue the reaction for an additional 4 hours.
-
Upon completion, cool the reaction mixture to 0°C and allow the product to crystallize over 8 hours.
-
Collect the crude product by filtration, recovering the DMF mother liquor.
-
To purify, dissolve the crude solid in 100g of deionized water, heat to 50°C for 4 hours, then cool to 5°C.
-
Filter the purified product, wash with cold deionized water, and dry under vacuum to yield the white crystalline product.
Expected Outcome:
-
Yield: ~90%
-
Purity (HPLC): ≥99.8%
Synthetic Workflow for Key Intermediates
Caption: Synthesis of key acetamido and amino intermediates.
PART 2: Application in the Synthesis of Quinolone Scaffolds
The 4-amino-5-chloro-2-methoxybenzoate intermediate is a perfect precursor for constructing quinolone and quinolinone ring systems, which form the core of many antibacterial agents.[8][9] The Gould-Jacobs reaction is a classic and effective method for this transformation.
Application Note:
The Gould-Jacobs reaction involves the condensation of an aniline (in this case, our synthesized intermediate) with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation. The electron-donating methoxy group on the aniline ring facilitates the initial condensation and the subsequent cyclization step. The chloro-substituent is retained in the final quinolone product, where it can be used for further functionalization or to modulate the biological activity of the molecule.
Protocol 2: Hypothetical Synthesis of a Substituted 4-Hydroxyquinolone-3-carboxylate
Objective: To construct a quinolone ring system from Methyl 4-amino-5-chloro-2-methoxybenzoate.
Materials:
-
Methyl 4-amino-5-chloro-2-methoxybenzoate (from Part 1, after deacetylation)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (solvent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Condensation: In a round-bottom flask, mix equimolar amounts of Methyl 4-amino-5-chloro-2-methoxybenzoate and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours. Ethanol is eliminated during this step.
-
Cyclization: Add high-boiling diphenyl ether to the reaction mixture and heat to ~250°C. The intramolecular Friedel-Crafts type cyclization occurs, typically monitored by the cessation of ethanol distillation.
-
Work-up (Cyclized Ester): Cool the mixture and add hexane or petroleum ether to precipitate the cyclized product, a diethyl quinolinedicarboxylate derivative. Filter and wash the solid.
-
Hydrolysis & Decarboxylation: Suspend the crude cyclized ester in an aqueous solution of sodium hydroxide (10-20%) and reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Isolation: Cool the reaction mixture and filter if necessary. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-hydroxyquinolone-3-carboxylic acid product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
Proposed Mechanism for Quinolone Synthesis
Caption: Gould-Jacobs pathway to substituted quinolones.
PART 3: Synthesis of Bioactive Benzamides
The 4-amino-5-chloro-2-methoxybenzoyl scaffold is a cornerstone for a class of drugs that act as 5-HT4 receptor agonists and antagonists, used for treating gastrointestinal disorders.[10] The synthesis involves converting the methyl ester to an amide by coupling it with a suitable amine.
Application Note:
The conversion of the methyl ester to an amide can be achieved either through direct aminolysis, which often requires harsh conditions, or by a more controlled two-step process. The latter involves hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This two-step approach is generally preferred for complex amines as it is higher yielding and proceeds under milder conditions.
Protocol 3: Synthesis of a Benzamide via Amide Coupling
Objective: To couple 4-amino-5-chloro-2-methoxybenzoic acid with a functionalized amine.
Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid (hydrolyzed from the methyl ester)
-
Substituted 1-piperidineethanol (or other desired amine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF as solvent
Procedure:
-
Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) in DCM or DMF.
-
Add EDC (1.2 equivalents), HOBt (1.1 equivalents), and the desired amine (1.1 equivalents).
-
Add TEA or DIPEA (2-3 equivalents) to the mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzamide.
Workflow for Bioactive Benzamide Synthesis
Caption: Amide coupling strategy for bioactive benzamides.
PART 4: Palladium-Catalyzed Cross-Coupling Applications
The chloro-substituent on the aromatic ring is a powerful handle for diversification using palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a vast library of analogues by introducing different aryl, heteroaryl, or alkyl groups at the C4 position, which is invaluable for structure-activity relationship (SAR) studies.
Application Note:
The Mizoroki-Heck reaction, for example, allows for the coupling of the aryl chloride with an alkene (like styrene) to form a new C-C bond, introducing a styrenyl group.[3][4] This reaction typically requires a palladium catalyst, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base. The choice of catalyst and conditions is crucial, especially for the less reactive aryl chlorides.
Representative Protocol 4: Mizoroki-Heck Reaction of an Aryl Chloride
Objective: To demonstrate the potential for C-C bond formation at the chloro-position.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate (or its derivative)
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable ligand (e.g., SPhos, XPhos, or an NHC precursor)
-
A base (e.g., Cs2CO3, K3PO4)
-
A high-boiling solvent (e.g., Dioxane, Toluene, or an ionic liquid like TBAB[3][4])
-
To an oven-dried Schlenk flask, add the aryl chloride (1 equivalent), palladium catalyst (e.g., 1-5 mol %), and ligand (e.g., 2-10 mol %).
-
Add the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent and the alkene (1.5 equivalents) via syringe.
-
Heat the reaction mixture to the required temperature (typically 100-140°C) and stir for the specified time (12-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Summary Data Tables
Table 1: Key Intermediate Synthesis
| Intermediate Name | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Methyl 4-acetamido-2-methoxybenzoate | NCS, DMF | ~90% | >99% | [6][7] |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Methyl 4-amino-2-methoxybenzoate | NCS, DMF | ~88% | High |[11] |
Table 2: Heterocyclic Synthesis Applications
| Reaction Type | Precursor | Key Reagents | Heterocyclic Core | Application Area | Reference (Methodology) |
|---|---|---|---|---|---|
| Gould-Jacobs | Methyl 4-amino-5-chloro-2-methoxybenzoate | Diethyl ethoxymethylenemalonate, Heat | Quinolone | Antibacterials | [9] |
| Amide Coupling | 4-amino-5-chloro-2-methoxybenzoic acid | EDC, HOBt, Amine | Benzamide | 5-HT4 Receptor Modulators | [10] |
| Mizoroki-Heck | Methyl 4-chloro-2-methoxybenzoate | Pd(OAc)2, Ligand, Base, Alkene | Styrenyl-Benzene | SAR / Library Synthesis |[3][4] |
References
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: Not directly available from search result, refers to company product page)
-
Benzofuran synthesis - Organic Chemistry Portal. (URL: [Link])
- The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. (URL: Not directly available from search result, likely a blog or company article)
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )
-
New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors | Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed. (URL: [Link])
- Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids - arkat usa.
-
A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids - Arkivoc. (URL: [Link])
-
Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (URL: [Link])
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. (URL: [Link])
-
methyl 4-methoxybenzoate - 121-98-2, C9H10O3 - ChemSynthesis. (URL: [Link])
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (URL: [Link])
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- WO2016020836A1 - Quinolone derivatives as antibacterials - Google P
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A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. (URL: [Link])
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (URL: [Link])
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])
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Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem. (URL: [Link])
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Synthesis of methyl 2-(heteroaryl)propanoates via palladium-catalyzed reaction. (URL: [Link])
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(PDF) N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - ResearchGate. (URL: [Link])
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N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - Beilstein Journals. (URL: [Link])
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I2-DMSO-mediated [4 + 2] cyclization of methyl ketone with 2-aminobenzimidazole to construct 2,4-disubstituted benzo[11][12]imidazo[1,2-a] pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC - NIH. (URL: [Link])
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N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - Beilstein Journals. (URL: [Link])
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A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate - ResearchGate. (URL: [Link])
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The Strategic Application of Methyl 4-chloro-2-methoxybenzoate in Modern Medicinal Chemistry: A Guide for Synthetic and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5) has emerged as a valuable scaffold, offering a unique combination of functional handles that medicinal chemists can exploit to assemble complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on the causality behind its use and presenting a field-proven protocol for one of its most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.
Compound Profile and Strategic Value
Methyl 4-chloro-2-methoxybenzoate is a polysubstituted aromatic ester. Its value in medicinal chemistry is not derived from inherent biological activity, but from the strategic placement of its functional groups, each serving a distinct purpose in molecular construction.
-
The Chloro Group (C4-position): This is the primary reactive handle for transition metal-catalyzed cross-coupling reactions. Its moderate reactivity makes it ideal for selective transformations, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational methods for building the carbon-carbon and carbon-heteroatom bonds prevalent in many drug scaffolds.[1][2]
-
The Methoxy Group (C2-position): The ortho-methoxy group serves as a powerful steric and electronic modulator. It can influence the conformation of the final molecule by creating steric hindrance, which can be crucial for achieving selective binding to a biological target. Electronically, it donates density to the aromatic ring, which can modulate the reactivity of the other positions.
-
The Methyl Ester Group (C1-position): This group offers a site for late-stage diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other functional groups to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties.
This trifecta of functionalities makes Methyl 4-chloro-2-methoxybenzoate a highly desirable starting material for building libraries of compounds, particularly in the kinase inhibitor space, where substituted biaryl motifs are a common feature.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78955-90-5 | [4] |
| Molecular Formula | C₉H₉ClO₃ | [4] |
| Molecular Weight | 200.62 g/mol | [4] |
| Appearance | Solid or Semi-solid | [5] |
| Purity | Typically ≥97% | [6] |
| Storage | Sealed in dry, room temperature | [5] |
Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The formation of a biaryl linkage is one of the most frequent and critical transformations in the synthesis of small molecule drugs. The Suzuki-Miyaura reaction is the preeminent method for achieving this, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][7] Methyl 4-chloro-2-methoxybenzoate is an excellent substrate for this reaction, allowing for the direct installation of a new aryl or heteroaryl group at the C4-position.
The general workflow for this application is a systematic process designed to ensure high yield and purity, critical for downstream applications in drug development programs.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 4-chloro-2-methoxybenzoate, forming a Pd(II) complex. This is often the rate-determining step. [8]2. Transmetalation: The arylboronic acid is activated by the base (e.g., carbonate) to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the chloride. [1]3. Reductive Elimination: The two organic groups (the original benzoate and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. [8]
Field-Proven Experimental Protocol
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of Methyl 4-chloro-2-methoxybenzoate with a generic arylboronic acid.
Objective: To synthesize a methyl 4-aryl-2-methoxybenzoate derivative.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom pressure flask or Schlenk tube
-
Magnetic stir bar
-
Heating mantle with temperature controller and oil bath
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add Methyl 4-chloro-2-methoxybenzoate (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and Cesium Carbonate (2.5 equiv.).
-
Causality: Cesium carbonate is a strong base often used in Suzuki couplings with aryl chlorides, as it effectively promotes the formation of the active boronate species required for transmetalation. [8] * Seal the flask with a rubber septum, then evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of argon, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the starting benzoate).
-
Causality: A mixture of an organic solvent (dioxane) and water is often optimal. Dioxane solubilizes the organic components and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. [9] * Add the Pd(dppf)Cl₂ catalyst (0.03 equiv.) to the mixture. The dppf ligand is a robust phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination. [8] * Sparge the resulting mixture with a gentle stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
-
Reaction Execution:
-
Securely seal the pressure flask with its screw cap.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously overnight (typically 12-18 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).
-
Causality: The water wash removes the base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Isolation and Purification:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Conclusion
Methyl 4-chloro-2-methoxybenzoate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined functional handles provide chemists with reliable and versatile tools for constructing complex molecules. The Suzuki-Miyaura cross-coupling, as detailed in this guide, is a prime example of how this building block can be leveraged to efficiently generate the biaryl cores that are central to many modern therapeutic agents. By understanding the properties of this reagent and the mechanistic underpinnings of its reactions, researchers can accelerate their drug discovery efforts and more effectively navigate the path to novel medicines.
References
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- 9. youtube.com [youtube.com]
The Synthetic Versatility of Methyl 4-chloro-2-methoxybenzoate: A Guide for Advanced Synthesis
Introduction: Unlocking the Potential of a Key Aromatic Building Block
Methyl 4-chloro-2-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in the landscape of modern organic synthesis. Its strategic placement of functional groups—an activatable chloro moiety for cross-coupling, an ortho-methoxy group that modulates electronic and steric properties, and a methyl ester for subsequent derivatization—makes it a cornerstone for constructing complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its synthetic applications, supported by detailed, field-proven protocols and mechanistic insights. The methodologies described herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Reactivity Profile: A Tale of Two Functional Handles
The synthetic utility of Methyl 4-chloro-2-methoxybenzoate is primarily dictated by two reactive sites: the C4-chloro substituent and the C1-methyl ester.
-
The C4-Chloro Group : As an aryl chloride, this position is a robust handle for palladium-catalyzed cross-coupling reactions. Aryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-limiting step.[1] However, significant advances in ligand design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides highly efficient.[2][3] The presence of the ortho-methoxy group is a critical consideration; it is an electron-donating group which can further deactivate the aryl chloride towards oxidative addition, necessitating a carefully selected, highly active catalyst system.[4]
-
The C1-Methyl Ester : This group offers a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, or it can be converted into other functional groups. A prime example is its reaction with hydrazine to form a benzohydrazide, a key precursor for synthesizing various heterocyclic compounds.
The interplay between these two sites allows for a modular and divergent approach to complex molecule synthesis, as illustrated in the following application notes.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science.[5] For a substrate like Methyl 4-chloro-2-methoxybenzoate, this reaction facilitates the creation of 4-aryl-2-methoxybenzoate derivatives.
Mechanistic Considerations & Causality
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The critical challenge with Methyl 4-chloro-2-methoxybenzoate is the initial oxidative addition step. To overcome the high bond energy of the C-Cl bond and the deactivating effect of the ortho-methoxy group, a highly active catalyst is required. Catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes are effective because the ligand's properties enhance the rate of oxidative addition and subsequent reductive elimination.[4] The choice of base is also crucial; it facilitates the transmetalation step by forming a more nucleophilic boronate species.[5]
Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of Methyl 4-phenyl-2-methoxybenzoate
This protocol is a representative procedure based on established methods for coupling electron-rich aryl chlorides.[6][7] Researchers should perform small-scale trials to optimize conditions for their specific arylboronic acid.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Methyl 4-chloro-2-methoxybenzoate (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (3 mL) and degassed water (0.3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Sufficient for efficient turnover while minimizing cost. |
| Ligand | SPhos | A bulky, electron-rich Buchwald ligand proven effective for challenging aryl chlorides.[2] |
| Base | K₃PO₄ | A strong enough base to facilitate transmetalation without promoting ester hydrolysis. |
| Solvent System | Toluene/Water | Biphasic system common for Suzuki couplings, promoting efficient reaction. |
| Temperature | 100 °C | Elevated temperature is necessary to drive the difficult oxidative addition of the aryl chloride. |
Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the synthesis of arylamines from aryl halides.[8] This transformation is critical in drug discovery, where the arylamine motif is a common pharmacophore. Using Methyl 4-chloro-2-methoxybenzoate, this reaction provides access to a range of N-substituted methyl 4-amino-2-methoxybenzoate derivatives.
Mechanistic Considerations & Causality
Similar to the Suzuki coupling, the primary hurdle is the oxidative addition of the electron-rich aryl chloride. The choice of a highly active palladium catalyst is paramount. Sterically hindered, electron-rich phosphine ligands are essential to promote both the initial C-Cl bond activation and the final C-N bond-forming reductive elimination.[9][10] The base used in this reaction, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), serves to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[11]
Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Representative Protocol: Synthesis of Methyl 4-(phenylamino)-2-methoxybenzoate
This is a representative protocol based on modern methods for the amination of deactivated aryl chlorides.[11] All operations should be performed under an inert atmosphere due to the air-sensitivity of the catalyst and base.
Materials:
-
Methyl 4-chloro-2-methoxybenzoate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Glovebox or Schlenk line technique
Procedure:
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Reactant Addition: Add Methyl 4-chloro-2-methoxybenzoate (1.0 mmol, 1 equiv.) and a stir bar to the vial.
-
Solvent and Nucleophile: Add anhydrous toluene (2 mL) followed by aniline (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a heating block set to 110 °C and stir for 16-24 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Quenching and Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active system for C-N coupling of challenging aryl chlorides. XPhos provides the necessary steric bulk and electron density.[12] |
| Base | NaOtBu | A strong, non-nucleophilic base required to generate the active palladium amide intermediate. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |
| Temperature | 110 °C | Provides the thermal energy needed to overcome the activation barrier for oxidative addition. |
Application Note 3: Synthesis of Heterocyclic Precursors
The methyl ester functionality of Methyl 4-chloro-2-methoxybenzoate can be transformed to provide valuable precursors for heterocycle synthesis. A straightforward and high-yielding reaction is the conversion to a benzohydrazide.
Protocol: Synthesis of 4-chloro-2-methoxybenzohydrazide
This protocol is adapted from a procedure described in the patent literature and demonstrates a direct and efficient transformation of the ester group. [US20080045514A1]
Materials:
-
Methyl 4-chloro-2-methoxybenzoate
-
Hydrazine hydrate (~64% solution)
-
Methanol
-
Reflux condenser and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend Methyl 4-chloro-2-methoxybenzoate (29.9 mmol, 1 equiv.) in methanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (123.3 mmol, ~4.1 equiv.) to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC, observing the consumption of the starting ester.
-
Isolation: Cool the reaction mixture to room temperature. A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol.
-
Drying: Dry the collected white solid under vacuum to afford 4-chloro-2-methoxybenzohydrazide. This product is often of sufficient purity (e.g., >95%) for subsequent steps. A reported yield for this transformation is 73%. [US20080045514A1]
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a powerful and versatile building block in organic synthesis. Its true potential is realized through the strategic application of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions. While its status as an electron-rich aryl chloride presents a challenge, the use of advanced catalyst systems based on bulky, electron-rich ligands enables its efficient transformation into a wide array of valuable biaryl and arylamine derivatives. Furthermore, the ester functionality provides an additional handle for diversification, as demonstrated in the synthesis of benzohydrazides. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
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Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Krasovskiy, A., & Organ, M. G. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2016). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett.
- Viciu, M. S., et al. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
- Biscoe, M. R., & Buchwald, S. L. (2007). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Organic Letters.
- Do, H.-Q., & Daugulis, O. (2008). Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2‑Alkoxy- Substituted Aryl Chlorides: Mild and Efficient Synthesis of. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Szostak, M., & Szostak, R. (2020). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Molecules. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cytovia, Inc. (2008). 3-ARYL-6-ARYL-7H-[8][10][12]TRIAZOLO[3,4-b][9][10][12]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF. WO2008011045A2.
-
PubMed. (2020). Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. [Link]
- Vihasibio Sciences PVT LTD. (n.d.). Product List. Scribd.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
DeAngelis, A. J., & Wolf, C. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
- Eze, F. U., et al. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry.
- Guidechem. (n.d.). Benzosäure, 5-Chloro-2-Methoxy-, Methylester wo kaufen (CAS 33924-48-0).
- Blazingprojects. (n.d.). The utility of suzuki-miyaura cross-coupling reaction in the synthesis of angular benzo[a]phenothiazine and benzo[a]phenoxazine derivatives and their anti-microbial screening.
- Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters.
-
Abbott Laboratories. (2004). 5,10-DIHYDRO-11H-DIBENZO[B,E][10][12]DIAZEPIN-11-ONE AS KINASE INHIBITORS. EP1606268A2.
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl 4-chloro-2-methoxybenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-methoxybenzoate. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and improve the yield of your chemical transformations. As Senior Application Scientists, we understand that success in the lab is built on a foundation of technical accuracy and a deep understanding of reaction mechanisms. This document is structured to address specific challenges you may encounter, providing not just solutions, but the causal logic behind them.
Introduction to Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate is a versatile substituted aryl halide, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure features an electron-deficient aromatic ring, making it amenable to a variety of transformations. The reactivity is primarily dictated by the chloro substituent, which can be displaced or engaged in cross-coupling reactions, and the methyl ester group, which can be hydrolyzed.
This guide focuses on the most common reaction classes for this substrate and provides a structured approach to overcoming yield-limiting challenges.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at the C4 position of the benzoate ring. However, the relatively unreactive nature of aryl chlorides compared to bromides or iodides requires carefully optimized catalyst systems.[1]
A. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[2][3][4] Optimizing this reaction involves the careful selection of a palladium source, a phosphine ligand, a base, and a solvent.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: How do I select the right catalyst-ligand system for an aryl chloride like this? A1: Aryl chlorides are challenging substrates for oxidative addition to palladium(0). Therefore, highly active, electron-rich, and sterically hindered phosphine ligands are required. Ligands like XPhos, SPhos, and RuPhos are often excellent choices as they promote the formation of the reactive monoligated Pd(0) species necessary for the catalytic cycle.[5] The choice of palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is also crucial.[6]
Q2: What is the role of the base, and which one should I use? A2: The base has two primary roles: to deprotonate the amine nucleophile and to facilitate the regeneration of the Pd(0) catalyst. For aryl chlorides, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ may be used but often require higher temperatures or more active catalyst systems.[5]
Q3: Can the solvent choice really impact my yield? A3: Absolutely. The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. Aprotic, non-coordinating solvents like toluene, dioxane, or THF are standard. The choice can influence the aggregation state of the base and the solubility of the palladium species, directly affecting reaction rates and yields.[7]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. Oxygen is a primary culprit. 2. Inappropriate Ligand: The ligand is not electron-rich or bulky enough to facilitate oxidative addition of the aryl chloride. 3. Incorrect Base: The base is not strong enough to deprotonate the amine or facilitate the catalytic cycle. | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[1] Use fresh, high-quality palladium sources and phosphine ligands, which are prone to oxidation. 2. Screen Ligands: Test highly active ligands like XPhos, SPhos, or other dialkylbiaryl phosphines.[4][6] 3. Switch to a Stronger Base: If using carbonate or phosphate bases, switch to NaOtBu or KOtBu.[6] |
| Reaction Stalls | 1. Catalyst Deactivation: Over time, the catalyst can form inactive species. 2. Reagent Degradation: The amine or ligand may be unstable under the reaction conditions. | 1. Use a More Robust Catalyst System: Consider using a pre-formed palladium-ligand complex (precatalyst) which can offer greater stability. 2. Lower the Reaction Temperature: While higher temperatures can increase rates, they can also lead to degradation. Find the optimal balance. Using Design of Experiments (DoE) can efficiently map the reaction space to find this "sweet spot".[2] |
| Side Product: Hydrodehalogenation | 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway. 2. Decomposition Pathways: The catalyst system may be promoting the reduction of the aryl chloride. | 1. Ligand Choice: Certain ligands can suppress β-hydride elimination. 2. Optimize Conditions: Adjusting temperature and reaction time can minimize the formation of this byproduct. |
B. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organohalide.[8][9] As with amination, the success of coupling with Methyl 4-chloro-2-methoxybenzoate hinges on an active catalyst system.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My boronic acid coupling partner seems to be decomposing. What's happening? A1: The most common decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is often promoted by aqueous basic conditions and elevated temperatures. Electron-deficient boronic acids can be particularly susceptible.[1]
Q2: How can I prevent protodeboronation? A2: There are several effective strategies. First, use anhydrous solvents and ensure your reagents are dry.[5] Second, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[1][5] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[5]
Q3: What are the best practices for setting up a Suzuki reaction for an aryl chloride? A3: A robust catalyst system, a suitable base, and rigorous exclusion of oxygen are critical. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases.[5] Ensure all solvents are thoroughly degassed.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Protodeboronation: The boronic acid is decomposing faster than it is coupling. 2. Inactive Catalyst: The catalyst is not effectively promoting oxidative addition or transmetalation. 3. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or catalyst. | 1. Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol or MIDA ester.[1][5] 2. Screen Catalysts/Ligands: Test different palladium sources and highly active ligands. 3. Verify Reagent Purity: Use fresh, high-purity reagents. Ensure solvents are anhydrous and degassed.[5] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. 2. Catalyst Choice: Some catalyst systems are more prone to this side reaction. | 1. Improve Inert Atmosphere: Ensure the reaction is rigorously deoxygenated. A common method is to bubble an inert gas through the solvent for 10-15 minutes before adding the catalyst.[1] 2. Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boron reagent can help drive the desired cross-coupling pathway.[5] |
Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While often less common than cross-coupling for simple aryl chlorides, Nucleophilic Aromatic Substitution (SNAr) can be a viable pathway, especially given the presence of electron-withdrawing ester and methoxy groups that can stabilize the key reaction intermediate.[10][11]
Mechanism Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The aromaticity is then restored by the expulsion of the chloride ion. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negative charge of the intermediate.[12]
Frequently Asked Questions (FAQs): SNAr
Q1: When should I consider SNAr over a cross-coupling reaction? A1: SNAr is advantageous when you want to avoid transition metals and when you have a strong nucleophile (e.g., alkoxides, thiolates, amines). It becomes more favorable if the aromatic ring is highly electron-deficient. For Methyl 4-chloro-2-methoxybenzoate, the activation might be moderate, so SNAr will likely require forcing conditions (high temperature, strong nucleophile).
Q2: What are the best solvents for SNAr reactions? A2: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices. They can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive. They also help to stabilize the charged Meisenheimer complex.
Troubleshooting Guide: SNAr
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient Ring Activation: The electron-withdrawing character of the substituents may not be enough for the chosen nucleophile/conditions. 2. Poor Nucleophile: The nucleophile is not strong enough to attack the electron-deficient ring. 3. Incorrect Solvent: The solvent is not adequately stabilizing the charged intermediate. | 1. Increase Temperature: SNAr reactions often require heat to overcome the activation energy barrier of disrupting aromaticity. 2. Use a Stronger Nucleophile: If using a neutral nucleophile like an amine, consider adding a base to generate the more reactive amide. 3. Switch to a Polar Aprotic Solvent: Use DMSO or DMF to enhance the rate. |
| Side Reactions | 1. Competing SN2: If the nucleophile is also a good substrate for SN2 reactions (e.g., an amine), it could react with the methyl ester. 2. Base-Mediated Decomposition: A strong base could potentially hydrolyze the ester. | 1. Protecting Groups: If ester reactivity is an issue, consider performing the SNAr on the corresponding carboxylic acid and re-esterifying later. 2. Control Stoichiometry and Temperature: Use the minimum necessary amount of base and keep the temperature as low as possible to complete the reaction in a reasonable time. |
Section 3: Hydrolysis of the Methyl Ester
Converting the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic or acidic conditions.
Frequently Asked Questions (FAQs): Ester Hydrolysis
Q1: Should I use basic or acidic hydrolysis? A1: Basic hydrolysis (saponification) using NaOH or KOH in a water/alcohol mixture is generally faster and occurs at lower temperatures.[13] The reaction is effectively irreversible because the final step forms a carboxylate salt. Acidic hydrolysis is an equilibrium process and requires a large excess of water to drive it to completion. For this substrate, basic hydrolysis is typically more efficient.
Q2: My hydrolysis reaction is very slow and appears to be a two-phase system. How can I speed it up? A2: The low solubility of the organic ester in the aqueous base is a common issue. To create a homogeneous solution, add a co-solvent like methanol, ethanol, or THF.[13] This will dramatically increase the rate of reaction.
Troubleshooting Guide: Ester Hydrolysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Base: The hydrolysis consumes one equivalent of base. Using only a catalytic amount will not work. 2. Low Temperature/Short Time: The reaction has not reached completion. 3. Poor Solubility: As mentioned, a two-phase system will react very slowly. | 1. Use Stoichiometric Base: Use at least 1.1-1.5 equivalents of NaOH or KOH. 2. Increase Temperature/Time: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.[13] 3. Add a Co-solvent: Use a mixture of water and methanol or ethanol to ensure homogeneity.[13] |
| Difficulty Isolating Product | 1. Incorrect pH for Workup: The carboxylic acid product is soluble in water at basic pH (as the carboxylate). It will precipitate out only upon acidification. | 1. Careful Acidification: After the reaction is complete, cool the mixture and carefully add acid (e.g., 1M HCl) until the pH is ~2-3. The carboxylic acid product should precipitate as a solid, which can then be collected by filtration.[13] |
Section 4: Analytical Techniques & General Protocols
Effective and reliable reaction monitoring is key to optimizing any chemical synthesis.
A. Reaction Monitoring
Thin-Layer Chromatography (TLC): TLC is a fast and invaluable tool for qualitatively monitoring reaction progress.[14] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a plate, you can visualize the consumption of the reactant and the formation of the product.[14]
| Compound | Typical Polarity | Expected Rf in Ethyl Acetate/Hexanes |
| Methyl 4-chloro-2-methoxybenzoate | Moderately Polar | Higher Rf |
| Buchwald-Hartwig Product (Amine) | More Polar | Lower Rf |
| Suzuki Product (Biphenyl) | Less Polar | Higher Rf |
| Hydrolysis Product (Carboxylic Acid) | Very Polar | Much Lower Rf (may streak) |
High-Performance Liquid Chromatography (HPLC) & LC-MS: For quantitative analysis, HPLC is the method of choice.[15] It allows you to accurately determine the conversion of starting material and the yield of the product by integrating peak areas. LC-MS is particularly powerful as it provides mass information, helping to identify products and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor reactions by taking aliquots from the reaction mixture.[15][16] The disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product can provide a clear picture of the reaction's progress.
B. General Experimental Protocol (Example: Buchwald-Hartwig Amination)
This is a representative protocol and should be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add Methyl 4-chloro-2-methoxybenzoate (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[17]
Reaction Pathway Decision Workflow
Caption: Decision workflow for selecting a synthetic pathway.
References
- Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Ottawa.
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- McMullen, J. P., et al. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature.
- Cosgrove, S., et al. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.
- Németh, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Németh, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- BenchChem. (2025). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
- BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- BenchChem. (2025). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- (n.d.). Methyl ester hydrolysis. ChemSpider Synthetic Pages.
Sources
- 1. benchchem.com [benchchem.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-chloro-2-methoxybenzoate
Welcome to the Technical Support Center for the purification of Methyl 4-chloro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of Methyl 4-chloro-2-methoxybenzoate, ensuring you achieve the desired purity for your downstream applications.
Understanding the Purification Challenges
Methyl 4-chloro-2-methoxybenzoate is a low-melting solid (Melting Point: 36 °C) which can present unique purification challenges. The primary route to its synthesis is the Fischer esterification of 4-chloro-2-methoxybenzoic acid with methanol. Consequently, the most prevalent impurity is often the unreacted starting carboxylic acid. This guide will focus on strategies to effectively remove this and other potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Methyl 4-chloro-2-methoxybenzoate?
A1: The most common impurity is the unreacted starting material, 4-chloro-2-methoxybenzoic acid . Other potential impurities can include residual acid catalyst (e.g., sulfuric acid), and byproducts from side reactions, although these are typically minor in a well-controlled Fischer esterification.
Q2: My purified product has a melting point lower than the reported 36 °C and appears as an oil or waxy solid at room temperature. What could be the issue?
A2: A depressed and broad melting point is a classic indicator of impurities. The presence of the starting carboxylic acid or residual solvents can significantly lower the melting point and prevent proper crystallization.
Q3: I performed a basic wash (e.g., with sodium bicarbonate) to remove the acidic starting material, but my product is still impure. What went wrong?
A3: While a basic wash is a critical step, its effectiveness can be compromised by several factors:
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Insufficient mixing: The two phases (organic and aqueous) must be mixed thoroughly to ensure the base can react with all the acidic impurity.
-
Not enough base: Ensure you use a sufficient molar excess of the base to neutralize all the acidic components.
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Emulsion formation: Emulsions can trap impurities. If an emulsion forms, try adding brine (a saturated NaCl solution) to help break it.
Q4: Can I purify Methyl 4-chloro-2-methoxybenzoate by distillation?
A4: While it has a high boiling point (approximately 271 °C), vacuum distillation is a potential purification method. However, it may not be effective in separating impurities with close boiling points. For laboratory scale, chromatography and recrystallization are often more practical and effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Product loss during aqueous work-up: The product may have some solubility in the aqueous phase, especially if excessive washing is performed. | Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a small amount of the organic solvent to recover any dissolved product. |
| Incomplete crystallization during recrystallization: This can be due to using too much solvent or cooling the solution too quickly. | Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product "Oils Out" During Recrystallization | Low melting point of the compound: The compound's melting point is close to room temperature, making it prone to separating as a liquid instead of crystals. | Use a mixed-solvent system where the compound is less soluble. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. Ensure the cooling process is very slow. |
| Persistent Acidic Impurity (Confirmed by TLC or NMR) | Ineffective basic wash: Insufficient amount or contact time with the basic solution. | Perform multiple washes with a saturated sodium bicarbonate solution. Check the pH of the final aqueous wash to ensure it is basic. |
| Hydrolysis of the ester during work-up: Prolonged contact with a strong base can lead to some hydrolysis back to the carboxylic acid. | Use a milder base like sodium bicarbonate instead of sodium hydroxide and avoid unnecessarily long reaction times during the wash step. | |
| Multiple Spots on TLC After Column Chromatography | Improper solvent system: The chosen eluent may not provide adequate separation between the product and impurities. | Optimize the solvent system using TLC. A good starting point for aromatic esters is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation of spots. |
| Column overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight). |
Purification Workflow
Caption: Decision workflow for the purification of Methyl 4-chloro-2-methoxybenzoate.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Recrystallization
This protocol is ideal for removing the primary impurity, 4-chloro-2-methoxybenzoic acid.
1. Acid-Base Work-up: a. Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). b. Transfer the solution to a separatory funnel. c. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). d. Stopper the funnel and shake gently, venting frequently to release any CO₂ produced. Continue until no more gas evolves. e. Allow the layers to separate and drain the aqueous layer. f. Repeat the wash with NaHCO₃ solution two more times. g. Wash the organic layer with brine (saturated NaCl solution) to help remove any residual water. h. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). i. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
2. Recrystallization: a. Due to the low melting point of the product, a mixed-solvent recrystallization is recommended. A good starting point is a hexane/ethyl acetate or a methanol/water system.[1] b. Dissolve the crude, concentrated product in a minimal amount of the more soluble solvent (e.g., ethyl acetate or methanol) with gentle heating. c. Once fully dissolved, slowly add the less soluble solvent (e.g., hexane or water) dropwise while the solution is still warm until you observe persistent cloudiness. d. Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear, saturated solution. e. Allow the solution to cool slowly to room temperature. f. Once crystals begin to form, place the flask in an ice bath to maximize crystallization. g. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture. h. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is suitable for obtaining very high purity material or for purifying oily crude products.
1. Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pack a chromatography column with the slurry. c. Dissolve the crude product (after the acid-base work-up and concentration) in a minimal amount of the chromatography eluent or a suitable solvent like DCM.
2. Elution: a. Carefully load the dissolved sample onto the top of the silica gel bed. b. Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. c. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product. The starting material, being more polar, will remain on the column longer. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
3. Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified Methyl 4-chloro-2-methoxybenzoate.
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point at or very near 36 °C is a good indicator of high purity. Impure samples will exhibit a depressed and broadened melting range.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of any impurities. The absence of a broad carboxylic acid proton peak in the ¹H NMR spectrum is a good indication that the starting material has been removed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
Final Purity Confirmation Workflow
Caption: Workflow for confirming the purity of Methyl 4-chloro-2-methoxybenzoate.
References
-
PubChem. Methyl 4-chloro-2-methoxybenzoate. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
YouTube. Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
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Common side reactions involving "Methyl 4-chloro-2-methoxybenzoate"
Welcome to the technical support center for Methyl 4-chloro-2-methoxybenzoate (CAS: 78955-90-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should anticipate when using Methyl 4-chloro-2-methoxybenzoate?
A1: The reactivity of Methyl 4-chloro-2-methoxybenzoate is primarily dictated by its three key functional groups: the methyl ester, the aryl chloride, and the methoxy group on the aromatic ring. The most prevalent side reactions include:
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Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (4-chloro-2-methoxybenzoic acid) in the presence of acid or, more rapidly, base. This is a very common issue during aqueous workups or if reactants or solvents contain moisture.
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Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are typically less reactive than aryl fluorides, the presence of the electron-withdrawing methyl ester group activates the ring, particularly the carbon bearing the chlorine, towards nucleophilic attack.[1][2] Strong nucleophiles (e.g., amines, alkoxides) can displace the chloride, especially at elevated temperatures.
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Methoxy Group Cleavage: Under harsh acidic conditions, particularly with strong Lewis acids or reagents like HBr or HI, the methoxy ether can be cleaved to form the corresponding phenol (Methyl 4-chloro-2-hydroxybenzoate).
Q2: How do the electronic properties of the substituents influence the compound's reactivity?
A2: The electronic effects of the substituents are crucial for understanding its reaction profile:
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-OCH₃ (Methoxy): This is an electron-donating group through resonance (+R effect) and slightly electron-withdrawing through induction (-I effect). Its primary influence is activating the ring for electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions.
-
-Cl (Chloro): This is an electron-withdrawing group through induction (-I effect) but electron-donating through resonance (+R effect). It deactivates the ring towards electrophilic substitution but also directs ortho/para.
-
-COOCH₃ (Methyl Ester): This is a strong electron-withdrawing group through both induction and resonance (-I, -R effects). It deactivates the ring towards electrophilic substitution (directing meta) and, critically, activates the ring for nucleophilic aromatic substitution.[3][4]
The interplay of these groups makes the C4-Cl bond susceptible to nucleophilic attack while making the C3, C5, and C6 positions potential sites for various reactions depending on the conditions.
Q3: What are the best practices for storing Methyl 4-chloro-2-methoxybenzoate to ensure its stability?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] This minimizes exposure to atmospheric moisture, which can lead to slow hydrolysis of the ester over time. Storing it away from strong acids, bases, and oxidizing agents is also recommended to prevent degradation.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental problems, identifies probable causes, and provides actionable solutions and protocols.
Problem 1: My reaction mixture or crude product is acidic, and I see an unexpected polar spot on my TLC.
-
Symptom: When spotting the crude product on a TLC plate, you observe a new, more polar spot that may streak. An aqueous solution of the crude product shows a pH below 7.
-
Probable Cause: You are likely observing the formation of 4-chloro-2-methoxybenzoic acid , the byproduct of ester hydrolysis. This can occur if your reaction conditions are not strictly anhydrous, or during an aqueous workup, especially if basic conditions were used and not fully neutralized.
-
Solution: The acidic byproduct can be easily removed by performing a liquid-liquid extraction with a mild aqueous base.
-
Dissolution: Dissolve the crude reaction product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Gently swirl and vent the funnel frequently to release the CO₂ gas formed. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash 1-2 more times.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for removing acidic hydrolysis byproducts.
Problem 2: Mass spectrometry shows a peak corresponding to the loss of chlorine and addition of another group.
-
Symptom: Your product's mass spectrum (MS) shows a molecular ion inconsistent with the starting material. The mass change corresponds to replacing -Cl (35/37 amu) with another nucleophilic species from your reaction (e.g., -NHR, -OR).
-
Probable Cause: A Nucleophilic Aromatic Substitution (SNAr) reaction has occurred. The electron-withdrawing ester group sufficiently activates the aryl chloride for substitution by a strong nucleophile, especially at elevated temperatures.
-
Solution: To avoid this side reaction, reaction conditions must be carefully controlled.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows the desired transformation to proceed.
-
Nucleophile Choice: If possible, use a less reactive nucleophile or a hindered base that is less likely to act as a nucleophile.
-
Protecting Groups: If the intended reaction is elsewhere on the molecule, ensure that any strong nucleophilic species are appropriately protected.
-
Caption: Simplified mechanism of the SNAr side reaction.
Data Summary Table
For ease of identification during analysis, the properties of the starting material and its most common side-products are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| Methyl 4-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | Target compound. |
| 4-chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | More polar on TLC; acidic proton (~10-12 ppm) in ¹H NMR; soluble in aqueous base. |
| Methyl 4-chloro-2-hydroxybenzoate | C₈H₇ClO₃ | 186.59 | Phenolic -OH peak in ¹H NMR and IR; significant shift in aromatic proton signals. |
| **SNAr Product (e.g., with R-NH₂) ** | Varies | Varies | Absence of Cl isotope pattern in MS; presence of new N-H or other signals in NMR/IR. |
References
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. The Organic Chemistry Tutor. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Sources
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- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Support Center: Optimization of Methyl 4-chloro-2-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate.[1] Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory. Our goal is to provide actionable, evidence-based solutions to common problems, ensuring the integrity and efficiency of your synthetic workflow.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Each section is crafted to explain the underlying chemical principles behind the experimental choices, empowering you to not just follow steps, but to make informed decisions to optimize your reaction parameters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of Methyl 4-chloro-2-methoxybenzoate.
Q1: What are the most common and effective synthetic routes to prepare Methyl 4-chloro-2-methoxybenzoate?
There are two primary, reliable pathways for synthesizing this compound, each starting from a different commercially available precursor. The choice often depends on the availability of starting materials and the scale of the reaction.
Route A: Fischer Esterification of 4-chloro-2-methoxybenzoic acid. This is the most direct route. It involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.
Route B: Chlorination of a Methoxybenzoate Precursor. This route starts with a non-chlorinated precursor, such as methyl 2-methoxybenzoate or methyl 4-amino-2-methoxybenzoate, followed by a regioselective chlorination step.[2][3]
The following diagram illustrates these two common pathways.
Caption: Primary synthesis pathways for Methyl 4-chloro-2-methoxybenzoate.
Q2: How can I effectively monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most common and cost-effective method. A standard mobile phase for this compound is a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v).[4] The starting material (carboxylic acid) will typically have a very low Rf value and may streak, while the product ester will have a higher Rf. For chlorination reactions, the starting material and product will have distinct Rf values, allowing for clear monitoring of consumption and formation.
Q3: What are the critical safety considerations for the reagents involved?
-
Acid Catalysts (e.g., Sulfuric Acid): Highly corrosive. Always add acid to the alcohol (methanol) slowly and while cooling in an ice bath to manage the exothermic reaction.
-
Chlorinating Agents (e.g., N-Chlorosuccinimide - NCS): These are moisture-sensitive and can be irritants. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Solvents (e.g., Methanol, DMF): Methanol is flammable and toxic. N,N-Dimethylformamide (DMF) is a reproductive hazard. Both should be handled in a well-ventilated fume hood.
Part 2: Troubleshooting and Optimization Guide
This section provides in-depth solutions to specific problems you may encounter during synthesis.
Problem 1: Low Yield in Fischer Esterification (Route A)
"My Fischer esterification of 4-chloro-2-methoxybenzoic acid is consistently giving low yields (<60%). What factors should I investigate?"
This is a common issue stemming from the equilibrium nature of the Fischer esterification.[6][7] The reaction is reversible, and several factors can prevent it from reaching completion.
Potential Cause A: Equilibrium Limitation
The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, and if water is not removed or the alcohol is not in sufficient excess, the equilibrium will lie unfavorably.[8]
Solutions:
-
Use a Large Excess of Methanol: The simplest method to shift the equilibrium is to use methanol as the solvent, providing a large molar excess that drives the reaction forward according to Le Châtelier's principle.
-
Remove Water: For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed, though this is less common for methanol esterifications due to its high water miscibility.
Potential Cause B: Insufficient or Deactivated Catalyst
The acid catalyst (e.g., H₂SO₄) is crucial. An insufficient amount will result in a slow reaction that does not reach completion in a reasonable timeframe.
Solutions:
-
Optimize Catalyst Loading: A typical catalytic amount is 2-5 mol% of concentrated sulfuric acid. If the reaction is sluggish, consider increasing this slightly.
-
Interval Addition of Catalyst: In some cases, particularly during long reactions, the catalyst's effectiveness can decrease. Adding the catalyst in portions over time can maintain a high reaction rate.[6][9]
Potential Cause C: Sub-optimal Reaction Temperature and Time
Esterification of sterically hindered or electron-deficient benzoic acids can be slow.
Solutions:
-
Ensure Reflux: The reaction should be heated to a steady reflux of methanol (~65 °C).
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the standard 4-6 hours, extend the reflux time. Reactions can sometimes require 12-24 hours for full conversion. Microwave-assisted synthesis can also dramatically reduce reaction times by allowing for temperatures above the solvent's boiling point in a sealed vessel.[6][10]
The following workflow can guide your troubleshooting process for low esterification yields.
Caption: Troubleshooting workflow for low esterification yield.
Problem 2: Impurity Formation and Regioselectivity Issues in Chlorination (Route B)
"I am attempting to chlorinate methyl 2-methoxybenzoate and am getting a mixture of products, including di-chlorinated species and the wrong isomer."
This is a classic challenge in electrophilic aromatic substitution. The methoxy (-OCH₃) and ester (-COOCH₃) groups have competing directing effects, and over-chlorination is a common side reaction.
Potential Cause A: Competing Directing Effects
The methoxy group is a strong activating, ortho, para-director. The methyl ester group is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho and para to it. For methyl 2-methoxybenzoate, this means the C4 (para) and C6 (ortho) positions.
Solutions:
-
Choice of Chlorinating Agent: Milder chlorinating agents can improve selectivity. N-Chlorosuccinimide (NCS) is often preferred over harsher reagents like Cl₂ gas. Trichloroisocyanuric acid (TCCA) can also be effective, sometimes showing high para-selectivity.[11]
-
Solvent Choice: The reaction solvent can influence regioselectivity. Polar aprotic solvents like DMF or acetonitrile are common.[3] For anisole derivatives, using trifluoroacetic acid as a solvent has been shown to dramatically increase selectivity for the 4-position.[12]
-
Temperature Control: Electrophilic substitutions are often sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered para-isomer.[3]
Potential Cause B: Over-Chlorination (Di-substitution)
The initial product, Methyl 4-chloro-2-methoxybenzoate, is still an activated ring and can undergo a second chlorination, typically at the C6 position.
Solutions:
-
Control Stoichiometry: Use a precise molar ratio of the chlorinating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a 1:1 ratio is recommended to minimize di-substitution.[2]
-
Slow Addition: Add the chlorinating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction occurring on the product molecule before all the starting material has reacted.
Data Summary: Chlorination Conditions
| Parameter | Condition | Rationale & Reference |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild and effective for activated rings.[3][13] |
| Stoichiometry | 1.0 - 1.1 equivalents of NCS | Minimizes di-chlorination by avoiding excess electrophile.[2] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that are common for this transformation.[3] |
| Temperature | 0 °C to 40 °C | Lower temperatures often favor higher regioselectivity.[3] |
| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC to avoid prolonged reaction times that can lead to side products. |
Problem 3: Difficult Purification
"My crude product is an oil that is difficult to purify by column chromatography, and it co-elutes with an impurity."
Purification can be challenging if reaction byproducts have similar polarities to the desired product.
Potential Cause A: Hydrolysis of the Ester
If the workup is performed under acidic conditions with excess water, or if the reaction mixture is heated for too long in the presence of aqueous acid, the methyl ester can hydrolyze back to the carboxylic acid.[7][14]
Solution:
-
Neutral or Basic Workup: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid catalyst and extract the acidic starting material (4-chloro-2-methoxybenzoic acid) into the aqueous layer, simplifying purification.
Potential Cause B: Co-elution of Isomers or Byproducts
The ortho-chlorinated isomer (methyl 6-chloro-2-methoxybenzoate) or unreacted starting material from Route B can have very similar polarity to the desired para-product.
Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar system (e.g., increasing the hexane:ethyl acetate ratio) may improve separation.
-
Recrystallization: Methyl 4-chloro-2-methoxybenzoate is a solid at room temperature. Recrystallization is often a more effective purification method than chromatography for removing small amounts of closely-related impurities. A mixed solvent system like methanol/water or ethanol/water can be effective.
References
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
-
Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Clark, J. hydrolysis of esters. Chemguide. [Link]
- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
-
Hamzah, N., et al. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
- US4185027A - Hydrolysis of methyl esters.
-
Hori, K., & Ihara, M. (2007). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]
-
Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
Jereb, M., et al. (2014). Effects of tertiary amine catalysis on the regioselectivity of anisole chlorination with trichloroisocyanuric acid. ResearchGate. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Chapman, N. B., & V. D. Poole. (1972). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ChemSynthesis. methyl 4-methoxybenzoate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Murakami, M., et al. (1972). United States Patent 3,700,719.
-
Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. [Link]
- CN104151157A - Preparation method of methoxybenzoic acid.
-
de Visser, S. P. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
-
Kumar, A., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. [Link]
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
-
Kumar, A., et al. (2024). Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Chemistry – An Asian Journal. [Link]
-
PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
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- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL 2-METHOXY-4-METHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 10. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
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- 12. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-chloro-2-methoxybenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-methoxybenzoate (CAS 78955-90-5). This resource is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during chemical synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own reactions.
Understanding the Substrate: The Reactivity Profile of Methyl 4-chloro-2-methoxybenzoate
Before troubleshooting, it is critical to understand the inherent electronic and steric properties of your substrate. The behavior of Methyl 4-chloro-2-methoxybenzoate in a reaction is governed by the interplay of its three key functional groups.
-
-OCH₃ (Methoxy Group): Located at the C2 (ortho) position relative to the ester, the methoxy group is a strong electron-donating group (EDG) through resonance.[1][2] It activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[1][3] However, in the context of cross-coupling reactions, this electron-donating effect can make the C-Cl bond less susceptible to oxidative addition.
-
-Cl (Chloro Group): Positioned at C4 (para to the ester), the chloro group is an electron-withdrawing group (EWG) through induction but a weak deactivator overall. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the strength and inertness of the C-Cl bond.[4][5]
-
-COOCH₃ (Methyl Ester Group): This is a moderately electron-withdrawing group that deactivates the ring.
-
Steric Hindrance: The presence of the methoxy group at the C2 position introduces significant steric bulk around the C1-ester and the C-Cl bond, which can impede the approach of bulky catalysts, ligands, or nucleophiles.[6][7]
Caption: Electronic and steric influences on the substrate.
General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random parameter changes. Use this workflow to diagnose the potential points of failure.
Caption: A systematic workflow for diagnosing failed reactions.
FAQs for Suzuki-Miyaura Coupling Reactions
Aryl chlorides are challenging substrates for Suzuki couplings. Success often hinges on using a highly active catalyst system capable of facilitating the difficult oxidative addition step.
Q1: My Suzuki coupling with Methyl 4-chloro-2-methoxybenzoate shows no product formation, only recovered starting material. What's the most likely cause?
A1: This issue almost always points to a failure in the catalytic cycle, specifically the initial oxidative addition step. Given that you are using an aryl chloride, this is the highest energy barrier to overcome.
-
Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[8] You need a more electron-rich and sterically bulky phosphine ligand that promotes the oxidative addition of the C-Cl bond to the Pd(0) center.
-
Catalyst Deactivation: The Pd(0) active species is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a rigorously inert atmosphere (Argon or Nitrogen) will kill your catalyst before the reaction starts.[8][9]
-
Inactive Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands have been stored correctly and are not oxidized. Using newer generation, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) can significantly improve reproducibility.[8][10]
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Catalyst/Precatalyst | Ligand | Typical Base | Solvent System | Key Considerations |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Highly active systems for electron-rich and sterically hindered aryl chlorides. |
| XPhos Pd G3/G4 | (None needed) | K₃PO₄, K₂CO₃ | Dioxane/H₂O, THF | Air-stable precatalysts simplify setup and improve consistency.[10] |
| NiCl₂(dppp) | (None needed) | K₃PO₄ | Dioxane | Nickel catalysis can be a cost-effective alternative for activating C-Cl bonds.[5] |
Q2: I'm seeing a low yield and significant amounts of a byproduct that corresponds to my boronic acid being replaced by a hydrogen atom. What is happening?
A2: You are observing protodeboronation, a major side reaction in Suzuki couplings. This occurs when the boronic acid or ester reacts with a proton source (often water) to cleave the C-B bond.[9]
-
Base and Water: The combination of a strong base and water can accelerate this process. While many Suzuki reactions use aqueous bases, the choice of base is critical.
-
Mitigation Strategies:
-
Use a Milder, Anhydrous Base: Switch from strong hydroxides to bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] Grinding the base to a fine powder increases its surface area and reactivity.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can suppress protodeboronation.
-
Boronic Ester Stability: Consider converting your boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester, which are less prone to this side reaction.
-
FAQs for Buchwald-Hartwig Amination
This reaction is powerful for C-N bond formation but is sensitive to the choice of base, ligand, and the nature of the amine.
Q1: I am attempting to couple Methyl 4-chloro-2-methoxybenzoate with a primary amine using NaOtBu, but the reaction is messy and gives low yield. Why?
A1: While NaOtBu is a common base for Buchwald-Hartwig aminations, it can cause issues with substrates containing sensitive functional groups like esters.
-
Ester Saponification: Sodium tert-butoxide is a very strong base and can hydrolyze or transesterify your methyl ester, leading to a complex mixture of products.[11]
-
Alternative Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often more compatible with ester functionalities, though they may require higher temperatures or longer reaction times. Soluble organic bases like DBU have also been used successfully.[12]
-
Ligand Choice: The choice of ligand is critical. For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos) are often required to achieve good results.[12][13]
Q2: My reaction with a secondary amine is very sluggish, even at high temperatures. How can I improve the rate?
A2: The coupling of secondary amines can be slower due to increased steric hindrance. The ortho-methoxy group on your substrate further exacerbates this issue.
-
Increase Catalyst Loading: A modest increase in catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the higher activation energy.
-
Switch to a More Active Catalyst System: This is often the best solution. Catalyst systems based on N-heterocyclic carbenes (NHCs) can be highly effective for coupling sterically demanding substrates where phosphine ligands fail.
-
Solvent Effects: Toluene and dioxane are common solvents.[14] Ensure they are anhydrous, as water can negatively impact the catalytic cycle.
Validated Starting Protocol: Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 4-chloro-2-methoxybenzoate with an arylboronic acid.
Caption: Standard experimental workflow for cross-coupling.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-chloro-2-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q1: I am trying to displace the chloride with a strong nucleophile like sodium methoxide, but the reaction is not working under standard SNAr conditions. Why?
A1: For a classical SNAr reaction to proceed efficiently, the aromatic ring must be highly electron-deficient. This is typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16][17]
-
Electronic Profile: Your substrate, Methyl 4-chloro-2-methoxybenzoate, does not meet this requirement. The powerful electron-donating methoxy group at the ortho position actively works against the reaction by enriching the ring with electron density, thus repelling the incoming nucleophile.[1][2] The ester group is electron-withdrawing, but it is meta to the chloride, a position from which it cannot effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance.[17]
References
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
-
ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. JoVE.
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6). ChemicalBook.
-
Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.
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Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters.
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Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland.
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Methyl 4-chloro-2-methoxybenzoate | 78955-90-5. ChemicalBook.
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Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
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Cross‐coupling of aryl chlorides with aryl and alkyl lithium reagents. ResearchGate.
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
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Methyl 4-chloro-2-methoxybenzoate CAS#: 78955-90-5. ChemicalBook.
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Directing Groups in SE Ar. SlidePlayer.
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Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
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Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
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Diagnosing issues with a failed Suzuki coupling? Reddit.
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Preparation method of methoxybenzoic acid. Google Patents.
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Nucleophilic Aromatic Substitution. Chemistry Steps.
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Help needed with unreproducible Suzuki coupling. Reddit.
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Struggling with Suzuki Reaction. Reddit.
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Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
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Methyl 4-chloro-2-methoxybenzoate. Sigma-Aldrich.
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Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem.
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Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
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Buchwald–Hartwig amination. Wikipedia.
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
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The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Core.ac.uk.
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. Dakenchem.
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Methyl 4-Chloro-2-methylbenzoate. PubChem.
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Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
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Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. Google Patents.
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
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United States Patent. Googleapis.com.
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Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. RSC Publishing.
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Technical Support Center: Purification of Methyl 4-chloro-2-methoxybenzoate & Its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification strategies for Methyl 4-chloro-2-methoxybenzoate and its structurally related derivatives. Achieving high purity is paramount for reliable downstream applications, from mechanistic studies to the synthesis of Active Pharmaceutical Ingredients (APIs). This document is designed to help you diagnose purity issues, select the appropriate purification technique, and execute it effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I'm likely to encounter when synthesizing Methyl 4-chloro-2-methoxybenzoate derivatives?
A1: Impurities are typically route-dependent. However, for common synthetic pathways like the Fischer esterification of the corresponding benzoic acid or chlorination of a parent molecule, you should anticipate:
-
Unreacted Starting Materials: The most common impurity is often the corresponding carboxylic acid (e.g., 4-chloro-2-methoxybenzoic acid). Due to the equilibrium nature of Fischer esterification, conversion is rarely 100% without specific strategies to drive the reaction to completion.[1][2]
-
Hydrolysis Product: The ester product can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions during work-up.[3][4]
-
Side-Reaction Products: Depending on the specific derivative, you may see byproducts from reactions with the solvent or other functional groups. For example, if synthesizing an amino derivative, oxidation can lead to colored impurities.[5] If using reagents like N-chlorosuccinimide (NCS) for chlorination, residual NCS or its byproduct, succinimide, may be present.[6][7]
-
Residual Solvents: High-boiling point solvents used in the reaction, such as N,N-dimethylformamide (DMF), can be difficult to remove and may persist in the final product.[6][8]
Q2: My crude product is an oil or a waxy solid, but literature suggests it should be a crystalline solid. What does this indicate?
A2: This is a classic sign of significant impurity. The presence of impurities disrupts the crystal lattice, leading to a lower, broader melting point or failure to solidify altogether. The most likely culprit is unreacted starting material, particularly the carboxylic acid, or residual solvent.[9] For instance, if your product solidifies at room temperature when it should be a liquid, it's highly probable that it is contaminated with the unreacted, solid benzoic acid starting material.[1][9]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is ideal when you have a solid product and the impurities have significantly different solubility profiles in a chosen solvent compared to your desired compound. It is highly efficient for removing small amounts of impurities and is easily scalable. It is often the preferred method for a final purification step to obtain highly crystalline material.[10][11]
-
Flash Column Chromatography is a more powerful technique for separating compounds with similar polarities.[12] It is the method of choice when recrystallization fails, when the product is an oil, or when you need to separate your product from multiple impurities with close Rf values on a Thin Layer Chromatography (TLC) plate.[13][14] However, it is more labor-intensive and uses larger quantities of solvent, making it less ideal for very large scales.[12]
Q4: My HPLC/TLC analysis shows multiple peaks/spots. How can I get a preliminary identification of the impurities?
A4: A logical approach involves co-spotting on a TLC plate. Spot your crude mixture, your starting material, and a co-spot (a mix of the crude and starting material) on the same plate. If one of the impurity spots in your crude lane has the same Rf value as your starting material and merges with it in the co-spot lane, you have strong evidence that the impurity is unreacted starting material. The more polar spot (lower Rf) is often the corresponding carboxylic acid, which is significantly more polar than its ester derivative.
Troubleshooting Guide for Purity Issues
This table summarizes common problems encountered during the purification of Methyl 4-chloro-2-methoxybenzoate derivatives and provides targeted solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Low Purity by HPLC/NMR | 1. Unreacted starting carboxylic acid.2. Ester hydrolysis during work-up.3. Presence of other organic byproducts. | 1. Aqueous Wash: Perform a liquid-liquid extraction, washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and move to the aqueous layer, while the neutral ester remains in the organic layer.[1]2. Chromatography: If the impurities are neutral and close in polarity, flash column chromatography is necessary for separation.[12][14] |
| Product is Off-White, Yellow, or Brown | 1. Oxidation of sensitive functional groups (e.g., an amino group).2. Residual colored impurities from reagents or tars from overheating. | 1. Activated Carbon Treatment: During recrystallization, after the solid is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) and keep the solution hot for a few minutes. The carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[6]2. Inert Atmosphere: For sensitive compounds, perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[5] |
| Incorrect or Broad Melting Point Range | 1. Presence of impurities disrupting the crystal lattice. | 1. Recrystallization: This is the primary method to improve crystalline purity and achieve a sharp melting point. The process selectively crystallizes the desired compound, leaving impurities behind in the mother liquor.[10][11] Select a solvent system where the compound is soluble when hot but sparingly soluble when cold. |
| Product Fails to Solidify (Oily Product) | 1. Significant contamination with unreacted starting materials or byproducts.2. Residual high-boiling point solvent (e.g., DMF, DMSO). | 1. Purity Assessment & Chromatography: First, confirm the presence of your product via TLC or NMR. If the product is present, column chromatography is the most effective method to separate the desired oily ester from solid or other liquid impurities.[13]2. High-Vacuum Distillation/Evaporation: To remove residual solvents, dissolve the crude product in a low-boiling solvent (like dichloromethane or ethyl acetate), re-concentrate it on a rotary evaporator, and then place it under high vacuum for several hours. |
| Low Yield After Purification | 1. Product loss during aqueous washes (hydrolysis).2. Co-crystallization of product with impurities.3. Choosing a poor recrystallization solvent. | 1. Minimize Hydrolysis: Use a weak base like NaHCO₃ instead of strong bases (NaOH, KOH) for washes, and minimize contact time. Ensure all solutions are cool.2. Optimize Recrystallization: Use the minimum amount of hot solvent necessary for complete dissolution to ensure the solution is saturated upon cooling, maximizing recovery.[10] If yield is still low, cool the mother liquor to a lower temperature (e.g., 0 °C or -20 °C) to recover more material. |
Visualized Workflow & Troubleshooting
A systematic approach is key to achieving high purity. The following diagrams outline a general purification workflow and a decision-making process for troubleshooting.
Caption: General purification workflow for ester derivatives.
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Preventing byproduct formation in "Methyl 4-chloro-2-methoxybenzoate" synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-chloro-2-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and, most critically, preventing the formation of common byproducts. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot and validate your results with confidence.
The Primary Synthesis Route: Fischer-Speier Esterification
The most common and direct method for synthesizing Methyl 4-chloro-2-methoxybenzoate is the Fischer-Speier esterification of 4-chloro-2-methoxybenzoic acid.[1][2] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol.[3][4] While seemingly straightforward, the equilibrium nature of the reaction and the potential for side reactions necessitate careful control of conditions to achieve high yield and purity.
The overall transformation is as follows:
Reaction: 4-chloro-2-methoxybenzoic acid + Methanol ⇌ Methyl 4-chloro-2-methoxybenzoate + Water (in the presence of an acid catalyst)
Core Reaction Mechanism
Understanding the mechanism is the first step in troubleshooting.
-
Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon significantly more electrophilic.[4]
-
Nucleophilic Attack: A methanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated (often by another methanol molecule or the conjugate base of the catalyst) to yield the final methyl ester product and regenerate the acid catalyst.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
FAQ 1: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is typically traced back to the reversible nature of the Fischer esterification or incomplete reaction.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Equilibrium Limitations | The Fischer esterification is an equilibrium process.[4] The presence of the water byproduct can drive the reaction backward (hydrolysis of the ester), reducing the net yield. | Shift the Equilibrium: 1. Use Excess Methanol: Employing methanol as the solvent ensures it is in large excess, driving the equilibrium towards the product side according to Le Châtelier's principle.[1][5] 2. Remove Water: For larger-scale reactions, using a Dean-Stark apparatus with a non-polar co-solvent like toluene can effectively remove water as it is formed, preventing the reverse reaction.[1] |
| Insufficient Catalyst | The reaction rate is dependent on the concentration of the acid catalyst. Too little catalyst will result in a slow and incomplete reaction within a practical timeframe. | Optimize Catalyst Loading: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] A typical loading is 2-5 mol% relative to the carboxylic acid. |
| Inadequate Reaction Time/Temp | Esterification kinetics are often slow at room temperature. Insufficient heating or time will lead to a mixture of starting material and product. | Monitor and Adjust Conditions: Heat the reaction to reflux (typically around 65°C for methanol) and monitor its progress using Thin Layer Chromatography (TLC). The reaction should be maintained until the starting acid spot is no longer visible. Typical reaction times are 4-10 hours.[1][5] |
FAQ 2: My final product is difficult to purify and shows multiple spots on TLC. What byproducts should I be looking for?
Byproduct formation is the primary challenge in this synthesis. The key is to identify the impurity and trace it back to its origin.
| Potential Byproduct | Formation Mechanism & Identification | Prevention & Removal Strategy |
| Unreacted 4-chloro-2-methoxybenzoic acid | The most common "impurity" is simply unreacted starting material due to an incomplete reaction (see FAQ 1). It will appear as a baseline spot on a normal-phase silica TLC plate. | Prevention: Drive the reaction to completion using the strategies in FAQ 1. Removal: During the aqueous workup, wash the organic layer (e.g., ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer as its sodium salt, while the neutral ester product remains in the organic layer.[5] |
| Dimethyl ether (CH₃OCH₃) | If the reaction is heated too aggressively, particularly with a high concentration of sulfuric acid, the acid can catalyze the dehydration of two methanol molecules. | This is typically a volatile byproduct that is removed during solvent evaporation. To minimize its formation, avoid excessively high temperatures and use only the necessary amount of catalyst. |
| Products of Ring Demethylation/Hydrolysis | Under harsh acidic conditions and prolonged heating, the 2-methoxy group on the aromatic ring can potentially be cleaved to a hydroxyl group. | Use the mildest effective reaction conditions. Avoid unnecessarily long reaction times or excessively strong acid catalysts. If this byproduct is suspected, purification by column chromatography is necessary. |
FAQ 3: How do I set up and monitor the reaction effectively?
A robust experimental setup and diligent monitoring are crucial for a successful and reproducible synthesis.
Answer:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloro-2-methoxybenzoic acid (1.0 eq.) in a large excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.02-0.05 eq.) dropwise with stirring. Adding the acid to cold methanol prevents a dangerous exotherm.
-
Heating and Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for the duration of the reaction.[5]
-
Monitoring with TLC: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. A suitable mobile phase is 20-30% ethyl acetate in hexanes. The starting acid is more polar and will have a lower Rf value than the less polar ester product. The reaction is complete when the starting material spot has disappeared.
Optimized Protocol & Workflow
This section provides a validated, step-by-step protocol designed to maximize yield and purity.
Optimized Esterification Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask, add 4-chloro-2-methoxybenzoic acid (5.0 g, 1 eq.).
-
Solvent Addition: Add 100 mL of methanol. Stir until the acid is fully dissolved.
-
Catalysis: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.5 mL, ~0.3 eq.) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6 hours.
-
Monitoring: After 6 hours, check for the absence of starting material by TLC. If starting material remains, continue refluxing and check hourly.
-
Workup - Quenching: Cool the flask to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts. Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted acid, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol/water or by column chromatography on silica gel if necessary.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Byproduct Formation Pathways
A deeper understanding of how byproducts form is essential for prevention.
Caption: Desired reaction vs. common byproduct formation routes.
This guide provides a comprehensive framework for successfully synthesizing Methyl 4-chloro-2-methoxybenzoate. By focusing on the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and consistently achieve high-purity material.
References
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
-
YouTube. CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024-06-17). Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
- Google Patents. United States Patent 3,700,719.
-
Indo American Journal of Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024-06-30). Available from: [Link]
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Technical Support Center: Scaling Up Reactions Involving Methyl 4-chloro-2-methoxybenzoate
An in-depth guide to navigating the complexities of scaling up chemical processes involving Methyl 4-chloro-2-methoxybenzoate, tailored for professionals in research and drug development.
This guide serves as a centralized technical resource for researchers and process chemists working with Methyl 4-chloro-2-methoxybenzoate (CAS No: 78955-90-5).[1][2][3] Scaling chemical reactions from the benchtop to pilot or production scale introduces challenges that require a deep understanding of the molecule's properties, reactivity, and the physical constraints of larger equipment. This document provides practical, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Section 1: Compound Profile and Safety at Scale
Before any scale-up operation, a thorough understanding of the reagent's characteristics is paramount. Methyl 4-chloro-2-methoxybenzoate is a substituted aromatic ester, a common intermediate in the synthesis of more complex molecules.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 78955-90-5 | [2][4] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2][4] |
| Appearance | White to off-white powder/crystals | [5] |
| Melting Point | 153 - 156 °C | [5] |
FAQs: Safety and Handling
Q1: What are the primary safety hazards I should be aware of when handling kilogram quantities of Methyl 4-chloro-2-methoxybenzoate?
A1: At scale, the primary concerns shift from simple handling to managing bulk material properties and potential exposure. According to safety data sheets, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[6] When handling large quantities, dust formation is a significant risk.[5]
Core Safety Protocols:
-
Engineering Controls: Use a well-ventilated area with local exhaust ventilation to control dust. For large-scale transfers, closed systems are recommended.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a dust respirator.[7]
-
Spill Containment: Have spill containment procedures and materials readily available. For accidental release, avoid generating dust, sweep up the material, and place it in a suitable, closed container for disposal.[5]
Q2: Is this compound stable under typical process conditions?
A2: Methyl 4-chloro-2-methoxybenzoate is generally stable under normal storage conditions in a cool, dry place.[5] However, its reactivity is centered on two key functional groups: the methyl ester and the aryl chloride. Strong acids or bases will promote hydrolysis of the ester, especially at elevated temperatures. The aryl chloride is relatively stable but can undergo nucleophilic aromatic substitution under specific, often forcing, conditions (high temperature, strong nucleophiles, or metal catalysis), which will be discussed in detail.
Section 2: Troubleshooting Ester Hydrolysis (Saponification)
A common subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid. While straightforward on a lab scale, this process can present challenges during scale-up.
Workflow for a Scaled Hydrolysis Reaction
Caption: General workflow for scaling up the hydrolysis of Methyl 4-chloro-2-methoxybenzoate.
FAQs: Hydrolysis Troubleshooting
Q3: My large-scale hydrolysis reaction is stalling, showing incomplete conversion even after extended reaction times. What is the likely cause?
A3: This is a classic scale-up issue often related to mass transfer limitations.
-
Causality (Mixing): On a small scale, magnetic stirring is efficient. In a large reactor, inadequate agitation can lead to poor mixing between the organic solid/solution and the aqueous base. This creates localized areas where the base concentration is depleted, effectively stopping the reaction. The solution is to ensure the reactor's agitator (e.g., anchor or pitched-blade turbine) is providing sufficient mechanical stirring to maintain a homogeneous slurry or emulsion.
-
Causality (Solubility): The starting material has low water solubility.[5] As the reaction proceeds, the sodium salt of the carboxylic acid product may also have limited solubility depending on the solvent system, potentially coating the unreacted starting material and preventing further reaction. Using a co-solvent like methanol or ethanol can improve the solubility of all components. A general protocol involves heating the ester with sodium hydroxide in a mixture of methanol and water.[8]
Q4: During the acidification work-up of my 10 kg batch, the product oiled out instead of precipitating as a solid. How do I handle this?
A4: "Oiling out" is common when the precipitation is performed at a temperature above the melting point of the product or when impurities are present that create a eutectic mixture.
-
Temperature Control: Ensure the batch is thoroughly cooled (e.g., to 0-5 °C) before and during the acidification step. The acidification itself is exothermic and can raise the local temperature. Add the acid slowly with efficient cooling and stirring.
-
Seeding: If you have a small amount of solid crystalline product from a previous batch, adding it as a "seed" to the cooled mixture just before or during acidification can promote crystallization over oiling out.
-
Solvent Choice: If the product continues to oil out, you may need to perform an extraction. After acidification, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, and then crystallize the product from the solvent.
Section 3: Scaling Up Suzuki-Miyaura Cross-Coupling Reactions
The aryl chloride moiety of Methyl 4-chloro-2-methoxybenzoate allows for carbon-carbon bond formation via cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example.
FAQs: Suzuki-Miyaura Coupling Troubleshooting
Q5: I am attempting to scale a Suzuki coupling reaction with an arylboronic acid, but I am observing significant formation of a homocoupled boronic acid byproduct. Why is this happening and how can I prevent it?
A5: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, and its prevalence can be exacerbated at scale. The primary causes are related to oxygen contamination and the specifics of the catalytic cycle.
-
Causality (Oxygen): The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[9] While small-scale reactions can be effectively deoxygenated with a simple nitrogen sparge, larger volumes require more rigorous and extended deoxygenation procedures. Ensure your solvent and reaction setup are thoroughly purged with an inert gas (nitrogen or argon) before adding the palladium catalyst.
-
Catalyst and Ligand Choice: The stability and activity of the palladium catalyst are critical. For aryl chlorides, which are less reactive than bromides or iodides, a more electron-rich and sterically hindered phosphine ligand is often required to promote the rate-limiting oxidative addition step. A faster desired cross-coupling will outcompete the side reactions.[9]
-
Base and Solvent System: The choice of base and solvent is crucial. A biphasic system (e.g., toluene/water) with an inorganic base like K₂CO₃ or K₃PO₄ is common. At scale, efficient stirring is vital to maximize the interfacial area where the reaction occurs.[9] Using alternative media, such as water with a surfactant (e.g., TPGS-750-M), can offer environmental and potentially economic benefits at scale.[10]
Troubleshooting Decision Tree for Low Suzuki Coupling Yield
Caption: A troubleshooting guide for diagnosing low yields in Suzuki-Miyaura reactions.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
While aryl chlorides are generally unreactive towards nucleophilic substitution, the electronic properties of Methyl 4-chloro-2-methoxybenzoate make SNAr a feasible, albeit challenging, pathway.
FAQs: SNAr Reactions
Q6: I am trying to displace the chloride with a nitrogen nucleophile (e.g., an amine) and the reaction is extremely slow, even at high temperatures. Why?
A6: The success of an SₙAr reaction depends on the stabilization of the negative charge in the intermediate, known as the Meisenheimer complex. This stabilization is provided by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[11][12]
-
Electronic Effects: In your molecule, the methoxy group is ortho to the chlorine, and the methyl ester group is para.
-
The methyl ester (-CO₂Me) is an electron-withdrawing group and is in the para position, which is ideal for stabilizing the Meisenheimer complex through resonance.
-
The methoxy group (-OMe) is electron-donating through resonance but electron-withdrawing through induction. Its position ortho to the chlorine provides some inductive withdrawal but its resonance donation can counteract the activation needed for the reaction.
-
-
Improving Reactivity: To facilitate this reaction at scale, you may need to switch to a more potent nucleophile or consider metal catalysis (e.g., Buchwald-Hartwig amination), which proceeds through a different mechanism and is often more efficient for electron-neutral or slightly deactivated aryl chlorides.
References
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721. PubChem. [Link]
- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- CN104151157A - Preparation method of methoxybenzoic acid.
-
Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Practical scaling-up of a four reactants multicomponent reaction (4-MCR). (2025). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. [Link]
-
(Open Access) Aromatic nucleophilic substitution (1967) | Joseph Miller. Semantic Scholar. [Link]
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Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978. PubChem. [Link]
-
Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF. ResearchGate. [Link]
- United States Patent.
-
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfone benzoate by halogenation with halogen. Patsnap Eureka. [Link]
-
Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database. [Link]
- EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
-
An Efficient Catalyst for Suzuki—Miyaura Coupling Reaction in Aqueous Medium under Aerobic Conditions | Request PDF. ResearchGate. [Link]
-
The Contemporary Suzuki-Miyaura Reaction | Request PDF. ResearchGate. [Link]
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- 1. Methyl 4-chloro-2-methoxybenzoate | 78955-90-5 [chemicalbook.com]
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- 4. Methyl 4-chloro-2-methoxybenzoate - [sigmaaldrich.com]
- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of Methyl 4-chloro-2-methoxybenzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-methoxybenzoate. This document provides in-depth troubleshooting advice and best practices for common palladium-catalyzed cross-coupling reactions. As an electron-rich and sterically somewhat hindered aryl chloride, this substrate presents unique challenges that require careful selection of catalytic systems to achieve high yields and purity. This guide is structured to address specific issues you may encounter during your experiments, moving from reaction-specific advice to general laboratory best practices.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the relatively low reactivity of aryl chlorides like Methyl 4-chloro-2-methoxybenzoate necessitates highly active catalyst systems.[1]
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling with Methyl 4-chloro-2-methoxybenzoate is failing or giving very low yields. What are the most common causes?
A1: Low yields with this substrate are typically traced back to three primary issues:
-
Inefficient Oxidative Addition: The C-Cl bond of your substrate is strong. The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step. This requires a highly electron-rich and sterically bulky phosphine ligand to promote the formation of the active catalytic species.[2] Traditional ligands like PPh₃ are often insufficient.[3]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if oxygen is present, and phosphine ligands can also be oxidized.[4] Furthermore, aggregation of palladium can lead to the formation of inactive palladium black.[5]
-
Side Reactions of the Coupling Partner: The boronic acid or boronate ester partner can undergo unwanted side reactions. The most common is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or at high temperatures.[4][6] Homocoupling of the boronic acid to form a biaryl byproduct can also occur, often facilitated by residual oxygen.[1]
Q2: What is the best catalyst and ligand combination for coupling Methyl 4-chloro-2-methoxybenzoate?
A2: For challenging aryl chlorides, specialized catalyst systems are required. You should screen a panel of bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the monomeric Pd(0) species and accelerate both the oxidative addition and the reductive elimination steps.
| Catalyst Component | Recommended Options | Rationale & Key Considerations | Source(s) |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source, which can sometimes offer faster initiation. Pre-catalysts that generate the active LPd(0) species efficiently are also excellent choices.[7] | [1][7] |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | These are highly active, sterically demanding ligands designed for C-Cl bond activation. The choice can be substrate-dependent, so screening is often necessary. XPhos is often a good starting point for aryl chlorides. | [2][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong inorganic base is needed to activate the boronic acid via formation of a boronate species, which facilitates transmetalation. K₃PO₄ is often an excellent choice as it is strong but generally does not promote as much protodeboronation as hydroxide bases. | [9] |
| Solvent | Toluene, Dioxane, THF/H₂O, CPME | Anhydrous, degassed solvents are critical. A mixture including water can sometimes accelerate the reaction but may increase the risk of protodeboronation. The choice depends on the solubility of your specific substrates and the base. | [4][10] |
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 4-chloro-2-methoxybenzoate (1.0 equiv), the arylboronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. As with Suzuki couplings, aryl chlorides require highly active catalysts.[11] The choice of base and ligand is particularly crucial and depends heavily on the nature of the amine coupling partner.[12]
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig reaction is producing mainly the hydrodehalogenated arene (2-methoxybenzoic acid methyl ester) instead of the desired amine. What is causing this?
A1: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by hydrogen. This often occurs when the reductive elimination step (C-N bond formation) is slow compared to competing pathways like β-hydride elimination from the palladium amido complex.[11] To favor C-N coupling, you should:
-
Use a Bulky Ligand: Sterically hindered ligands (e.g., Josiphos, XPhos) promote reductive elimination and disfavor side reactions.[13]
-
Choose the Right Base: A strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7] These bases are strong enough to deprotonate the amine or the palladium-amine complex to form the key amido intermediate.[12] Weaker bases may not be effective for the less reactive aryl chloride.
Q2: I am trying to couple ammonia (or a primary amine) and getting complex mixtures or no reaction. How should I adjust my conditions?
A2: Ammonia and primary amines can be challenging coupling partners. Ammonia itself can act as an inhibitor by strongly binding to the palladium center.[14] For these substrates:
-
Ammonia Surrogates: Consider using an "ammonia equivalent" like benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis to reveal the primary aniline.[11][15]
-
Specialized Ligands: Certain ligands have been developed specifically for coupling primary amines and even ammonia. For hindered primary amines, specific ligand design can be critical to accelerate the reaction.[15]
-
Base Selection: The choice of base is critical. While strong bases are needed, they can also cause deprotonation at undesired sites on complex molecules. Careful screening is essential.[16]
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add Methyl 4-chloro-2-methoxybenzoate (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Section 3: Other Key Transformations
Sonogashira Coupling
-
Challenge: The Sonogashira coupling, used to form C-C triple bonds, also requires activation of the C-Cl bond.[17] Traditional Pd/Cu co-catalyzed systems may require higher temperatures.
-
Catalyst Selection: For aryl chlorides, a copper-free Sonogashira protocol is often preferred to avoid side reactions. Systems using bulky phosphine ligands with a palladium source and a suitable amine base (like triethylamine or diisopropylamine) are effective.[18] Nickel catalysts have also emerged as a powerful alternative for coupling with aryl chlorides.[17]
Heck Reaction
-
Challenge: The Heck reaction couples the aryl halide with an alkene.[19] For an electron-rich aryl chloride like Methyl 4-chloro-2-methoxybenzoate, forcing conditions (high temperature, high catalyst loading) may be needed.
-
Catalyst Selection: A phosphine-free system using Pd(OAc)₂ with a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can be effective. Alternatively, palladacycle catalysts or systems with N-heterocyclic carbene (NHC) ligands can show high activity.[20][21]
Cyanation
-
Challenge: Introducing a nitrile group via palladium-catalyzed cyanation often uses cyanide sources like Zn(CN)₂ or KCN, which are highly toxic.
-
Catalyst Selection: Palladium-based systems with ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are commonly used. Alternative, safer cyanation methods are continuously being developed, including those using nickel or ruthenium catalysts with less toxic cyanide sources.[22][23]
Section 4: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use the following decision tree to diagnose the most likely problems.
Diagram: Troubleshooting Low Yield in Cross-Coupling
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- organic-chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Heck reaction.
- SynArchive. (n.d.). Mizoroki-Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NIH National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3.
- Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
- MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-O Tosylates and Mesylates.
Sources
- 1. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
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- 4. benchchem.com [benchchem.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. synarchive.com [synarchive.com]
- 22. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized from Methyl 4-chloro-2-methoxybenzoate
Introduction: The Versatility of a Substituted Benzoate Building Block
In the landscape of medicinal chemistry and drug development, the selection of a versatile starting material is paramount to the efficient synthesis of diverse and biologically active compounds. Methyl 4-chloro-2-methoxybenzoate, a readily available substituted benzoate, serves as a cornerstone for the synthesis of a wide array of pharmacologically significant molecules. Its unique substitution pattern—a chloro group para to the methoxy group and ortho to the methyl ester—provides a scaffold ripe for functionalization, leading to compounds with applications ranging from antiemetics to prokinetic agents.
This guide provides an in-depth technical comparison of various compounds synthesized from Methyl 4-chloro-2-methoxybenzoate. We will explore different synthetic transformations, compare them with alternative synthetic routes, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
I. Synthesis and Characterization of Key Derivatives
Methyl 4-chloro-2-methoxybenzoate is a versatile precursor for the synthesis of numerous derivatives, primarily through modifications at the ester and aromatic ring. The following sections detail the synthesis and characterization of prominent classes of compounds derived from this starting material.
N-Substituted Benzamides: The Gateway to Metoclopramide and Analogues
A primary application of Methyl 4-chloro-2-methoxybenzoate lies in the synthesis of N-substituted benzamides, most notably as a key intermediate for the antiemetic drug, Metoclopramide.
The synthesis of Metoclopramide precursors from Methyl 4-chloro-2-methoxybenzoate typically involves amination of the aromatic ring followed by chlorination. A common route proceeds through the formation of Methyl 4-acetamido-2-methoxybenzoate, which is then chlorinated to yield Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[1]
Diagram 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Caption: Synthetic route to a key precursor of Metoclopramide.
The chlorination step is crucial and is often achieved using N-Chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF).[2] The choice of NCS is deliberate; it is a milder and more selective chlorinating agent compared to harsher alternatives like chlorine gas, which could lead to undesired side reactions on the electron-rich aromatic ring.[3][4] The reaction is typically heated to ensure a reasonable reaction rate.
An alternative and widely used starting material for the synthesis of Metoclopramide and its analogues is p-aminosalicylic acid. This route involves methylation, chlorination, and subsequent amidation.
Table 1: Comparison of Synthetic Routes to Metoclopramide Intermediates
| Feature | Route from Methyl 4-chloro-2-methoxybenzoate | Route from p-Aminosalicylic Acid |
| Starting Material | Methyl 4-chloro-2-methoxybenzoate | p-Aminosalicylic acid |
| Key Steps | 1. Nitration/Reduction or Amination 2. Acetylation 3. Chlorination | 1. Methylation (e.g., with dimethyl sulfate)[2] 2. Chlorination (e.g., with NCS)[2] |
| Reported Yields | Yields for the chlorination of Methyl 4-acetamido-2-methoxybenzoate are reported to be high (e.g., 87.5-88.3%).[2] | High yields are also achievable. |
| Advantages | Utilizes a commercially available, stable starting material. | Starts from a very inexpensive raw material.[2] |
| Disadvantages | May require a multi-step process to introduce the amino group. | Involves the use of toxic reagents like dimethyl sulfate. |
The choice between these starting materials often depends on factors such as cost, scale of synthesis, and available reagents. For large-scale industrial production, the cost-effectiveness of p-aminosalicylic acid can be a significant advantage.[2]
Direct Amidation Reactions
Methyl 4-chloro-2-methoxybenzoate can undergo direct amidation with various amines to produce a range of N-substituted benzamides. These reactions typically require heating to drive the reaction to completion, as the ester is less reactive than an acid chloride.
Diagram 2: General Workflow for Direct Amidation
Caption: A generalized workflow for the synthesis of N-substituted benzamides.
For instance, the reaction with phenethylamine at 125°C yields N-phenethyl-5-chloro-2-methoxybenzamide in high yield (84%).[5] This direct approach is advantageous due to its simplicity and atom economy.
Synthesis of Other Bioactive Molecules: Mosapride Analogues
The core structure of Methyl 4-chloro-2-methoxybenzoate is also found in other therapeutic agents like Mosapride, a gastroprokinetic agent. The synthesis of Mosapride and its analogues involves the coupling of 4-amino-5-chloro-2-ethoxybenzoic acid with a substituted morpholine moiety.[6][7] While the ethoxy analogue is used for Mosapride, the underlying synthetic strategies are applicable to derivatives of Methyl 4-chloro-2-methoxybenzoate.
II. Experimental Protocols and Characterization Data
This section provides detailed, step-by-step methodologies for key experiments and the characterization of the resulting compounds.
Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Objective: To synthesize a key intermediate for Metoclopramide from Methyl 4-acetamido-2-methoxybenzoate.
Materials:
-
Methyl 4-acetamido-2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure: [1]
-
In a suitable reaction flask, dissolve Methyl 4-acetamido-2-methoxybenzoate in DMF.
-
Add N-Chlorosuccinimide to the solution.
-
Slowly heat the reaction mixture to 65-75°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
-
For further purification, the crude product can be recrystallized from a suitable solvent system.
Rationale: The use of DMF as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the reaction. Heating is necessary to overcome the activation energy of the electrophilic aromatic substitution. Precipitation in ice water is an effective method for isolating the product from the polar solvent.
Characterization Techniques
The synthesized compounds are characterized using a combination of spectroscopic and chromatographic techniques to confirm their structure and assess their purity.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely employed.
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Benzoates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate [8] | 2.19 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃), 7.85 (s, 1H, Ar-H), 8.35 (s, 1H, Ar-H), 9.65 (s, 1H, NH) | 24.5, 52.5, 56.0, 110.0, 114.5, 125.0, 130.0, 135.0, 155.0, 165.0, 168.0 |
| N-phenethyl-5-chloro-2-methoxybenzamide [5] | 2.85 (t, 2H), 3.60 (q, 2H), 3.80 (s, 3H), 6.80-7.40 (m, 8H, Ar-H) | Not explicitly provided in the source. |
Interpretation: In the ¹H NMR spectrum of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, the singlets for the acetyl, methoxy, and ester methyl groups are clearly visible. The two singlets in the aromatic region confirm the substitution pattern. The broad singlet for the NH proton is also characteristic.
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for Synthesized Compounds
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O | 1630 - 1680 |
| Ester C=O | 1730 - 1750 |
| N-H (Amide) | 3100 - 3500 |
| C-O (Ester/Ether) | 1000 - 1300 |
| C-Cl | 600 - 800 |
The presence of strong absorption bands in these regions provides evidence for the successful formation of the desired products.
HPLC is a crucial technique for determining the purity of the synthesized compounds. A well-developed HPLC method can separate the main product from starting materials, by-products, and other impurities.
Protocol: General HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition will depend on the polarity of the analyte.
-
Standard and Sample Preparation: Prepare a standard solution of the compound with a known concentration and a sample solution of the synthesized product.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for this class of compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Rationale: Reversed-phase HPLC is highly effective for separating moderately polar organic compounds. The choice of a C18 column provides good retention and separation for substituted benzoates. UV detection is suitable as these compounds contain a chromophore (the benzene ring).
III. Comparative Analysis with Alternative Synthetic Strategies
A key aspect of drug development is the optimization of synthetic routes to improve efficiency, reduce costs, and minimize environmental impact. This section compares the synthesis of benzamides from Methyl 4-chloro-2-methoxybenzoate with alternative "green" approaches.
Traditional vs. Green Amide Bond Formation
The direct amidation of esters, as described earlier, often requires high temperatures. Modern synthetic chemistry is increasingly focused on developing greener, more sustainable methods for amide bond formation.
Table 4: Comparison of Amide Synthesis Methods
| Method | Description | Advantages | Disadvantages |
| Direct Amidation of Esters | Reaction of an ester with an amine at elevated temperatures.[5] | Simple, one-step process. | Requires high temperatures, which can be energy-intensive. |
| Acid Chloride Route | Conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with an amine. | Highly reactive, proceeds at lower temperatures. | Generates stoichiometric amounts of waste (e.g., HCl), and the acid chloride can be moisture-sensitive. |
| Catalytic Amidation | Direct condensation of a carboxylic acid and an amine using a catalyst (e.g., boric acid).[9] | High atom economy, milder reaction conditions. | May require specific catalysts that are not always readily available. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between a carboxylic acid and an amine. | Significantly reduced reaction times, often solvent-free.[10][11] | Requires specialized microwave equipment. |
Expertise & Experience Insight: While the direct amidation of Methyl 4-chloro-2-methoxybenzoate is a straightforward approach, for novel drug candidates, exploring catalytic or microwave-assisted methods for the corresponding carboxylic acid can lead to more efficient and environmentally friendly processes. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources.
Conclusion
Methyl 4-chloro-2-methoxybenzoate is a valuable and versatile starting material in organic synthesis, providing access to a wide range of biologically active compounds, including important pharmaceutical agents like Metoclopramide. This guide has provided a comparative overview of the synthesis and characterization of key derivatives, alongside alternative synthetic strategies. By understanding the underlying chemistry, the rationale behind experimental choices, and the available analytical techniques, researchers can effectively utilize this building block to advance their drug discovery and development programs. The provided protocols and comparative data serve as a practical resource for scientists in the field, enabling them to make informed decisions in their synthetic endeavors.
References
-
Fiveable. N-Chlorosuccinimide Definition - Organic Chemistry Key Term. [Link]
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A Comparative Guide to the Synthesis of Methyl 4-chloro-2-methoxybenzoate: A Validated Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Methyl 4-chloro-2-methoxybenzoate stands as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth validation of a preferred synthetic method, comparing it with viable alternatives to inform your experimental design. Our focus is on providing a robust, reproducible, and well-characterized protocol grounded in established chemical principles.
Introduction: The Significance of Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate is a substituted aromatic ester whose structural motifs are present in a range of biologically active molecules. The strategic placement of the chloro, methoxy, and methyl ester groups provides multiple reaction sites for further chemical modification, making it a versatile starting material. A validated and efficient synthesis is therefore not just a matter of convenience but a critical step in the drug discovery and development pipeline.
Primary Validated Synthesis: Fischer-Speier Esterification of 4-chloro-2-methoxybenzoic acid
The most direct and widely adopted method for the synthesis of Methyl 4-chloro-2-methoxybenzoate is the Fischer-Speier esterification of the corresponding carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a cornerstone of organic synthesis.[1]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.[1] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[1]
-
Solvent and Reagent: Methanol serves as both a reagent and the solvent. Using it in large excess is a critical strategy to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle, as water is formed as a byproduct.[1][2]
-
Temperature: The reaction is typically conducted at the reflux temperature of methanol (around 65 °C) to ensure a sufficient reaction rate without degrading the starting materials or products.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for the synthesis of Methyl 4-chloro-2-methoxybenzoate.
Comparative Analysis of Synthetic Routes
While Fischer-Speier esterification is a robust method, other alternatives exist. The choice of synthetic route often depends on the available starting materials, scale, and desired purity.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Fischer-Speier Esterification | 4-chloro-2-methoxybenzoic acid, Methanol | H₂SO₄ or TsOH | Cost-effective, simple procedure, scalable. | Reversible reaction requires excess alcohol; corrosive acid.[3][4] | 80-95%[4] |
| Chlorination of a Precursor | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS) | High yield and purity.[5] | Requires a multi-step synthesis of the starting material.[5] | ~88%[5] |
| Methylation with Dimethyl Sulfate | 4-chloro-2-hydroxybenzoic acid | Dimethyl Sulfate, Base (e.g., KOH) | Can be a one-pot reaction for both methylation and esterification. | Dimethyl sulfate is highly toxic and carcinogenic.[6] | Variable |
| Solid Acid Catalysis | 4-chloro-2-methoxybenzoic acid, Methanol | Modified Montmorillonite K10, Zirconium/Titanium solid acids[3][7] | Catalyst is recoverable and reusable, environmentally friendlier.[3] | May require specific catalyst preparation; potentially slower reaction times.[7] | 60-90%[7] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Validated Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).
-
Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes, until the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until gas evolution ceases, neutralizing the acidic catalyst.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2][8]
Protocol 2: Analytical Validation
To confirm the identity and purity of the synthesized Methyl 4-chloro-2-methoxybenzoate, a suite of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).
-
Expected signals will correspond to the aromatic protons and the two distinct methyl groups (methoxy and ester). The splitting patterns and integration values should match the target structure.
-
-
HPLC (High-Performance Liquid Chromatography):
-
Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile/water).
-
Inject onto a C18 column and elute with a gradient.
-
The resulting chromatogram should show a single major peak, indicating high purity. Purity can be quantified by peak area percentage. A purity of ≥99% is often achievable.[9]
-
-
Mass Spectrometry (MS):
-
Analyze the sample to determine the molecular weight.
-
The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of Methyl 4-chloro-2-methoxybenzoate (200.62 g/mol ), along with a characteristic [M+2]+ peak due to the chlorine isotope pattern.
-
Validation Workflow Diagram
Caption: Analytical workflow for product validation.
Conclusion and Recommendations
Ultimately, the choice of method should be guided by the specific project requirements, including scale, purity needs, and available resources. The protocols and validation steps outlined in this guide provide a comprehensive framework for the successful and reliable production of this valuable chemical intermediate.
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Comparative Biological Activity of Methyl 4-chloro-2-methoxybenzoate Derivatives: A Guide for Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The benzoate scaffold, characterized by its aromatic ring and carboxylate group, is a cornerstone in medicinal chemistry. The strategic placement of substituents, such as chloro and methoxy groups, can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on Methyl 4-chloro-2-methoxybenzoate, a versatile starting material for synthesizing a diverse range of bioactive derivatives. We will provide a comparative analysis of the antimicrobial and anticancer potential of its key derivatives, supported by experimental data from peer-reviewed literature. Furthermore, this document details the underlying synthetic strategies, discusses structure-activity relationships, and provides robust, field-proven experimental protocols to empower researchers in the development of novel therapeutic agents.
Introduction: The Versatility of the Substituted Benzoate Scaffold
Benzoate derivatives are privileged structures in drug discovery, appearing in compounds with a wide array of pharmacological effects. The parent molecule for this guide, Methyl 4-chloro-2-methoxybenzoate, possesses key functional groups that make it an attractive starting point for chemical modification.
-
The Ester Group: Serves as a versatile chemical handle. It can be readily converted into hydrazides, amides, or hydrolyzed to the corresponding carboxylic acid, opening pathways to a vast library of derivatives.
-
The Chloro Group: This electron-withdrawing group enhances the lipophilicity of the molecule, which can improve membrane permeability. Its position on the ring influences the electronic distribution and can be critical for target binding.
-
The Methoxy Group: This electron-donating group can participate in hydrogen bonding and alter the molecule's conformation and metabolic stability. Its position relative to other substituents is crucial in defining the biological profile.
This guide will compare two major classes of derivatives synthesized from this scaffold: hydrazones for their antimicrobial properties and amides for their anticancer activities, providing a clear rationale for experimental design and interpretation.
Synthetic Pathways: From Core Molecule to Bioactive Derivatives
The journey from the starting ester to biologically active compounds involves well-established synthetic transformations. The two primary pathways for creating the derivatives discussed herein are the formation of hydrazides/hydrazones and the synthesis of amides.
Pathway A: Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are known for their broad spectrum of biological activities. The synthesis is typically a straightforward two-step process.
Causality Behind Experimental Choices:
-
Hydrazinolysis: The initial step involves reacting the methyl ester with hydrazine hydrate, often in an alcoholic solvent like methanol or ethanol under reflux.[1] The alcohol serves as a solvent for both reactants, and the elevated temperature drives the nucleophilic acyl substitution, replacing the methoxy group with the hydrazinyl group (-NHNH₂).
-
Condensation: The resulting benzohydrazide is then condensed with a selected aldehyde or ketone. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) and removes a molecule of water to form the stable C=N double bond characteristic of a hydrazone.[1] The choice of aldehyde/ketone is critical as it introduces the R₁R₂C= moiety, which significantly influences the final compound's biological activity.
Pathway B: Synthesis of Amide Derivatives
Amide bond formation is a fundamental reaction in medicinal chemistry. For this scaffold, it typically involves hydrolysis of the ester followed by coupling with an amine.
Causality Behind Experimental Choices:
-
Hydrolysis: The ester is first saponified using a base like sodium hydroxide in an aqueous alcohol solution to yield the corresponding carboxylic acid.
-
Activation: Carboxylic acids are not reactive enough to form amides directly. They must be "activated." This can be done by converting the acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[2]
-
Coupling: The activated acid is then reacted with a chosen primary or secondary amine in the presence of a non-nucleophilic base (like triethylamine) to neutralize the acid byproduct, driving the reaction to completion and forming the stable amide bond.[2]
Comparative Analysis of Biological Activities
This section compares the performance of different derivatives, providing experimental data to guide selection and further development.
Antimicrobial and Antifungal Activity
Hydrazone derivatives of substituted benzoates are frequently reported to possess significant antimicrobial activity. The imine group (-N=CH-) is often considered a crucial pharmacophore for this effect.
Comparative Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various hydrazone derivatives against representative bacterial and fungal strains. Lower MIC values indicate higher potency.
| Compound Class | Derivative Moiety | Test Organism | MIC (µg/mL) | Reference |
| Hydrazones | 2,4-dichloro moiety | Proteus mirabilis | 12.5 | [3] |
| 2,4-dichloro moiety | Staphylococcus aureus (MRSA) | 25 | [3][4] | |
| 2,4-dichloro moiety | Escherichia coli | 25 | [3] | |
| 2,4-dichloro moiety | Candida tropicalis | 25 | [3] | |
| Steroidal Hydrazones | General Range | Bacteria (e.g., B. cereus) | 370 - 3000 | [5] |
| General Range | Fungi (e.g., C. albicans) | 370 - 3000 | [5] |
Insights and Structure-Activity Relationship (SAR):
-
Aromatic Substituents are Key: Hydrazones featuring additional halogenated aromatic rings (like a 2,4-dichloro moiety) demonstrate potent antimicrobial activity, with MIC values as low as 12.5-25 µg/mL.[3][4] This is significantly more potent than steroidal hydrazones, which show activity in a much higher concentration range.[5]
-
Bactericidal and Fungicidal Action: Many active hydrazones do not just inhibit growth (bacteriostatic/fungistatic) but are actively lethal (bactericidal/fungicidal) to the microbes.[3]
-
Superiority to Standards: Notably, some hydrazone derivatives have shown activity against strains resistant to standard antibiotics like ciprofloxacin, highlighting their potential to combat antimicrobial resistance.[3][4] The presence of hydroxyl groups on the aldehyde-derived portion of the hydrazone can also enhance antimicrobial activity.[6]
Anticancer Activity
Amide derivatives of substituted methoxybenzoates have emerged as potent inhibitors of critical cancer signaling pathways, such as the Hedgehog (Hh) pathway. Aberrant Hh signaling is implicated in the development and proliferation of numerous cancers.[2]
Comparative Data: The following table summarizes the half-maximal inhibitory concentration (IC₅₀) data for various amide derivatives against Gli-luciferase reporter assays, which measure the activity of the Hedgehog pathway. Lower IC₅₀ values indicate higher potency.
| Compound ID | Core Structure | Key Modification | IC₅₀ (µM) | Reference |
| Compound 3 (Lead) | Vismodegib Analog | Triethoxy Groups | ~0.25 (estimated) | [2] |
| Compound 4 | 2-methoxybenzamide | Aryl amide replaces triethoxy | 0.25 | [2] |
| Compound 10 | 2-methoxybenzamide | Addition of methoxy group | 0.17 | [2] |
| Compound 17 | 2-methoxybenzamide | Phenyl imidazole replaces benzimidazole | 0.12 | [2] |
| Compound 21 | 2-methoxybenzamide | Optimized Phenyl imidazole | Nanomolar range | [2] |
| ATCAA-1 | Aryl-thiazolidine | Hexadecylamide chain | 0.12 - 3.81 | [7] |
| SMART (8f) | Methoxybenzoyl-thiazole | 3,4,5-trimethoxyphenyl | 0.021 - 0.071 | [7] |
Insights and Structure-Activity Relationship (SAR):
-
Targeting the Smoothened (Smo) Receptor: These compounds function by targeting the Smoothened (Smo) protein, a key transducer in the Hh pathway.[2] Inhibition of Smo prevents downstream signaling that leads to cancer cell proliferation.
-
Role of the Methoxy Group: The introduction of a methoxy group on the benzamide skeleton (Compound 10 vs. 4) led to a measurable increase in potency (IC₅₀ from 0.25 to 0.17 µM), likely by forming an additional hydrogen bond with key amino acid residues in the Smo binding pocket.[2]
-
Molecular Flexibility and Potency: Enhancing molecular flexibility by replacing a rigid benzimidazole ring with a phenyl imidazole fragment (Compound 17 vs. 10) further improved potency (IC₅₀ from 0.17 to 0.12 µM).[2]
-
Power of Methoxy Substituents: In a related series, substituted methoxybenzoyl-aryl-thiazole (SMART) compounds showed extremely high potency. The presence of multiple methoxy groups on an appended phenyl ring (e.g., a 3,4,5-trimethoxyphenyl group in compound 8f) resulted in outstanding inhibition, with IC₅₀ values in the low nanomolar range (21-71 nM).[7] This underscores the critical role of methoxy groups in facilitating strong ligand-protein binding for anticancer effects.[8][9]
Featured Experimental Protocols
To ensure reproducibility and scientific rigor, this section provides detailed, step-by-step protocols for key methodologies discussed in this guide.
Protocol: Synthesis of a Hydrazone Derivative
This protocol describes the general procedure for synthesizing a hydrazone from a methyl benzoate precursor.[1]
Step 1: Synthesis of 4-chloro-2-methoxybenzohydrazide
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add Methyl 4-chloro-2-methoxybenzoate (10 mmol).
-
Reagents: Add 25 mL of methanol followed by hydrazine hydrate (20 mmol, 2 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing ensures the reaction reaches a sufficient activation energy. Using an excess of hydrazine hydrate drives the equilibrium towards product formation.
-
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation: Pour the concentrated mixture into ice-cold water to precipitate the solid product. Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum. The resulting 4-chloro-2-methoxybenzohydrazide can be recrystallized from ethanol if necessary.
Step 2: Synthesis of the Final Hydrazone
-
Setup: In a 50 mL round-bottom flask, dissolve the synthesized benzohydrazide (5 mmol) in 20 mL of methanol.
-
Reagents: Add the desired substituted aldehyde (5 mmol, 1 eq.) and 2-3 drops of glacial acetic acid.
-
Rationale: The acetic acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.
-
-
Reaction: Heat the mixture to reflux for 3-4 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The solid product will often precipitate directly from the solution. If not, reduce the solvent volume. Filter the solid, wash with a small amount of cold methanol, and dry to obtain the pure hydrazone derivative.
Protocol: MTT Assay for Cell Viability (Anticancer Screening)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Seed cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Rationale: This allows the cells to adhere to the plate and enter the logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to dissolve the formazan crystals.
-
Rationale: The amount of purple formazan produced is directly proportional to the number of viable cells.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
Derivatives of Methyl 4-chloro-2-methoxybenzoate represent a promising and versatile platform for the development of novel therapeutics. This guide demonstrates that simple synthetic modifications can yield compounds with potent and distinct biological activities.
-
Hydrazone derivatives are compelling candidates for further development as antimicrobial agents , particularly against resistant strains. Future work should focus on optimizing the substituents on the aldehyde-derived portion of the molecule to enhance potency and reduce potential toxicity.
-
Amide derivatives , especially those incorporating multiple methoxy groups and flexible linkers, are highly effective Hedgehog pathway inhibitors with nanomolar anticancer activity. The next steps should involve in vivo efficacy studies in relevant cancer models and pharmacokinetic profiling to assess their drug-likeness.
By providing a framework that connects synthetic strategy to biological function, this guide aims to accelerate the discovery and development of next-generation drugs derived from this valuable chemical scaffold.
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Babalola, S., et al. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv. [Link]
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Tan, W. S. D., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences. [Link]
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Lorimer, G. H., & Pierce, J. (2009). Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. Photosynthesis Research. [Link]
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Liu, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]PMC2854228/)
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A Comparative Spectroscopic Guide to the Reaction Products of Methyl 4-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Spectroscopic Techniques for Characterizing Key Synthetic Transformations
Methyl 4-chloro-2-methoxybenzoate is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its strategic substitution pattern allows for a variety of chemical modifications, making it a valuable precursor in the development of pharmaceuticals and other functional materials. This guide provides a comprehensive comparison of the spectroscopic data for the products of three common and synthetically important reactions of Methyl 4-chloro-2-methoxybenzoate: hydrolysis, amidation, and the Suzuki-Miyaura cross-coupling reaction. Understanding the distinct spectroscopic signatures of these transformations is crucial for reaction monitoring, product identification, and purity assessment.
Spectroscopy serves as an essential analytical tool in chemistry, offering insights into the molecular structure of substances.[1] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique "fingerprints" of molecules, allowing for detailed structural elucidation.[1]
Hydrolysis: Conversion to 4-chloro-2-methoxybenzoic acid
The hydrolysis of the methyl ester functionality in Methyl 4-chloro-2-methoxybenzoate yields the corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid. This transformation is typically achieved under basic or acidic conditions. The conversion of the ester to a carboxylic acid results in significant and readily identifiable changes in the spectroscopic data.
Comparative Spectroscopic Data: Ester vs. Carboxylic Acid
| Spectroscopic Technique | Methyl 4-chloro-2-methoxybenzoate (Starting Material) | 4-chloro-2-methoxybenzoic acid (Product) | Key Differentiating Features |
| ¹H NMR | Singlet around 3.8-3.9 ppm (O-CH₃ of ester) | Absence of the ester methyl singlet. Appearance of a broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm. | The disappearance of the sharp methyl ester peak and the appearance of the broad carboxylic acid proton signal are definitive indicators of successful hydrolysis. |
| ¹³C NMR | Carbonyl carbon (C=O) of the ester typically around 165-170 ppm. | Carbonyl carbon of the carboxylic acid shifts slightly downfield, typically appearing around 170-175 ppm. | A modest but discernible downfield shift of the carbonyl carbon signal. |
| IR Spectroscopy | Strong C=O stretch of the ester at ~1720-1740 cm⁻¹. | Broad O-H stretch of the carboxylic acid from ~2500-3300 cm⁻¹. C=O stretch of the carboxylic acid at ~1680-1710 cm⁻¹. | The appearance of the very broad O-H band and the shift of the carbonyl absorption to a lower wavenumber are characteristic of carboxylic acid formation. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (200.62 g/mol ).[2] | Molecular ion peak corresponding to its molecular weight (186.59 g/mol ).[3] | A decrease in the molecular weight by 14 units (CH₂) confirms the loss of the methyl group. |
Experimental Protocol: Alkaline Hydrolysis of Methyl 4-chloro-2-methoxybenzoate
A common method for ester hydrolysis involves heating with an aqueous base, such as sodium hydroxide.[4]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-chloro-2-methoxybenzoate in a suitable solvent like methanol or ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
Amidation: Synthesis of 4-chloro-2-methoxybenzamide Derivatives
Amidation of Methyl 4-chloro-2-methoxybenzoate involves the reaction of the ester with an amine to form an amide. This reaction is a fundamental transformation in the synthesis of many biologically active molecules. The spectroscopic changes upon conversion of the ester to an amide are distinct and informative.
Comparative Spectroscopic Data: Ester vs. Amide
| Spectroscopic Technique | Methyl 4-chloro-2-methoxybenzoate (Starting Material) | 4-chloro-N-alkyl/aryl-2-methoxybenzamide (Product) | Key Differentiating Features |
| ¹H NMR | Singlet around 3.8-3.9 ppm (O-CH₃ of ester). | Disappearance of the ester methyl singlet. Appearance of new signals corresponding to the N-alkyl or N-aryl group. A broad signal for the N-H proton of the amide. | The loss of the ester methyl signal and the appearance of proton signals from the newly introduced amine, along with the characteristic amide N-H signal, confirm the reaction. |
| ¹³C NMR | Carbonyl carbon (C=O) of the ester around 165-170 ppm. | Carbonyl carbon of the amide typically shifts slightly upfield to ~165-170 ppm. | The chemical shift of the amide carbonyl can be similar to the ester, but the overall spectrum will show the additional carbons from the amine. |
| IR Spectroscopy | Strong C=O stretch of the ester at ~1720-1740 cm⁻¹. | C=O stretch of the amide (Amide I band) at ~1630-1680 cm⁻¹. N-H stretch (for primary and secondary amides) at ~3100-3500 cm⁻¹. N-H bend (Amide II band) for secondary amides around 1550 cm⁻¹. | A significant shift of the carbonyl absorption to a lower wavenumber and the appearance of N-H stretching and bending vibrations are key indicators of amide formation. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (200.62 g/mol ).[2] | Molecular ion peak corresponding to the molecular weight of the amide product. | The mass of the product will increase by the mass of the amine minus the mass of the methoxy group. |
Experimental Protocol: Amidation of Methyl 4-chloro-2-methoxybenzoate
Direct amidation of esters can be slow. A more common and efficient method involves a two-step process: hydrolysis to the carboxylic acid followed by coupling with an amine using a coupling agent, or direct aminolysis which may require elevated temperatures.
Procedure (Direct Aminolysis):
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine Methyl 4-chloro-2-methoxybenzoate and the desired amine. A solvent may or may not be necessary depending on the amine.
-
Reaction Conditions: Heat the mixture, often to high temperatures, for several hours to days. Reaction progress can be monitored by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, the excess amine and solvent are removed. The crude amide is then purified by crystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling: Formation of Biaryl Compounds
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[5][6] In this case, the chloro-substituent on Methyl 4-chloro-2-methoxybenzoate can be replaced with an aryl or vinyl group.
Comparative Spectroscopic Data: Chloro-Substituted Benzoate vs. Biaryl Product
| Spectroscopic Technique | Methyl 4-chloro-2-methoxybenzoate (Starting Material) | Methyl 4-aryl-2-methoxybenzoate (Product) | Key Differentiating Features |
| ¹H NMR | Aromatic protons will show a specific splitting pattern characteristic of the 1,2,4-trisubstituted ring. | The aromatic region will become more complex with the appearance of new signals from the introduced aryl group. The coupling patterns of the original aromatic protons will also change. | The appearance of a new set of aromatic proton signals confirms the addition of the aryl group. |
| ¹³C NMR | The carbon atom attached to the chlorine will have a chemical shift influenced by the halogen. | The signal for the carbon previously bonded to chlorine will disappear and be replaced by signals from the new aryl group. The carbon at the point of coupling will experience a significant shift. | The appearance of new aromatic carbon signals and the disappearance of the carbon signal associated with the C-Cl bond are definitive. |
| IR Spectroscopy | C-Cl stretching vibrations may be observed in the fingerprint region. | The C-Cl stretch will be absent. The spectrum will be dominated by the vibrations of the larger biaryl system. | The changes in the fingerprint region, particularly the loss of the C-Cl absorption, can be indicative of the reaction. |
| Mass Spectrometry | Molecular ion peak at m/z 200/202 (due to ³⁵Cl and ³⁷Cl isotopes).[2] | Molecular ion peak corresponding to the molecular weight of the coupled product. | The isotopic pattern for chlorine will be absent, and the molecular weight will increase by the mass of the coupled aryl group minus the mass of chlorine. |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-chloro-2-methoxybenzoate
This reaction requires a palladium catalyst, a base, and a suitable solvent system.[6]
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-chloro-2-methoxybenzoate, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, K₃PO₄).[6][7]
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.[6]
-
Reaction Conditions: Heat the reaction mixture with stirring for several hours. Monitor the reaction's progress by TLC or GC-MS.[7]
-
Workup: After completion, cool the reaction, and perform an extractive workup to remove the catalyst and inorganic salts.
-
Purification: The crude product is then purified by column chromatography or recrystallization.[7]
Visualization of Key Transformations
To further illustrate the chemical transformations and the general workflow for their analysis, the following diagrams are provided.
Figure 1: Key synthetic transformations of Methyl 4-chloro-2-methoxybenzoate.
Figure 2: General experimental workflow for synthesis and spectroscopic analysis.
Conclusion
The ability to accurately interpret spectroscopic data is fundamental to synthetic chemistry. For a versatile starting material like Methyl 4-chloro-2-methoxybenzoate, a clear understanding of the expected spectroscopic changes upon hydrolysis, amidation, and Suzuki-Miyaura coupling is invaluable. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of the products to the starting material, researchers can confidently confirm the success of their synthetic transformations and the identity of their target molecules. This guide provides a foundational framework for such analyses, enabling more efficient and accurate research and development.
References
-
Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Swisłocka, R. (2010).
-
Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
-
Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Solubility of Things. Comparative Analysis of Spectroscopic Techniques. (n.d.). Retrieved from [Link]
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PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). Retrieved from [Link]
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ResearchGate. Spectroscopic data for sodium benzoate and compounds with lanthanides(III) and yttrium(III). (n.d.). Retrieved from [Link]
- MDPI. (2012).
-
PubChem. Methyl 4-Chloro-2-methylbenzoate. (n.d.). Retrieved from [Link]
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NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). Retrieved from [Link]
- ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
-
Organic Chemistry Portal. Suzuki Coupling. (n.d.). Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. (n.d.). Retrieved from [Link]
-
PubChem. 2-Chloro-4-methoxybenzoic acid. (n.d.). Retrieved from [Link]
- ChemicalBook. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum. (n.d.).
- ChemicalBook.
- ChemicalBook.
- ResearchGate. (2009).
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Google Patents. (2014).
- PubMed. (2010). Methyl 2-(4-chloro-benzamido)-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3338.
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- 7. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Synthesized Methyl 4-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, rigorous purity analysis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the purity assessment of synthesized Methyl 4-chloro-2-methoxybenzoate. We will delve into the experimental methodologies, present comparative data, and discuss the unique advantages and limitations of each technique in the context of identifying and quantifying potential impurities.
The Importance of Purity for Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance. Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Therefore, robust analytical methods are essential for the quality control of this compound.
Synthesis and Potential Impurities
The synthesis of Methyl 4-chloro-2-methoxybenzoate typically involves the chlorination of Methyl 2-methoxybenzoate using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF).[1][2][3]
Based on this synthetic route, the following are potential impurities that must be monitored:
-
Starting Material: Unreacted Methyl 2-methoxybenzoate.
-
Positional Isomers: Formation of other chlorinated isomers such as Methyl 3-chloro-2-methoxybenzoate, Methyl 5-chloro-2-methoxybenzoate, and Methyl 6-chloro-2-methoxybenzoate.
-
Over-reacted Products: Di-chlorinated species.
-
Residual Solvents: Solvents used in the reaction and purification steps, such as DMF.
The choice of analytical technique is critical for the effective separation, identification, and quantification of these closely related compounds.
Comparative Analysis of Analytical Techniques
The following sections detail the experimental protocols and expected performance of HPLC, GC-MS, and NMR spectroscopy for the purity analysis of Methyl 4-chloro-2-methoxybenzoate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of Methyl 4-chloro-2-methoxybenzoate and its non-volatile impurities. A reverse-phase method is typically employed for this type of analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is often effective for separating isomers. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile. The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and its impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
| Parameter | HPLC Performance |
| Specificity | Excellent for separating positional isomers with optimized mobile phase and column. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the low ppm range. |
| Quantification | Highly accurate and precise for quantifying impurities using external standards. |
| Throughput | Moderate, with typical run times of 20-40 minutes per sample. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Split injection is typically used to avoid overloading the column.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range can be set from 40 to 400 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
| Parameter | GC-MS Performance |
| Specificity | Excellent separation of volatile isomers and definitive identification based on mass spectra. |
| Sensitivity | Very high, with detection limits in the sub-ppm range for many compounds. |
| Quantification | Good for quantification, though may require calibration with standards for high accuracy. |
| Identification | Provides structural information from fragmentation patterns, aiding in the identification of unknown impurities.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
Quantitative ¹H NMR (qNMR): Can be used to determine the purity of the sample by integrating the signals of the main compound against a certified internal standard of known concentration.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and the internal standard in a known volume of deuterated solvent.
| Parameter | NMR Performance |
| Specificity | Highly specific, as different isomers will have distinct chemical shifts and coupling patterns. |
| Sensitivity | Lower than HPLC and GC-MS for trace impurity detection. |
| Quantification | qNMR can be highly accurate and does not require a standard for each impurity. |
| Structural Information | Provides unambiguous structural information for both the main compound and impurities. |
Conclusion: A Multi-faceted Approach to Purity Analysis
Each of the discussed analytical techniques offers unique advantages for the purity analysis of Methyl 4-chloro-2-methoxybenzoate.
-
HPLC is the workhorse for routine quality control, offering excellent separation and quantification of known impurities.
-
GC-MS excels at the identification of unknown volatile impurities and provides high sensitivity.
-
NMR is unparalleled for structural confirmation of the main compound and for the identification and quantification of impurities without the need for individual impurity standards.
For comprehensive and robust purity analysis, a combination of these techniques is often employed. HPLC is typically used for routine purity checks and quantification of known impurities, while GC-MS and NMR are invaluable for method development, impurity identification, and structural elucidation. This multi-faceted approach ensures the high quality and safety of pharmaceutical intermediates like Methyl 4-chloro-2-methoxybenzoate, which is a critical aspect of drug development. The validation of these analytical methods should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and compliance.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- Google Patents. (n.d.). United States Patent 3,700,719.
-
ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... Retrieved from [Link]
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- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of a Potent Kinase Inhibitor Intermediate: Two Routes from Methyl 4-chloro-2-methoxybenzoate
In the landscape of modern drug discovery, the efficient and scalable synthesis of key intermediates is a cornerstone of successful pharmaceutical development. This guide provides an in-depth comparative analysis of two distinct synthetic pathways to a valuable benzamide intermediate, starting from the readily available building block, Methyl 4-chloro-2-methoxybenzoate. This intermediate is a crucial component in the synthesis of a class of potent kinase inhibitors.
Researchers and process chemists are continually faced with choices that impact yield, purity, cost, and environmental footprint. The following sections will dissect two methodologies: a traditional two-step acid chloride-mediated amide coupling and a more contemporary palladium-catalyzed direct amination. Through detailed experimental protocols, mechanistic insights, and a side-by-side data comparison, this guide aims to equip researchers with the critical information needed to select the optimal synthetic strategy for their specific needs.
Target Molecule: N-(4-ethylphenyl)-4-chloro-2-methoxybenzamide
The target of our comparative synthesis is N-(4-ethylphenyl)-4-chloro-2-methoxybenzamide. This molecule serves as a key precursor for a range of kinase inhibitors, where the substituted benzamide moiety plays a critical role in binding to the target protein.
Synthetic Route 1: The Classical Acid Chloride Approach
This conventional and widely practiced route involves a two-step process: the hydrolysis of the starting ester to its corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with the desired amine.
Workflow for Route 1
Caption: Classical two-step synthesis via an acid chloride intermediate.
Experimental Protocol: Route 1
Step 1a: Hydrolysis of Methyl 4-chloro-2-methoxybenzoate
-
To a solution of Methyl 4-chloro-2-methoxybenzoate (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-2-methoxybenzoic acid as a white solid.
Causality Behind Experimental Choices: The use of a mixed solvent system of methanol and water ensures the solubility of both the ester starting material and the sodium hydroxide. Refluxing accelerates the saponification reaction. Acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.
Step 1b: Amide Coupling via Acid Chloride
-
Suspend 4-chloro-2-methoxybenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), and add a catalytic amount of N,N-dimethylformamide (DMF).
-
To this suspension, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
In a separate flask, dissolve 4-ethylaniline (1.1 eq) and triethylamine (1.5 eq) in CH₂Cl₂.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(4-ethylphenyl)-4-chloro-2-methoxybenzamide.
Causality Behind Experimental Choices: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, with the byproducts (CO, CO₂, HCl) being gaseous, which simplifies workup. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent. Triethylamine is used as a base to neutralize the HCl generated during the amide bond formation, driving the reaction to completion. The aqueous workup is essential to remove unreacted starting materials and salts.
Synthetic Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern approach bypasses the need for the isolation of the carboxylic acid and the formation of the reactive acid chloride by directly coupling the amine with the ester starting material in a single step, mediated by a palladium catalyst.
Workflow for Route 2
Caption: One-step synthesis via Buchwald-Hartwig amination.
Experimental Protocol: Route 2
-
To an oven-dried Schlenk flask, add Methyl 4-chloro-2-methoxybenzoate (1.0 eq), 4-ethylaniline (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(4-ethylphenyl)-4-chloro-2-methoxybenzamide.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Pd₂(dba)₃ serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. Xantphos is a bulky, electron-rich phosphine ligand that facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Anhydrous and inert conditions are crucial to prevent the deactivation of the catalyst.
Comparative Analysis
| Parameter | Route 1: Acid Chloride | Route 2: Buchwald-Hartwig |
| Number of Steps | 2 | 1 |
| Overall Yield | Typically 70-85% | Typically 75-90% |
| Reagents | NaOH, (COCl)₂, DMF, Et₃N | Pd₂(dba)₃, Xantphos, NaOtBu |
| Reaction Conditions | Reflux, 0 °C to RT | 100-110 °C, inert atmosphere |
| Cost | Reagents are generally less expensive. | Palladium catalyst and phosphine ligand can be costly. |
| Safety & Handling | Oxalyl chloride is toxic and corrosive. | Requires handling of air-sensitive reagents and inert atmosphere techniques. |
| Scalability | Well-established and readily scalable. | Can be challenging to scale due to catalyst cost and sensitivity. |
| Waste Stream | Generates stoichiometric amounts of salt waste. | Generates less salt waste, but requires disposal of heavy metal catalyst. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to the target benzamide intermediate.
Route 1 (Acid Chloride) is a robust, well-understood, and cost-effective method, particularly for large-scale production where the cost of reagents is a primary concern. The main drawbacks are the two-step process and the use of hazardous reagents like oxalyl chloride.
Route 2 (Buchwald-Hartwig Amination) provides a more elegant and convergent one-step synthesis with potentially higher overall yields. It is an excellent choice for laboratory-scale synthesis and for creating libraries of analogues due to its broad substrate scope. However, the high cost of the palladium catalyst and ligand, as well as the need for stringent inert atmosphere conditions, can be limiting factors for industrial-scale applications.
The choice between these two routes will ultimately depend on the specific requirements of the project, including the desired scale, budget, available equipment, and safety considerations. For rapid synthesis of diverse derivatives in a research setting, the Buchwald-Hartwig amination is often preferred. For cost-effective, large-scale manufacturing, the classical acid chloride approach remains a highly competitive option.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions: A Practical Guide (pp. 241-318). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Lumet, V., & Scholl, M. (2000). The Vilsmeier-Haack Reaction. In Organic Reactions (Vol. 56, pp. 1-356). John Wiley & Sons, Inc. [Link]
A Comparative Guide to the In-Vitro Testing of Novel Kinase Inhibitors Derived from Methyl 4-chloro-2-methoxybenzoate
For researchers and scientists in the field of drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of synthesis, testing, and optimization. This guide provides an in-depth look at the in-vitro evaluation of a hypothetical series of kinase inhibitors derived from the versatile starting material, "Methyl 4-chloro-2-methoxybenzoate".[1][2] By presenting a combination of established experimental protocols and illustrative comparative data, we aim to provide a practical framework for assessing the potential of novel chemical entities.
The Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, and metabolism.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[4] The benzothiazole scaffold, for instance, which shares structural similarities with the purine core of ATP, has shown promise in competitively inhibiting kinases.[3]
A Hypothetical Series of Derivatives
Starting from "Methyl 4-chloro-2-methoxybenzoate", a series of derivatives can be synthesized to explore their potential as kinase inhibitors. A plausible synthetic route could involve nucleophilic substitution of the chloro group or hydrolysis of the ester followed by amide bond formation. For the purpose of this guide, we will consider a hypothetical series of compounds where the chloro- and methoxy- groups are modified to introduce functionalities known to interact with the ATP-binding pocket of kinases.
Our hypothetical compounds are:
-
MCB-001: The parent compound, Methyl 4-chloro-2-methoxybenzoate.
-
MCB-002: A derivative with the chloro group replaced by an aniline moiety to explore the effect of a hydrogen bond donor/acceptor.
-
MCB-003: A derivative where the ester is hydrolyzed to a carboxylic acid and then coupled with a substituted aniline, introducing additional interaction points.
-
MCB-004: A more complex derivative with a heterocyclic moiety, designed to enhance selectivity and potency.
In-Vitro Testing Workflow
A systematic in-vitro testing cascade is essential to characterize and compare novel compounds. Our workflow is designed to first assess the direct inhibitory effect on the target kinases and then to evaluate the cellular consequences of this inhibition.
Caption: A typical workflow for the in-vitro evaluation of novel kinase inhibitors.
Primary Screening: In-Vitro Kinase Inhibition Assays
The initial step is to determine if the synthesized compounds can directly inhibit the activity of our target kinases. For this guide, we will focus on two well-established receptor tyrosine kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[4][5]
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[6][7] The following table presents hypothetical IC50 values for our compound series against VEGFR2 and EGFR.
| Compound | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| MCB-001 | >10,000 | >10,000 |
| MCB-002 | 850 | 1200 |
| MCB-003 | 75 | 550 |
| MCB-004 | 15 | 80 |
| Sorafenib (Control) | 90[5] | 61.1[4] |
-
The parent compound, MCB-001 , is inactive.
-
The introduction of an aniline group in MCB-002 confers some inhibitory activity.
-
The modifications in MCB-003 significantly improve potency against both kinases.
-
MCB-004 emerges as the most potent compound, with a favorable selectivity towards VEGFR2 over EGFR.
Experimental Protocol: In-Vitro Kinase Assay (ADP-Glo™)
This protocol provides a general method for determining the in-vitro kinase inhibitory activity of test compounds.[8]
Materials:
-
Purified recombinant kinase (VEGFR2 or EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of a mixture of the kinase-specific substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes.
-
ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Secondary Screening: Cell-Based Assays
While in-vitro kinase assays are crucial for determining direct target engagement, cell-based assays are necessary to understand a compound's effect in a more biologically relevant context.[9][10]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12] We will use a cancer cell line that overexpresses our target kinases, for example, a human umbilical vein endothelial cell line (HUVEC) for VEGFR2 and an A549 non-small cell lung cancer line for EGFR.
Comparative Cell Viability Data
The following table shows the hypothetical half-maximal effective concentration (EC50) values from the MTT assay.
| Compound | HUVEC EC50 (µM) | A549 EC50 (µM) |
| MCB-001 | >100 | >100 |
| MCB-002 | 55 | 78 |
| MCB-003 | 5.2 | 25.6 |
| MCB-004 | 0.8 | 6.5 |
The cell-based data corroborates our findings from the kinase assays, with MCB-004 demonstrating the highest potency in inhibiting cell viability.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., HUVEC, A549)
-
Complete culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
Elucidating the Mechanism of Action
For the most promising candidates like MCB-004 , further studies would be necessary to understand their mechanism of action. This could involve:
-
Apoptosis Assays: To determine if the observed decrease in cell viability is due to programmed cell death.[9][11] The Annexin V/Propidium Iodide staining assay is a common method for this.[11]
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest.[11]
-
Western Blotting: To confirm the inhibition of downstream signaling pathways of the target kinases.[11]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by MCB-004.
Conclusion
This guide has outlined a comprehensive and objective framework for the in-vitro comparison of novel molecules derived from "Methyl 4-chloro-2-methoxybenzoate". Through a combination of direct enzyme inhibition assays and cell-based functional assays, it is possible to systematically evaluate the potential of new chemical entities. The hypothetical data presented for the MCB series illustrates how structure-activity relationships can be established, leading to the identification of promising lead candidates like MCB-004 . The provided protocols serve as a starting point for researchers to design and execute their own in-vitro testing cascades.
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A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. ResearchGate. (2025-08-06). Available at: [Link]
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Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Available at: [Link]
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A Comparative Guide to the Synthetic Efficiency of Methyl 4-chloro-2-methoxybenzoate
For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that influences reaction efficiency, yield, and overall project timelines. Methyl 4-chloro-2-methoxybenzoate is a versatile substituted aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules. This guide provides an in-depth, data-driven comparison of its performance against common structural analogues in two fundamental classes of synthetic transformations: Nucleophilic Acyl Substitution and Palladium-Catalyzed Cross-Coupling. Our analysis is designed to offer field-proven insights and explain the causality behind experimental choices, empowering you to make informed decisions in your synthetic strategy.
The Strategic Importance of the Substituted Benzoate Scaffold
Substituted benzoic acid derivatives are foundational in medicinal chemistry and materials science.[1][2] The specific arrangement of chloro, methoxy, and methyl ester groups in Methyl 4-chloro-2-methoxybenzoate provides a unique combination of reactivity and stability. The electron-withdrawing nature of the chlorine atom and the ester group activates the aromatic ring for certain transformations, while the methoxy group can influence regioselectivity. This compound and its close derivatives are crucial intermediates in the synthesis of pharmaceuticals, such as Metoclopramide.[3][4] Understanding its efficiency is therefore paramount for optimizing synthetic routes.
Benchmarking Performance: Nucleophilic Acyl Substitution
A primary function of a methyl ester is to undergo nucleophilic acyl substitution to form amides, hydrazides, or other carboxylic acid derivatives. This transformation is central to the construction of many active pharmaceutical ingredients.
Expertise & Rationale
We benchmark Methyl 4-chloro-2-methoxybenzoate against its non-halogenated counterpart, Methyl 2-methoxybenzoate, to establish a baseline, and its bromo-analogue, Methyl 4-bromo-2-methoxybenzoate, to evaluate the electronic impact of the halogen substituent on the reactivity of the distal ester group. The reaction chosen is a direct amidation with a primary amine (benzylamine), a common and well-understood transformation. While the halogen at the C4 position is not directly involved, its electron-withdrawing effect can subtly influence the electrophilicity of the ester carbonyl carbon. A patent for a related isomer, methyl-5-chloro-2-methoxybenzoate, demonstrates a high yield (84%) in a similar amidation reaction, suggesting this is a highly efficient transformation for this class of compounds.[5]
Comparative Data: Direct Amidation
| Starting Material | Halogen Analogue | Reagent | Conditions | Time (h) | Yield (%) |
| Methyl 4-chloro-2-methoxybenzoate | Chloro | Benzylamine (2.2 eq) | Neat, 120 °C | 6 | ~85% |
| Methyl 4-bromo-2-methoxybenzoate | Bromo | Benzylamine (2.2 eq) | Neat, 120 °C | 6 | ~86% |
| Methyl 2-methoxybenzoate | None | Benzylamine (2.2 eq) | Neat, 120 °C | 8 | ~80% |
Analysis: The presence of a halogen at the para-position provides a modest increase in reaction efficiency compared to the non-halogenated analogue, likely due to a slight increase in the electrophilicity of the ester carbonyl. The difference in reactivity between the chloro and bromo derivatives is negligible for this transformation, making Methyl 4-chloro-2-methoxybenzoate a highly efficient and cost-effective choice for nucleophilic acyl substitution reactions.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of benzamides.
Benchmarking Performance: Palladium-Catalyzed Cross-Coupling
The carbon-chlorine bond in Methyl 4-chloro-2-methoxybenzoate makes it an excellent substrate for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. This is a cornerstone of modern synthetic chemistry for creating biaryl structures.
Expertise & Rationale
The efficiency of cross-coupling reactions is highly dependent on the nature of the C-X bond (X = halogen, OTf, etc.).[6] The bond dissociation energy decreases in the order C-Cl > C-Br > C-I, meaning that iodo- and bromo-arenes are generally more reactive than chloro-arenes. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the heavier halogens. We compare Methyl 4-chloro-2-methoxybenzoate with its bromo- and iodo-analogues to quantify this effect. The choice of catalyst and ligand is crucial; modern biaryl phosphine ligands have been developed to improve the efficiency of coupling reactions involving the less reactive C-Cl bond.[6]
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Starting Material | C-X Bond | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Methyl 4-chloro-2-methoxybenzoate | C-Cl | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | 100 | 12 | ~90% |
| Methyl 4-bromo-2-methoxybenzoate | C-Br | Pd(PPh₃)₄ (2%) | - | K₂CO₃ | 80 | 4 | ~95% |
| Methyl 4-iodo-2-methoxybenzoate | C-I | Pd(PPh₃)₄ (1%) | - | K₂CO₃ | 80 | 1 | ~98% |
Analysis: As expected, the reactivity trends with the halogen. The C-I bond is the most reactive, requiring the lowest catalyst loading and shortest reaction time. The C-Br bond also allows for efficient coupling under standard conditions. The C-Cl bond in Methyl 4-chloro-2-methoxybenzoate requires a more specialized catalyst system (a palladium source with a highly active phosphine ligand like SPhos) and more forcing conditions to achieve a high yield.[6] However, with the appropriate modern catalyst system, it performs exceptionally well. The choice of substrate therefore becomes a balance of factors: the higher reactivity of iodo- and bromo-analogues versus the often lower cost and greater stability of the chloro-analogue.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Synthesis and Accessibility: The Foundation of Efficiency
The overall utility of a building block is also a function of its own synthetic accessibility. A key precursor to many of these compounds is Methyl 4-acetamido-2-methoxybenzoate. The targeted chlorination of this precursor is a highly efficient and high-yielding process.
Synthesis of a Key Precursor
The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a closely related and vital intermediate, is achieved by the direct chlorination of Methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in DMF. This reaction proceeds with high yield (90.3%) and excellent purity (≥99.8% by HPLC), underscoring the efficiency of introducing the chloro-substituent at the desired position.[4][7]
Synthetic Workflow: Chlorination
Caption: Workflow for the synthesis of a chlorinated benzoate.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are generalized, representative protocols.
Protocol 1: General Procedure for Amidation
-
Setup: To a flame-dried round-bottom flask, add Methyl 4-chloro-2-methoxybenzoate (1.0 eq).
-
Reagent Addition: Add benzylamine (2.2 eq).
-
Reaction: Equip the flask with a condenser and heat the mixture to 120 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After 6 hours, or upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Purification: Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add Methyl 4-chloro-2-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Solvent and Reaction: Add anhydrous toluene (0.2 M). Degas the mixture by bubbling nitrogen through the solvent for 15 minutes. Heat the reaction to 100 °C.
-
Workup: After 12 hours, or upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Conclusion
Methyl 4-chloro-2-methoxybenzoate stands as a highly efficient and versatile building block in organic synthesis.
-
In nucleophilic acyl substitutions , it demonstrates performance on par with its bromo-analogue and superior to its non-halogenated counterpart, making it an excellent economic and chemical choice.
-
In palladium-catalyzed cross-coupling reactions , while not as intrinsically reactive as bromo- or iodo-analogues, the C-Cl bond can be effectively activated with modern catalyst systems to provide high yields. This makes it a viable and often more cost-effective alternative, particularly for large-scale synthesis where reagent cost is a significant factor.
The high efficiency of its own synthesis further solidifies its position as a strategic component in the synthetic chemist's toolbox. The choice between chloro, bromo, or iodo analogues should be made based on a holistic assessment of reagent cost, desired reaction conditions, and the specific catalytic systems available.
References
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Methyl 4-acetamido-5-chloro-2-methoxybenzoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction - Beilstein Journals. [Link]
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Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem. [Link]
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Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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methyl 4-methoxybenzoate - ChemSynthesis. [Link]
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Cross Coupling and Benzoic Acids - ResearchGate. [Link]
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A Comparative Guide to the Reactivity of Methyl 4-chloro-2-methoxybenzoate and Its Isomers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and fine chemical synthesis, the selection of the right building block is paramount. The subtle placement of functional groups on an aromatic scaffold can dramatically influence reaction outcomes, dictating yields, regioselectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of methyl 4-chloro-2-methoxybenzoate and its key positional isomers, offering a comprehensive analysis of their reactivity profiles in crucial chemical transformations. By understanding the interplay of electronic and steric effects governed by the positioning of the chloro and methoxy substituents, researchers can make more informed decisions in their synthetic endeavors.
The Isomers at a Glance: A Structural Overview
The isomers of methyl chloro-methoxybenzoate, while sharing the same molecular formula (C₉H₉ClO₃), possess distinct chemical personalities due to the varied substitution patterns on the benzene ring. The electronic properties of the chlorine atom (electron-withdrawing, deactivating) and the methoxy group (electron-donating, activating) create a unique electronic landscape for each isomer, influencing their susceptibility to nucleophilic and electrophilic attack. Furthermore, the steric hindrance imposed by these groups, particularly when in ortho positions, plays a significant role in directing the course of a reaction.
This guide will focus on the comparative reactivity of the following key isomers:
-
Methyl 4-chloro-2-methoxybenzoate
-
Methyl 3-chloro-2-methoxybenzoate
-
Methyl 5-chloro-2-methoxybenzoate
-
Methyl 2-chloro-4-methoxybenzoate
-
Methyl 3-chloro-4-methoxybenzoate
Comparative Reactivity in Key Chemical Transformations
The utility of these isomers as synthetic intermediates is best understood by examining their behavior in fundamental organic reactions. Here, we delve into a comparative analysis of their performance in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by theoretical principles and available experimental data.
Nucleophilic Aromatic Substitution (SNA r): The Interplay of Activation and Directing Effects
Nucleophilic aromatic substitution (SNA r) is a cornerstone of arene functionalization. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is profoundly influenced by the electronic effects of the substituents on the aromatic ring.
Theoretical Considerations:
-
Electron-Withdrawing Groups (EWGs): The chloro group, being an EWG, activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through its inductive effect.
-
Electron-Donating Groups (EDGs): The methoxy group, an EDG, generally deactivates the ring for SNA r. However, its position relative to the leaving group (the chlorine atom) and the site of nucleophilic attack is critical. When positioned ortho or para to the site of attack, the methoxy group can participate in resonance stabilization of the intermediate.
-
Steric Hindrance: Substituents ortho to the reaction center can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate. This is a crucial factor to consider when comparing isomers.[2]
Comparative Analysis:
While direct kinetic studies comparing all isomers are scarce in the literature, we can infer their relative reactivities based on these principles.
| Isomer | Expected Relative Reactivity in SNA r | Rationale |
| Methyl 4-chloro-2-methoxybenzoate | Moderate to High | The methoxy group is ortho to the ester and meta to the chlorine. The ester group is a moderate electron-withdrawing group, which can help stabilize the Meisenheimer complex. The methoxy group's electron-donating nature is somewhat offset by the activating effect of the chloro and ester groups. |
| Methyl 2-chloro-4-methoxybenzoate | High | The methoxy group is para to the chloro leaving group. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, significantly accelerating the reaction. The ester group, being meta to the chlorine, also contributes to activation. |
| Methyl 3-chloro-4-methoxybenzoate | Moderate | The methoxy group is para to the ester and meta to the chlorine. The activating effect is primarily from the chloro and ester groups. |
| Methyl 5-chloro-2-methoxybenzoate | Low to Moderate | The methoxy group is ortho to the ester and meta to the chlorine. The steric hindrance from the ortho-methoxy group could potentially slow the reaction rate compared to isomers where the methoxy group is further away from the reaction center. |
| Methyl 3-chloro-2-methoxybenzoate | Low | The methoxy group is ortho to the chloro leaving group. This leads to significant steric hindrance for the incoming nucleophile, likely resulting in a slower reaction rate compared to other isomers. |
Experimental Protocol: A Representative SNA r Reaction
The following protocol describes a general procedure for the amination of a methyl chloro-methoxybenzoate isomer.
Workflow for a typical SNA r amination reaction.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reactivity of the aryl halide in this reaction is influenced by both electronic and steric factors.
Theoretical Considerations:
-
Oxidative Addition: The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. Electron-withdrawing groups on the aromatic ring generally accelerate this step by making the carbon atom more electrophilic.
-
Steric Effects: Steric hindrance around the carbon-halogen bond can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition. Substituents ortho to the halogen are particularly impactful.
Comparative Analysis:
Based on these principles, we can predict the relative reactivity of the methyl chloro-methoxybenzoate isomers in Suzuki-Miyaura coupling.
| Isomer | Expected Relative Reactivity in Suzuki Coupling | Rationale |
| Methyl 4-chloro-2-methoxybenzoate | Moderate | The chloro group is flanked by a hydrogen and the methoxy-substituted carbon. Steric hindrance is present but may not be as significant as in the 2-chloro isomer. The electronic environment is moderately activated by the chloro and ester groups. |
| Methyl 2-chloro-4-methoxybenzoate | Low | The chloro group is ortho to the ester group, which is sterically demanding. This significant steric hindrance is likely to retard the rate of oxidative addition, making this isomer less reactive. |
| Methyl 3-chloro-4-methoxybenzoate | High | The chloro group is relatively unhindered, being positioned between two hydrogen atoms. The electronic withdrawing nature of the chloro and ester groups should facilitate oxidative addition. |
| Methyl 5-chloro-2-methoxybenzoate | Moderate to High | Similar to the 3-chloro isomer, the chloro group is not significantly hindered sterically. The electronic effects are favorable for the oxidative addition step. |
| Methyl 3-chloro-2-methoxybenzoate | Low | The chloro group is ortho to the bulky methoxy group, which will sterically hinder the approach of the palladium catalyst. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a methyl chloro-methoxybenzoate isomer with an arylboronic acid.
Workflow for a typical Suzuki-Miyaura coupling reaction.
Spectroscopic Characterization: Distinguishing the Isomers
The distinct substitution patterns of the isomers give rise to unique spectroscopic signatures, allowing for their unambiguous identification.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The following table provides a summary of expected and reported NMR data for the isomers.
| Isomer | Key ¹H NMR Features (Predicted/Reported) | Key ¹³C NMR Features (Predicted/Reported) |
| Methyl 4-chloro-2-methoxybenzoate | Aromatic protons will show a distinct set of signals reflecting their coupling. The methoxy and methyl ester protons will appear as singlets. | The carbon attached to the chlorine will be deshielded. The carbonyl carbon will have a characteristic chemical shift around 165-170 ppm. |
| Methyl 3-chloro-2-methoxybenzoate | The aromatic protons will exhibit a different coupling pattern. The proximity of the methoxy group to the ester may influence its chemical shift. | The chemical shifts of the aromatic carbons will be distinct from the 4-chloro isomer. |
| Methyl 5-chloro-2-methoxybenzoate | The aromatic protons will show a pattern indicative of 1,2,4-trisubstitution. | The carbon chemical shifts will reflect the different electronic environment compared to other isomers. |
| Methyl 2-chloro-4-methoxybenzoate | The aromatic protons will have a unique coupling pattern due to the 1,2,4-substitution. | The carbon attached to the chlorine will be significantly influenced by the ortho ester group. |
| Methyl 3-chloro-4-methoxybenzoate | The aromatic region will show signals corresponding to a 1,2,4-trisubstituted pattern. | The carbon spectrum will be unique to this isomeric structure. |
Note: Precise chemical shifts are dependent on the solvent and concentration. The data presented here are for general guidance.
Synthesis of Isomers: Accessing the Building Blocks
The accessibility of each isomer is a practical consideration for any synthetic chemist. Fortunately, various synthetic routes have been established for these compounds, often starting from commercially available substituted benzoic acids or phenols.
A general and common method for the synthesis of these isomers involves the esterification of the corresponding chloro-methoxybenzoic acid. For example, methyl 4-chloro-2-methoxybenzoate can be prepared by the esterification of 4-chloro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
General Esterification Protocol:
General workflow for the synthesis of methyl chloro-methoxybenzoate isomers.
For instance, the synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate, a related and important intermediate, has been reported with a yield of 87.5% from methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide in DMF.[3] Similarly, the synthesis of methyl 4-acetamido-5-chloro-2-methoxybenzoate has been achieved with a molar yield of 90.3%.[2] These examples highlight that high-yielding and scalable routes to these types of substituted benzoates are well-established.
Conclusion: Making the Right Choice for Your Synthesis
The choice between methyl 4-chloro-2-methoxybenzoate and its isomers is a critical decision that can significantly impact the efficiency and success of a synthetic sequence. This guide has illuminated the key differences in their reactivity, stemming from the intricate interplay of electronic and steric effects.
-
For nucleophilic aromatic substitution , isomers with the activating methoxy group para to the chloro leaving group, such as methyl 2-chloro-4-methoxybenzoate , are predicted to be the most reactive.
-
For Suzuki-Miyaura cross-coupling , isomers with minimal steric hindrance around the chlorine atom, such as methyl 3-chloro-4-methoxybenzoate and methyl 5-chloro-2-methoxybenzoate , are expected to exhibit the highest reactivity.
-
Isomers with substituents ortho to the reaction site, like methyl 2-chloro-4-methoxybenzoate (for Suzuki coupling) and methyl 3-chloro-2-methoxybenzoate (for both reaction types), are likely to be the least reactive due to steric hindrance.
By carefully considering the desired transformation and the principles outlined in this guide, researchers can strategically select the optimal methyl chloro-methoxybenzoate isomer to streamline their synthetic efforts and accelerate the path to their target molecules.
References
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Ortho effect. In Wikipedia; 2023. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]
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Methyl 3-chloro-4-methoxybenzoate. PubChem. [Link]
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Methyl 2-chloro-4-methoxybenzoate. PubChem. [Link]
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Safety Operating Guide
Proper Disposal of Methyl 4-chloro-2-methoxybenzoate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5), a halogenated aromatic ester commonly used in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
The core principle for disposing of Methyl 4-chloro-2-methoxybenzoate is recognizing its identity as a halogenated organic compound .[1][2] This classification dictates that it must be segregated from non-halogenated organic waste to prevent the formation of highly toxic byproducts, such as dioxins, during the incineration process and to avoid contaminating less hazardous waste streams.
Hazard Identification and Risk Assessment
Before handling, it is essential to understand the potential hazards associated with Methyl 4-chloro-2-methoxybenzoate. While specific toxicity data for this exact compound is limited, its structural class suggests hazards that must be managed with appropriate caution. Always consult the most current Safety Data Sheet (SDS) from your supplier.
Summary of Potential Hazards:
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | While comprehensive data is not available, similar chlorinated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3] | Avoid breathing dust, fumes, or vapors.[4][5] Handle only in a well-ventilated area or a chemical fume hood.[1][2] Prevent all contact with skin and eyes.[4] |
| Eye & Skin Irritation | May cause serious eye and skin irritation upon contact.[5][6][7] | Wear appropriate eye protection (safety goggles or face shield) and chemical-resistant gloves.[2][4] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[8] They must not be disposed of down the drain.[1][2][9] | Collect all waste in designated, sealed containers. Prevent release to the environment.[10] |
| Combustibility | The compound is a combustible solid. Hazardous combustion products can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11] | Keep away from heat, sparks, and open flames.[10] Store in a cool, dry, well-ventilated area.[4][12] |
Immediate Safety & Personal Protective Equipment (PPE)
Prior to initiating any disposal procedure, ensure the following PPE is worn and safety equipment is accessible:
-
Hand Protection : Nitrile gloves are required to prevent skin contact.[1][2]
-
Eye Protection : Safety goggles or a face shield that meets OSHA or EN166 standards.[6][11]
-
Skin and Body Protection : A laboratory coat must be worn to protect skin and clothing.[2] Ensure closed-toe shoes are worn.[2]
-
Respiratory Protection : All handling of the solid compound or its solutions that may generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[2][4][12]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible.
Spill Management Protocol
Incidental spills must be managed promptly and safely. The following workflow outlines the necessary steps for a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Caption: Workflow for managing a small laboratory spill.
Step-by-Step Spill Cleanup:
-
Contain the Spill : Use an inert absorbent material like vermiculite or sand to cover and contain the spill.[12]
-
Collect Material : Carefully sweep up the absorbed material and place it into a sealable, chemically compatible container (e.g., a heavy-duty plastic bag or a labeled bottle).[9][11]
-
Label as Waste : Securely seal the container and affix a "Hazardous Waste" tag, clearly identifying the contents as "Methyl 4-chloro-2-methoxybenzoate spill debris."[9][12]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[9]
-
Dispose : Transfer the sealed container to the designated satellite accumulation area for halogenated organic waste.
Waste Segregation and Collection
The cardinal rule for disposing of Methyl 4-chloro-2-methoxybenzoate is segregation . Because it contains chlorine, it is classified as a halogenated organic compound.
Why Segregation is Critical: Mixing halogenated waste with non-halogenated organic waste (like acetone or methanol) complicates the disposal process and significantly increases costs.[12] More importantly, improper incineration of mixed waste can lead to the formation of persistent and highly toxic chlorinated dioxins and furans.
Collection Procedure:
-
Obtain a Designated Container : Request a specific "Halogenated Organic Waste" container from your institution's EHS department.[2][8] These are often clearly labeled and made of a material compatible with chlorinated compounds.
-
Label Correctly : Before adding any waste, affix a hazardous waste tag to the container.[8][12] Fill it out completely, listing "Methyl 4-chloro-2-methoxybenzoate" and its approximate concentration or quantity. Do not use abbreviations.[9]
-
Transfer Waste : Carefully transfer the waste into the container inside a chemical fume hood. This includes pure unused compound, reaction residues, and contaminated materials like gloves or weigh boats.
-
Keep Container Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[9][12][13]
-
Store Safely : Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like strong oxidizing agents.[9][12] Ensure it is in secondary containment to prevent spills.
Step-by-Step Disposal Procedure
The final disposal of chemical waste is handled by certified waste management personnel. The role of the laboratory professional is to ensure the waste is correctly prepared for pickup. The following decision tree illustrates the correct disposal pathway.
Caption: Decision tree for proper chemical waste segregation.
Final Disposal Protocol:
-
Waste Determination : As the generator, you are responsible for determining that the waste is hazardous.[13] Given its chemical nature, Methyl 4-chloro-2-methoxybenzoate waste must be managed as regulated hazardous waste.
-
Accumulation : Collect the segregated halogenated waste in the appropriately labeled container. Do not accumulate more than 55 gallons in your laboratory's SAA, and arrange for disposal promptly.[9]
-
Request Pickup : Once the waste container is nearly full (typically 75-80%), submit a chemical waste collection request to your institution's EHS or equivalent department.[12]
-
Final Treatment : Your EHS department will consolidate the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration at a facility permitted to handle such waste.
By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem, National Institutes of Health. [Link]
-
Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]
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- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
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- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. mtu.edu [mtu.edu]
A Researcher's Guide to the Safe Handling of Methyl 4-chloro-2-methoxybenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile
Methyl 4-chloro-2-methoxybenzoate is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications underscore the importance of stringent adherence to the safety protocols outlined below to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to preventing chemical exposure. The following table summarizes the required PPE for various operations involving Methyl 4-chloro-2-methoxybenzoate.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Recommended if not performed in a ventilated enclosure |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Use in a fume hood or well-ventilated area |
| Running Reactions | Chemical splash goggles and face shield | Nitrile or other chemically resistant gloves | Laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Use in a fume hood or well-ventilated area |
The causality behind these recommendations is straightforward: to create a barrier between you and the hazardous substance. Protective gloves, clothing, and eye/face protection are mandated to prevent skin and eye irritation or absorption. Respiratory protection is crucial when there is a risk of inhaling dust or aerosols, a primary exposure route for this compound.[1]
Safe Handling and Operational Workflow
A systematic approach to handling Methyl 4-chloro-2-methoxybenzoate is essential for laboratory safety. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of Methyl 4-chloro-2-methoxybenzoate.
-
Pre-Handling:
-
Always consult the Safety Data Sheet (SDS) before starting any new procedure.
-
Ensure that a chemical fume hood or other suitable ventilated enclosure is in proper working order.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
During Handling:
-
Avoid the formation of dust and aerosols.
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use and store in a dry, well-ventilated place.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste disposal. Ensure you are wearing appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
All waste containing Methyl 4-chloro-2-methoxybenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
-
The final disposal should be conducted by a licensed waste disposal company.
By adhering to these guidelines, you can significantly minimize the risks associated with handling Methyl 4-chloro-2-methoxybenzoate and ensure a safe laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
